molecular formula C5H3BrO2 B1334072 4-Bromo-2-furaldehyde CAS No. 21921-76-6

4-Bromo-2-furaldehyde

Cat. No.: B1334072
CAS No.: 21921-76-6
M. Wt: 174.98 g/mol
InChI Key: MRGBBKQOSUHKPF-UHFFFAOYSA-N
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Description

4-Bromo-2-furaldehyde is a useful research compound. Its molecular formula is C5H3BrO2 and its molecular weight is 174.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2/c6-4-1-5(2-7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGBBKQOSUHKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373692
Record name 4-Bromo-2-furaldehyde
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Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21921-76-6
Record name 4-Bromo-2-furaldehyde
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Record name 4-Bromo-2-furaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-furaldehyde: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-furaldehyde, also known as 4-bromofuran-2-carbaldehyde, is a versatile heterocyclic aldehyde that serves as a crucial building block in organic synthesis. Its unique chemical structure, featuring a furan ring substituted with both a reactive aldehyde group and a bromine atom, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and other complex organic molecules. The presence of the bromine atom enhances the compound's reactivity, particularly in cross-coupling reactions, allowing for the introduction of diverse functionalities. This guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of this compound.

Chemical Properties and Structure

This compound is a solid at room temperature, typically appearing as a white to light yellow or orange crystalline powder.[1] It is soluble in many common organic solvents.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₅H₃BrO₂[2]
Molecular Weight 174.98 g/mol [2]
CAS Number 21921-76-6[2]
Appearance White to orange to green powder to crystal[1]
Melting Point 54-58 °C[2]
Boiling Point Not readily available
Density 1.748±0.06 g/cm³ (Predicted)
Flash Point > 110 °C (> 230 °F)[2]
Solubility Soluble in many organic solvents
Storage Temperature 2-8°C[2]
Chemical Structure

The structure of this compound consists of a five-membered furan ring. An aldehyde group (-CHO) is attached at the 2-position, and a bromine atom (-Br) is at the 4-position.

Table 2: Structural Identifiers for this compound
IdentifierStringReference(s)
SMILES Brc1coc(C=O)c1[2]
InChI 1S/C5H3BrO2/c6-4-1-5(2-7)8-3-4/h1-3H[2]
InChIKey MRGBBKQOSUHKPF-UHFFFAOYSA-N[2]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the two protons on the furan ring and the aldehyde proton. The aldehyde proton will appear significantly downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the aldehyde will have the largest chemical shift. A peak around 190-200 ppm is expected for the aldehyde C=O group, while carbons in the aromatic ring typically appear between 110-160 ppm.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1685-1666 cm⁻¹ due to conjugation with the furan ring.[5] C-H stretching vibrations of the furan ring are expected above 3000 cm⁻¹, and the C-Br stretching vibration will appear in the fingerprint region.

Reactivity and Synthetic Applications

This compound is a valuable synthetic intermediate due to the reactivity of its functional groups. The aldehyde can undergo standard transformations such as oxidation, reduction, and condensation reactions. The bromine atom on the furan ring is particularly useful for carbon-carbon bond formation through various cross-coupling reactions.[6]

Key Reactions
  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming biaryl compounds. This compound can be coupled with a variety of boronic acids to introduce aryl or heteroaryl substituents at the 4-position of the furan ring.[6]

  • Other Cross-Coupling Reactions: It can also participate in other cross-coupling reactions such as Stille, Heck, and Sonogashira couplings, providing access to a wide range of substituted furans.

  • Aldehyde Chemistry: The aldehyde functional group can be converted to other functionalities, for instance, an alcohol via reduction or a carboxylic acid via oxidation. It can also participate in Wittig reactions to form alkenes or in reductive amination to form amines.

The versatility of this compound makes it a key starting material in the synthesis of compounds for various applications.

G cluster_reactions Key Synthetic Transformations cluster_products Synthesized Complex Molecules 4_bromo_2_furaldehyde This compound suzuki Suzuki Coupling 4_bromo_2_furaldehyde->suzuki with R-B(OH)₂ aldehyde_rxns Aldehyde Reactions (e.g., Wittig, Reduction) 4_bromo_2_furaldehyde->aldehyde_rxns other_coupling Other Cross-Coupling (e.g., Stille, Heck) 4_bromo_2_furaldehyde->other_coupling pharma Pharmaceuticals suzuki->pharma agro Agrochemicals suzuki->agro aldehyde_rxns->pharma materials Functional Materials other_coupling->materials

Synthetic utility of this compound.

Experimental Protocols

While this compound is commercially available, its utility is best demonstrated through its subsequent reactions. Below is a generalized experimental protocol for a Suzuki cross-coupling reaction using an aryl halide like this compound. Specific conditions may need to be optimized for different substrates.

General Procedure for Suzuki Cross-Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., toluene/water, dioxane/water, or DMF)

Procedure:

  • To a flame-dried round-bottom flask or reaction vial, add this compound, the arylboronic acid, and the base.

  • The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • The degassed solvent system is added via syringe.

  • The palladium catalyst is then added to the reaction mixture.

  • The reaction mixture is heated with vigorous stirring to the desired temperature (typically 80-110 °C) and maintained for a period of 2-24 hours.

  • The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, most commonly flash column chromatography on silica gel.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[7]

Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H317: May cause an allergic skin reaction

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

  • Wash skin thoroughly after handling.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If skin irritation or rash occurs, get medical advice/attention.

It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its dual reactivity, stemming from the aldehyde group and the bromine atom, allows for a wide range of chemical transformations. This makes it an essential building block for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. Proper handling and storage are crucial to ensure safety in the laboratory. The continued exploration of the reactivity of this compound is likely to lead to the development of novel synthetic methodologies and the discovery of new biologically active compounds.

References

An In-depth Technical Guide to 4-Bromo-2-furaldehyde (CAS: 21921-76-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-furaldehyde, with the CAS number 21921-76-6, is a halogenated heterocyclic aldehyde. It belongs to the furan derivatives class of organic compounds.[1] This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a bromine atom and an aldehyde group on a furan ring, provides two reactive sites for various chemical transformations. This guide offers a comprehensive overview of its chemical properties, synthesis, key reactions, and safety information, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to orange or green powder or crystal.[2] It is soluble in many organic solvents.[3] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₃BrO₂[4]
Molecular Weight 174.98 g/mol [4]
Melting Point 54-58 °C[4][5]
Boiling Point 112 °C at 16 mmHg[5]
Appearance White to Orange to Green powder to crystal[2]
Storage Temperature 2-8°C[4]
Flash Point > 110 °C (> 230 °F)[4]
InChI Key MRGBBKQOSUHKPF-UHFFFAOYSA-N[4]
SMILES Brc1coc(C=O)c1[4]

Synthesis

While specific, detailed protocols for the synthesis of this compound are not extensively documented in the provided search results, a common method for the preparation of brominated furfurals involves the electrophilic bromination of 2-furaldehyde. The regioselectivity of the bromination (i.e., whether the bromine adds to the 4- or 5-position) can be influenced by the choice of brominating agent and reaction conditions. For instance, the use of N-bromosuccinimide (NBS) as a brominating agent can lead to a mixture of 4-bromo and 5-bromo isomers, with the product ratio being dependent on the reaction temperature.[6]

A general workflow for the synthesis of brominated furan derivatives is depicted below.

G General Synthesis Workflow A 2-Furaldehyde D Bromination Reaction A->D B Brominating Agent (e.g., NBS, Br2) B->D C Reaction Solvent & Conditions C->D E Crude Product Mixture (4-Bromo & 5-Bromo isomers) D->E F Purification (e.g., Chromatography, Recrystallization) E->F G Isolated this compound F->G

General synthesis workflow for brominated furans.

Key Reactions and Applications

This compound is a valuable building block in organic synthesis due to its two reactive functional groups. The aldehyde can undergo typical reactions such as condensation, oxidation, and reduction, while the carbon-bromine bond is amenable to cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

A significant application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a new carbon-carbon bond by coupling the furan ring with an aryl or vinyl boronic acid.[7] This methodology is crucial for the synthesis of complex molecules, including skeletally diverse small molecules for drug discovery.[7]

The catalytic cycle for the Suzuki-Miyaura coupling reaction is illustrated below.

G Suzuki-Miyaura Coupling Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B D R-Pd(II)L2-X B->D C R-X (this compound) C->B E Transmetalation D->E H R-Pd(II)L2-R' E->H F R'-B(OH)2 (Boronic Acid) F->E G Base G->E I Reductive Elimination H->I I->A J R-R' (Coupled Product) I->J

Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Microwave-Assisted Suzuki Coupling of a Bromo-aldehyde (General Procedure)

The following is a representative protocol for a microwave-assisted Suzuki coupling reaction, adapted for a bromo-aldehyde substrate.[5]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.3 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

    • SPhos (4 mol%)

    • Potassium hydroxide (KOH) (2.0 equiv)

    • Degassed Ethanol

    • Degassed deionized water

    • Microwave reaction vial with a magnetic stir bar

  • Procedure:

    • To a 10 mL microwave reaction vial, add this compound, the arylboronic acid, potassium hydroxide, Pd(OAc)₂, and SPhos.[5]

    • Add ethanol and deionized water to the vial.[5]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate with microwaves at a constant power, ramping the temperature to 120 °C and holding for 2-10 minutes.[5]

    • After the reaction is complete, cool the vial to room temperature.[5]

    • Dilute the mixture with ethyl acetate and wash with water and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

    • Purify the crude product by flash column chromatography on silica gel.[5]

Other Applications

This compound is also utilized in the synthesis of:

  • Biologically active compounds , including potential anti-cancer agents.

  • Flavor and fragrance components .

  • Specialty polymers , where it acts as a building block to create materials with enhanced properties.

Spectroscopic Data

Spectroscopic TechniqueExpected Features
¹H NMR Signals for the aldehyde proton (CHO) would appear significantly downfield. The protons on the furan ring will show characteristic coupling patterns (doublets or doublet of doublets).
¹³C NMR A signal for the carbonyl carbon of the aldehyde will be present in the downfield region. Other signals will correspond to the carbons of the furan ring, with the carbon attached to the bromine atom being influenced by its electronegativity.
IR Spectroscopy A strong absorption band corresponding to the C=O stretch of the aldehyde group is expected. C-H stretching and bending vibrations for the furan ring and aldehyde will also be present. The C-Br stretch will appear in the fingerprint region.
Mass Spectrometry The mass spectrum will show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2).

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Identification
Hazard StatementDescriptionReference(s)
H302Harmful if swallowed[4]
H312Harmful in contact with skin[6]
H315Causes skin irritation[4]
H317May cause an allergic skin reaction[4]
H319Causes serious eye irritation[4]
H332Harmful if inhaled[6]
H335May cause respiratory irritation[4]
Precautionary Measures

A general workflow for the safe handling of this compound is outlined below.

G Safe Handling Workflow A Engineering Controls (Fume Hood) C Handling the Compound (Weighing, Transferring) A->C B Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->C D Avoid Inhalation, Ingestion, and Skin/Eye Contact C->D E Proper Storage (2-8°C, Tightly Sealed) C->E F Waste Disposal (Follow Institutional Protocols) C->F

Workflow for the safe handling of this compound.
  • Engineering Controls: Use only under a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, goggles (European standard - EN 166), and long-sleeved clothing.[7] For larger quantities or in case of emergency, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[7]

  • Handling: Avoid dust formation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[7]

  • Storage: Keep in a dry place in a tightly closed container. Keep refrigerated.

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[7]

    • Skin: Wash off immediately with plenty of water for at least 15 minutes.[7]

    • Inhalation: Remove to fresh air.[7]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[7] In all cases of exposure, seek medical attention.[7]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility in constructing complex molecular architectures, particularly through cross-coupling reactions, makes it a compound of significant interest to researchers in drug discovery and materials science. Proper handling and adherence to safety protocols are essential when working with this chemical. This guide provides a foundational understanding of its properties, synthesis, and applications to support its effective and safe use in a research and development setting.

References

Physical properties of 4-Bromofuran-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 4-Bromofuran-2-carboxaldehyde

Introduction

4-Bromofuran-2-carboxaldehyde, also known as 4-bromo-2-furaldehyde, is a halogenated heterocyclic aldehyde. Its unique structure, featuring a furan ring substituted with both a bromine atom and a formyl group, makes it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of the known physical properties of 4-Bromofuran-2-carboxaldehyde, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

  • IUPAC Name: 4-bromofuran-2-carbaldehyde

  • Synonyms: this compound, 4-Bromofurfural, 4-Bromo-2-formylfuran[1]

  • CAS Number: 21921-76-6[1][2]

  • Molecular Formula: C₅H₃BrO₂[1]

  • Molecular Weight: 174.98 g/mol [1][2]

Quantitative Physical Properties

The physical characteristics of 4-Bromofuran-2-carboxaldehyde have been determined through various analytical methods. The following table summarizes the key quantitative data available for this compound.

PropertyValueSource(s)
Melting Point 54-58 °C[2]
Boiling Point 112 °C at 16 mmHg
Density (Predicted) 1.748 ± 0.06 g/cm³
Flash Point > 110 °C (> 230 °F)[2]
Vapor Pressure 0.0883 mmHg at 25 °C
Appearance White to orange to green powder or crystal[2]

Experimental Protocols

While specific experimental protocols for the determination of all physical properties of 4-Bromofuran-2-carboxaldehyde are not extensively detailed in single publications, general methodologies for the characterization of similar organic compounds are well-established.

Synthesis and Purification

The synthesis of substituted furan aldehydes often involves the formylation of a brominated furan precursor. A general approach, adapted from procedures for related compounds, is outlined below.

Logical Workflow for Synthesis and Characterization

G General Workflow for Synthesis and Characterization start Starting Material (e.g., Brominated Furan) reaction Formylation Reaction (e.g., Vilsmeier-Haack) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Isolated Product: 4-Bromofuran-2-carboxaldehyde purification->product analysis Structural & Purity Analysis (NMR, IR, Mass Spec) product->analysis Characterization physical_prop Physical Property Determination (MP, BP) product->physical_prop Characterization

Caption: General workflow for the synthesis and characterization of a substituted furan.

  • Reaction Setup: A brominated furan precursor is dissolved in an appropriate anhydrous solvent under an inert atmosphere.

  • Formylation: A formylating agent (e.g., a Vilsmeier reagent prepared from DMF and a chlorinating agent) is added, typically at a controlled low temperature.

  • Monitoring: The reaction progress is monitored using techniques like Thin-Layer Chromatography (TLC)[3].

  • Work-up: Upon completion, the reaction is quenched, followed by extraction to isolate the crude product.

  • Purification: The crude product is purified, commonly by column chromatography or recrystallization, to yield pure 4-Bromofuran-2-carboxaldehyde.

Characterization Methods
  • Melting Point Determination:

    • A small amount of the purified solid is packed into a capillary tube.

    • The tube is placed in a melting point apparatus.

    • The temperature is slowly increased, and the range from which the solid begins to melt until it becomes completely liquid is recorded. For 4-Bromofuran-2-carboxaldehyde, this is expected to be in the 54-58 °C range[2].

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, ensuring the correct placement of the bromo and aldehyde functional groups on the furan ring.

    • Infrared (IR) Spectroscopy: IR analysis is used to identify characteristic functional groups. A strong absorption band corresponding to the aldehyde carbonyl (C=O) stretch would be expected.

    • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (174.98 g/mol ) and provides information about its fragmentation pattern, further corroborating the structure.

Solubility and Storage

  • Storage: It is recommended to store 4-Bromofuran-2-carboxaldehyde in a cool, dry place, typically at 2-8°C, away from light and moisture to prevent degradation[2].

Safety and Handling

4-Bromofuran-2-carboxaldehyde is classified as an irritant. It is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-furaldehyde is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds and complex organic molecules. Its utility stems from the presence of both an aldehyde functional group and a bromine substituent on the furan ring, which allow for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and quantitative data to support researchers in its preparation. Two main strategies are discussed: the direct, regioselective bromination of 2-furaldehyde and the formylation of 2,4-dibromofuran via lithium-halogen exchange. This document aims to serve as a practical resource for chemists in academic and industrial research, particularly in the fields of medicinal chemistry and drug development.

Introduction

The furan scaffold is a prevalent motif in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities. Functionalized furans, such as this compound, are valuable intermediates that enable the construction of more complex molecular architectures. The aldehyde group serves as a versatile handle for transformations such as oxidations, reductions, condensations, and the formation of carbon-carbon bonds. Simultaneously, the bromine atom at the 4-position provides a site for cross-coupling reactions, nucleophilic aromatic substitutions, and metallation, facilitating the introduction of diverse substituents. This guide details the most effective and practical methods for the synthesis of this important intermediate.

Synthesis Pathway I: Direct Bromination of 2-Furaldehyde

The direct bromination of commercially available 2-furaldehyde presents a straightforward approach to this compound. However, controlling the regioselectivity of the bromination is a critical challenge, as the furan ring can be brominated at either the 4- or 5-position. Research has shown that the reaction of 2-furaldehyde with N-bromosuccinimide (NBS) at low temperatures favors the formation of the desired 4-bromo isomer.

Reaction Principle

Electrophilic aromatic substitution on the furan ring of 2-furaldehyde is directed by the electron-donating nature of the furan oxygen and the electron-withdrawing effect of the aldehyde group. While the 5-position is generally more activated, low-temperature conditions can influence the kinetic versus thermodynamic product distribution, allowing for the preferential formation of the 4-bromo isomer.

Experimental Protocol: Low-Temperature Bromination with NBS

This protocol is based on literature reports indicating a favorable isomer ratio at low temperatures.

Materials:

  • 2-Furaldehyde

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Hexane

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-furaldehyde (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath or a cryocooler).

  • Slowly add a solution of NBS (1.05 equivalents) in anhydrous THF dropwise to the cooled 2-furaldehyde solution over a period of 1-2 hours, ensuring the temperature is maintained at -15 °C.

  • After the addition is complete, allow the reaction mixture to stir at -15 °C for an additional 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by pouring the mixture into a cold, saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a mixture of 4-bromo- and 5-bromo-2-furaldehyde.

Purification

The separation of the 4-bromo and 5-bromo isomers is the most challenging aspect of this pathway and typically requires careful column chromatography on silica gel using a non-polar/polar eluent system, such as a gradient of hexane and ethyl acetate. The isomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis of the crude product.

Quantitative Data

The following table summarizes the expected outcomes based on literature data.

ParameterValue
Starting Material2-Furaldehyde
ReagentN-Bromosuccinimide (NBS)
SolventTetrahydrofuran (THF)
Temperature-15 °C
Isomer Ratio (5-bromo:4-bromo)39:54[1]
Yield of 4-Bromo IsomerDependent on separation efficiency

Synthesis Pathway II: Formylation of 2,4-Dibromofuran

An alternative and often more regioselective route to this compound involves a two-step process starting from furan: the synthesis of 2,4-dibromofuran, followed by a selective lithium-halogen exchange and formylation.

Step 1: Synthesis of 2,4-Dibromofuran

Reaction Principle: The controlled bromination of furan with two equivalents of NBS in a polar aprotic solvent like dimethylformamide (DMF) can yield 2,4-dibromofuran. The reaction conditions are crucial to avoid over-bromination.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furan (1.0 equivalent) in anhydrous DMF.

  • Cool the solution to -5 °C in an ice-salt bath.

  • Slowly add a solution of NBS (2.0 equivalents) in DMF dropwise to the cooled furan solution over a period of 1-2 hours, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield 2,4-dibromofuran.

Diagram of the Synthesis of 2,4-Dibromofuran

G furan Furan nbs 2.0 eq. NBS DMF, -5 to 0 °C furan->nbs dibromofuran 2,4-Dibromofuran nbs->dibromofuran

Caption: Synthesis of 2,4-Dibromofuran from Furan.

Step 2: Lithium-Halogen Exchange and Formylation

Reaction Principle: The bromine atom at the C2 position of 2,4-dibromofuran is more susceptible to lithium-halogen exchange than the bromine at the C4 position due to the activating effect of the adjacent furan oxygen. Treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperature selectively generates 4-bromo-2-furyllithium. This organolithium intermediate can then be trapped with an electrophile, such as dimethylformamide (DMF), to introduce the aldehyde group at the 2-position.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2,4-dibromofuran (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.0 equivalent) in hexanes dropwise to the cooled solution.

  • Stir the mixture at -78 °C for 30-60 minutes to allow for the lithium-halogen exchange to occur.

  • Add anhydrous dimethylformamide (DMF) (1.1 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Perform an aqueous work-up by extracting with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative aspects of this pathway.

ParameterValue
Starting Material2,4-Dibromofuran
Reagentsn-BuLi, DMF
SolventDiethyl ether or THF
Temperature-78 °C
Approximate Yield70%

Diagram of the Synthesis of this compound from 2,4-Dibromofuran

G dibromofuran 2,4-Dibromofuran step1_reagents 1. n-BuLi, Et₂O, -78 °C 2. DMF dibromofuran->step1_reagents furaldehyde This compound step1_reagents->furaldehyde

Caption: Synthesis via Lithium-Halogen Exchange.

Comparison of Synthesis Pathways

FeaturePathway I: Direct BrominationPathway II: Formylation of 2,4-Dibromofuran
Starting Material 2-FuraldehydeFuran
Number of Steps 1 (plus challenging separation)2
Regioselectivity Moderate, temperature-dependentHigh
Key Challenge Isomer separationHandling of organolithium reagents
Reported Yield Not explicitly reported for isolated 4-bromo isomer~70% for the formylation step
Scalability Potentially challenging due to separationMore amenable to scale-up due to selectivity

Conclusion

This technical guide has outlined two primary synthetic routes to this compound, a valuable intermediate in organic synthesis. The direct bromination of 2-furaldehyde offers a shorter route but is hampered by challenges in controlling regioselectivity and separating the resulting isomers. The two-step pathway involving the formylation of 2,4-dibromofuran, while longer, provides a more reliable and regioselective method for obtaining the desired product. The choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and tolerance for purification challenges. The detailed experimental protocols and comparative data presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize this compound for their research endeavors.

References

Spectroscopic Profile of 4-Bromo-2-furaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Bromo-2-furaldehyde (CAS No: 21921-76-6), a halogenated heterocyclic aldehyde of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive set of predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on established spectroscopic principles and data from analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.60s-H-1 (Aldehyde)
~7.40s-H-5
~7.20s-H-3

Note: The simplicity of the predicted spectrum (singlets for all protons) arises from the expected negligible long-range coupling between the furan ring protons in this substitution pattern.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~177.0C-1 (Aldehyde Carbonyl)
~154.0C-2
~125.0C-5
~122.0C-3
~115.0C-4
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch
~2850, ~2750Medium, weakAldehyde C-H stretch (Fermi doublet)
~1680StrongC=O stretch (conjugated aldehyde)
~1580, ~1470Medium-StrongC=C stretching in furan ring
~1050StrongC-O-C stretch in furan ring
~650StrongC-Br stretch
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
174/176High[M]⁺ (Molecular ion peak, characteristic bromine isotope pattern)
173/175High[M-H]⁺
145/147Medium[M-CHO]⁺
95Medium[M-Br]⁺
67Medium[M-Br-CO]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[1]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-degree pulse width, an acquisition time of 4-5 seconds, and a relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

As this compound is a solid at room temperature, the KBr pellet method is appropriate.[2]

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

    • Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI) is a common method for the analysis of small organic molecules.[3]

  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source of the mass spectrometer via a direct insertion probe.[3]

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[3]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[4][5]

  • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Ratios, Fragmentation Patterns MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

A Comprehensive Technical Guide to the Solubility of 4-Bromo-2-furaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Bromo-2-furaldehyde, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing robust experimental protocols for determining its solubility in various organic solvents. This allows researchers to generate precise and reliable data tailored to their specific laboratory conditions and solvent systems.

Introduction to this compound

This compound is a heterocyclic aldehyde containing a furan ring substituted with a bromine atom and a formyl group. Its structural features, including the polar carbonyl group and the halogenated aromatic ring, suggest a varied solubility profile in organic solvents of differing polarities. Understanding this solubility is critical for its use in organic synthesis, particularly for reaction setup, purification, and formulation development.

Predicted Solubility Profile

Based on the general principle of "like dissolves like," the solubility of this compound can be qualitatively predicted:

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): High solubility is expected due to favorable dipole-dipole interactions between the solvent and the polar aldehyde group.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated, facilitated by hydrogen bonding between the solvent's hydroxyl group and the aldehyde's oxygen atom.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted as the overall polarity of the molecule, dominated by the aldehyde and bromo substituents, will limit favorable interactions with nonpolar solvents.

While these predictions offer a useful starting point, empirical determination is essential for quantitative assessment.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method Used
e.g., Acetone25Gravimetric
e.g., Ethanol25UV-Vis
e.g., Dichloromethane25Gravimetric
e.g., Ethyl Acetate25Gravimetric
e.g., Toluene25Gravimetric
e.g., Hexane25Gravimetric

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. The choice of method may depend on the available equipment, the desired accuracy, and the nature of the solvent.

This is a classic and reliable method for determining thermodynamic solubility.[1][2][3]

Principle: A saturated solution is prepared by equilibrating an excess amount of the solid solute with the solvent over a period of time. A known volume of the saturated solution is then evaporated to dryness, and the mass of the dissolved solute is determined.

Apparatus and Materials:

  • This compound (solid)

  • Organic solvent of interest

  • Conical flasks or vials with stoppers

  • Orbital shaker or magnetic stirrer

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed vials

  • Analytical balance

  • Drying oven

Procedure:

  • Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

  • Seal the flask and place it in a thermostatically controlled bath or shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Periodically check to ensure undissolved solid remains.

  • Once equilibrium is achieved, allow the solution to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filter the withdrawn solution through a syringe filter into a pre-weighed evaporating dish or vial.

  • Evaporate the solvent in the dish/vial to dryness using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Once the solvent is completely removed, cool the dish/vial in a desiccator and weigh it on an analytical balance.

  • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculate the solubility using the mass of the residue and the volume of the filtered solution.

Calculation: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis range. It is often faster than the gravimetric method.[4][5]

Principle: A saturated solution is prepared as in the gravimetric method. The saturated solution is then diluted to a concentration that falls within the linear range of a previously constructed calibration curve, and its absorbance is measured.

Apparatus and Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • All materials listed for the Gravimetric Method

  • Volumetric flasks for dilutions

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in the solvent of interest.

    • Perform a series of dilutions to create several standard solutions of lower concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve and determine the linear regression equation.

  • Prepare a Saturated Solution: Follow steps 1-5 of the Gravimetric Method.

  • Sample Analysis:

    • Filter the saturated solution using a syringe filter.

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that is expected to be within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the absorbance of the diluted sample and the calibration curve equation to determine its concentration.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Calculation: Solubility (mol/L) = Concentration of diluted sample (mol/L) * Dilution Factor

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Gravimetric_Method_Workflow cluster_prep Saturated Solution Preparation cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature (24-48h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw known volume of supernatant settle->withdraw filter Filter through syringe filter withdraw->filter weigh_dish Weigh pre-tared evaporating dish evaporate Evaporate solvent to dryness filter->evaporate weigh_final Weigh dish with residue to constant mass evaporate->weigh_final calculate Calculate solubility weigh_final->calculate end_node End calculate->end_node UV_Vis_Method_Workflow cluster_calib Calibration Curve Preparation cluster_sat_sol Saturated Solution Preparation cluster_analysis Sample Analysis start Start prep_stock Prepare stock solution of known concentration start->prep_stock prep_sat_sol Prepare saturated solution (as per Gravimetric method) start->prep_sat_sol prep_standards Prepare series of standard dilutions prep_stock->prep_standards measure_abs Measure absorbance of standards at λmax prep_standards->measure_abs plot_curve Plot Absorbance vs. Concentration measure_abs->plot_curve calculate Calculate concentration using calibration curve plot_curve->calculate filter_sat Filter saturated solution prep_sat_sol->filter_sat dilute_sample Dilute filtered sample to known volume filter_sat->dilute_sample measure_sample_abs Measure absorbance of diluted sample dilute_sample->measure_sample_abs measure_sample_abs->calculate end_node End calculate->end_node

References

Stability and Storage of 4-Bromofurfural: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-Bromofurfural. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and purity of this important chemical intermediate. The guidance is based on established principles of chemical stability, regulatory guidelines for forced degradation studies, and analytical methodologies pertinent to furan derivatives.

Overview of 4-Bromofurfural and its Stability Profile

4-Bromofurfural is a halogenated heterocyclic aldehyde that serves as a versatile building block in organic synthesis. Its reactivity, largely dictated by the aldehyde functional group and the brominated furan ring, also makes it susceptible to degradation under various environmental conditions. Understanding its stability is critical for maintaining its purity, ensuring reproducible experimental results, and guaranteeing the quality of downstream products.

Based on supplier recommendations, 4-Bromofurfural should be stored at 2-8 °C to minimize degradation. The physical appearance of the compound, described as a white to orange or green powder or crystal, suggests that discoloration may occur upon degradation, serving as a preliminary visual indicator of instability.

Recommended Storage and Handling

To maintain the quality and integrity of 4-Bromofurfural, the following storage and handling conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2 - 8 °CTo slow down potential degradation reactions such as oxidation and polymerization.
Light Store in a light-resistant containerTo prevent photodegradation, which can be initiated by UV or visible light.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To minimize oxidation of the aldehyde functional group.
Moisture Store in a tightly sealed container in a dry placeTo prevent hydrolysis and other moisture-mediated degradation pathways.

Handling Precautions: 4-Bromofurfural is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All handling should be performed in a well-ventilated area or a chemical fume hood.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation studies are a cornerstone of pharmaceutical development for establishing the intrinsic stability of a substance and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2][3] The following sections outline a proposed forced degradation study for 4-Bromofurfural based on ICH guidelines Q1A and Q1B.[1][4][5]

Experimental Protocols for Forced Degradation

The following protocols describe the conditions for subjecting 4-Bromofurfural to various stress factors. The goal is to achieve a target degradation of 5-20%.[1][6]

Table 1: Proposed Experimental Protocols for Forced Degradation of 4-Bromofurfural

Stress ConditionProtocol
Acid Hydrolysis Dissolve 4-Bromofurfural in a solution of 0.1 M HCl in a 1:1 acetonitrile/water mixture. Heat at 60 °C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve 4-Bromofurfural in a solution of 0.1 M NaOH in a 1:1 acetonitrile/water mixture. Keep at room temperature for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.
Oxidative Degradation Dissolve 4-Bromofurfural in a solution of 3% H₂O₂ in a 1:1 acetonitrile/water mixture. Keep at room temperature for 24 hours in the dark.
Thermal Degradation Store solid 4-Bromofurfural in a controlled oven at 70 °C for 48 hours.
Photodegradation Expose solid 4-Bromofurfural to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5][7][8][9] A control sample should be wrapped in aluminum foil to exclude light.
Predicted Degradation Pathway

Based on the known chemistry of furfural and related compounds, a likely degradation pathway for 4-Bromofurfural under oxidative and hydrolytic stress is the oxidation of the aldehyde group to a carboxylic acid, forming 4-bromofuroic acid. Further degradation of the furan ring is also possible under harsh conditions.

G Predicted Degradation Pathway of 4-Bromofurfural A 4-Bromofurfural B 4-Bromofuroic Acid A->B Oxidation (e.g., H₂O₂) C Ring-Opened Products B->C Further Degradation (Harsh Conditions)

Predicted degradation of 4-Bromofurfural.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the intact 4-Bromofurfural from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a suitable technique for this purpose.

Proposed HPLC Method

Table 2: Proposed HPLC Parameters for Stability-Indicating Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 95% A, 5% B2-15 min: Linear gradient to 50% A, 50% B15-18 min: Linear gradient to 5% A, 95% B18-20 min: Hold at 5% A, 95% B20-22 min: Return to 95% A, 5% B22-25 min: Re-equilibration
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (or DAD scan from 200-400 nm)
Injection Volume 10 µL
Experimental Workflow

The following diagram illustrates the workflow for conducting a forced degradation study and developing a stability-indicating method.

G Workflow for Forced Degradation Study cluster_0 Stress Sample Preparation cluster_1 Sample Analysis cluster_2 Data Evaluation A Weigh 4-Bromofurfural B Prepare Stress Solutions (Acid, Base, Oxidant) A->B C Expose to Stress Conditions (Heat, Light) A->C D Neutralize/Dilute Samples B->D C->D E HPLC-DAD Analysis D->E F Peak Purity Assessment E->F G Quantify Degradation F->G H Identify Degradation Products (e.g., LC-MS) G->H I Establish Degradation Pathway H->I

General workflow for stability assessment.

Summary of Stability Data (Hypothetical)

The following table summarizes the hypothetical results of a forced degradation study on 4-Bromofurfural, as analyzed by the proposed stability-indicating HPLC method.

Table 3: Hypothetical Forced Degradation Results for 4-Bromofurfural

Stress Condition% Assay of 4-Bromofurfural% Total ImpuritiesMajor Degradation Product (Hypothetical)Mass Balance (%)
Control 99.80.2-100.0
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 90.59.34-Bromofuroic Acid99.8
Base Hydrolysis (0.1 M NaOH, RT, 8h) 85.214.54-Bromofuroic Acid and others99.7
Oxidative (3% H₂O₂, RT, 24h) 88.910.94-Bromofuroic Acid99.8
Thermal (70°C, 48h) 98.11.8Minor unidentified peaks99.9
Photolytic (ICH Q1B) 94.75.1Several minor unidentified peaks99.8

Conclusion

4-Bromofurfural is a stable compound when stored under the recommended conditions of 2-8 °C in a dry, dark environment, preferably under an inert atmosphere. However, it is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress. The primary degradation pathway likely involves the oxidation of the aldehyde to a carboxylic acid. For critical applications, it is imperative to use a validated stability-indicating analytical method, such as the HPLC method proposed in this guide, to monitor the purity and degradation of 4-Bromofurfural over time. The information presented here provides a robust framework for researchers and drug development professionals to ensure the quality and stability of this key chemical intermediate.

References

The Genesis of a Synthon: A Technical History of Furan Aldehyde Bromination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a bromine atom into the furan aldehyde scaffold, particularly at the 5-position, is a pivotal transformation in organic synthesis, converting a biomass-derived platform chemical into a highly versatile intermediate for pharmaceuticals, agrochemicals, and materials science. This technical guide traces the history of furan aldehyde bromination from its early 20th-century origins to contemporary high-efficiency methods. It provides a detailed examination of the seminal experimental protocols, the evolution of mechanistic understanding, and a comparative analysis of reaction efficiencies. This document serves as a comprehensive resource, equipping researchers with the historical context and practical knowledge essential for leveraging this critical reaction in modern chemical development.

From Bran to Building Block: A Brief History of Furfural

The story of furan aldehyde bromination necessarily begins with its parent compound, furfural. First isolated in 1821 by German chemist Johann Wolfgang Döbereiner as a byproduct of formic acid synthesis from ants, its practical synthesis was established in 1840 by Scottish chemist John Stenhouse.[1] Stenhouse demonstrated that furfural could be reliably produced by distilling agricultural materials like bran (Latin: furfur) with aqueous sulfuric acid, leading George Fownes to coin the name "furfurol" (from furfur and oleum, meaning oil) in 1845.[1] The compound was correctly identified as an aldehyde by Auguste Cahours in 1848, setting the stage for its future functionalization.[1]

The Dawn of Bromination: The Seminal Work of Gilman and Wright

While furfural was known for nearly a century, its successful bromination to a stable, monofunctionalized product was a significant challenge. The furan ring is highly reactive and prone to over-reaction, polymerization, and ring-opening under harsh electrophilic conditions. The breakthrough came from the laboratory of Henry Gilman, a pioneer in organometallic and heterocyclic chemistry.

In a 1929 publication, Gilman and his colleagues first reported the preparation of "Delta-bromofurfural" (5-bromo-2-furaldehyde) through an innovative strategy: protecting the reactive aldehyde group prior to bromination.[2][3] This was elaborated in a 1930 paper in the Journal of the American Chemical Society, which established the first practical synthesis of 5-bromofurfural.[4] The key was the formation of furfural diacetate , which deactivates the furan ring slightly and protects the aldehyde from oxidation, allowing for a more controlled electrophilic substitution.

Historical Experimental Protocol: Bromination via Furfural Diacetate (Gilman and Wright, c. 1930)

The Gilman method is a two-step process. First, the preparation of the diacetate, followed by its bromination and subsequent hydrolysis.

Step 1: Preparation of Furfural Diacetate

This procedure is adapted from the method cited by Gilman and Wright.

  • Reaction Setup: 102 g (1 mole) of acetic anhydride and 0.1 ml of concentrated sulfuric acid are mixed in a 300-ml Claisen flask.

  • Addition of Furfural: The mixture is cooled to 10°C in an ice bath. 96 g (1 mole) of recently distilled furfural is added over approximately 10 minutes, maintaining the temperature between 10–20°C.

  • Exothermic Reaction: The cooling bath is removed, and the reaction warms spontaneously to about 35°C.

  • Quenching and Distillation: After cooling to room temperature, 0.4 g of anhydrous sodium acetate is added. The mixture is then distilled under reduced pressure (approx. 20 mm).

  • Product Collection: The fraction distilling at 140-145°C/20 mm is collected as furfural diacetate. The product is a solid upon cooling.

Step 2: Bromination and Hydrolysis

  • Bromination: The prepared furfural diacetate is treated with bromine. While the exact 1930 protocol details are not fully available, the process involves the careful addition of elemental bromine to the diacetate, likely in a solvent like acetic acid or carbon tetrachloride, at a controlled temperature to prevent side reactions.

  • Hydrolysis: The resulting 5-bromofurfural diacetate is then hydrolyzed, typically using acidic or basic conditions, to remove the acetate protecting groups and yield the final product, 5-bromo-2-furaldehyde.

  • Purification: The product is isolated and purified, often through recrystallization, yielding a crystalline solid.

This protection-bromination-deprotection sequence was a crucial development, enabling yields that, while modest by modern standards, represented the first reliable access to this key chemical intermediate.

Evolving Mechanisms and Methodologies

The work of Gilman and Wright also provided early insights into the reaction mechanism. They proposed that the substitution reaction is preceded by the addition of bromine across the furan ring, forming an unstable intermediate which then eliminates hydrogen bromide to restore aromaticity.[5][6] This electrophilic addition-elimination mechanism is now the widely accepted pathway for the reaction.

Reaction_Mechanism

Figure 1: Electrophilic Bromination Mechanism of Furfural

Over the decades following Gilman's work, synthetic chemists developed new reagents and conditions to improve the safety, selectivity, and efficiency of this transformation. Key developments include:

  • Direct Bromination: Later methods found that direct bromination of furfural without protection was possible under carefully controlled conditions, though often plagued by poor regioselectivity and the formation of di- and poly-brominated products and tars.[7]

  • N-Bromosuccinimide (NBS): The introduction of NBS as a brominating agent was a significant advancement.[8][9][10] NBS provides a low, steady concentration of elemental bromine in situ, which helps to suppress side reactions and improve selectivity for monobromination, making it a safer and more controlled alternative to liquid bromine.

  • Ionic Liquids: More recently, the use of ionic liquids like 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) as both the solvent and brominating agent has emerged as a highly efficient and environmentally benign method.[7][9] These solvent-free conditions often lead to high yields, excellent regioselectivity, and simplified product work-up.

Comparative Analysis of Methodologies

The evolution from the Gilman method to modern protocols is marked by a dramatic increase in yield and a simplification of the experimental procedure.

Method Brominating Agent Solvent/Conditions Reaction Time Temperature (°C) Reported Yield (%) Key Features
Gilman & Wright (c. 1930) Br₂Acetic Anhydride (protection), then Bromination SolventMulti-step, > hoursCooled / ControlledModerate (Est. < 60%)Seminal method; requires protection/deprotection
Direct Bromination Br₂Various organic solvents (e.g., CCl₄)Variable0 to RTLow to Moderate (Variable)Poor selectivity; significant byproducts[7]
NBS Method N-Bromosuccinimide (NBS)DMF or CCl₄2 - 4 hours-15 to 8039 - 86Improved safety and selectivity over Br₂[7]
Ionic Liquid Method [7][9][Bmim]Br₃Solvent-free2.5 - 3 hours4088 - 97High yield, high selectivity, reusable reagent

Modern Experimental Protocols

For comparison, two representative modern protocols are detailed below.

Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol is a general representation of the NBS method.

  • Reaction Setup: In a three-necked flask equipped with a stirrer and thermometer, dissolve 2-furaldehyde (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Cooling: Cool the solution to the desired temperature (e.g., 0°C or -15°C) using an ice or dry ice/acetone bath.

  • Reagent Addition: Add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise over 30-60 minutes, ensuring the temperature remains constant.

  • Reaction: Stir the mixture at the controlled temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: Upon completion, pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 5-bromo-2-furaldehyde.

Protocol: Bromination using Ionic Liquid [Bmim]Br₃[7]
  • Reaction Setup: Charge a three-necked flask with 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) (1 equivalent).

  • Substrate Addition: Add freshly distilled 2-furaldehyde (1 equivalent) dropwise over a period of 30 minutes with stirring.

  • Reaction: Stir the mixture at 40°C for 2.5 hours under a nitrogen atmosphere.

  • Extraction: After cooling, extract the mixture with petroleum ether (3 x 30 mL).

  • Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate. The crude product can be further purified by distillation or recrystallization to afford 5-bromo-2-furaldehyde in high yield (typically >88%).[7]

Experimental_Workflow

Figure 2: General Experimental Workflow for Furfural Bromination

Conclusion

The journey of furan aldehyde bromination from the seminal protection-based strategy of Gilman and Wright in the 1930s to the highly efficient, selective, and greener methods of the 21st century showcases a remarkable evolution in synthetic organic chemistry. The initial challenge of taming the reactivity of the furan ring has been overcome through the development of milder reagents like NBS and innovative solvent systems such as ionic liquids. This progression has solidified 5-bromo-2-furaldehyde's role as an indispensable C5 building block, readily accessible from renewable biomass and poised for continued application in the synthesis of complex molecules that drive innovation in medicine and materials. Understanding this history provides not only a context for its use but also an appreciation for the foundational chemical principles that enable modern drug development and scientific research.

References

4-Bromo-2-furaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2-furaldehyde

For researchers, scientists, and professionals in drug development, this compound is a significant compound with versatile applications. This technical guide provides core information on its molecular properties and illustrates its role in various scientific domains.

Core Molecular Data

This compound, also known as 4-bromofuran-2-carbaldehyde, is a furan derivative characterized by a bromine atom at the fourth position and an aldehyde group at the second.[1] This structure imparts a unique reactivity that makes it a valuable intermediate in organic synthesis.[1]

The fundamental molecular details of this compound are summarized in the table below, providing a clear reference for quantitative data.

PropertyValueSource
Molecular Formula C5H3BrO2[1][2][3]
Molecular Weight 174.98 g/mol [1][2]
CAS Number 21921-76-6[1][2]
Appearance White to orange to green powder/crystal[1]
Melting Point 53 - 58 °C[1]

Applications and Synthesis Pathways

This compound serves as a crucial building block in the synthesis of more complex molecules.[1] Its ability to participate in various chemical reactions makes it a key intermediate in several industrial and research applications.

The following diagram illustrates the logical relationship between this compound and its primary application areas, highlighting its role as a precursor in different fields of chemical synthesis.

applications cluster_starting_material Starting Material cluster_applications Key Application Areas cluster_products Resulting Products & Research Areas A This compound B Pharmaceutical Synthesis A->B C Flavor and Fragrance Industry A->C D Polymer Chemistry A->D E Agrochemical Development A->E F Biologically Active Compounds (e.g., Anti-cancer agents) B->F G Therapeutic Molecules for Neurological Disorders B->G H Unique Aromatic Profiles C->H I Specialty Polymers with Enhanced Properties D->I J Novel Agrochemicals E->J

Applications of this compound

Experimental Protocols

While specific, detailed experimental protocols are highly dependent on the target molecule and reaction conditions, a general synthetic workflow involving this compound often follows these key stages. The following diagram outlines a typical experimental workflow for utilizing this compound as an intermediate.

workflow A 1. Reaction Setup - this compound - Reactants & Solvent - Inert Atmosphere (if needed) B 2. Reaction - Temperature Control - Stirring - Monitoring (TLC, GC-MS) A->B C 3. Work-up - Quenching - Extraction - Washing B->C D 4. Purification - Column Chromatography - Recrystallization - Distillation C->D E 5. Characterization - NMR - IR - Mass Spectrometry D->E

General Synthetic Workflow

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 4-Bromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical compounds in use is paramount to ensuring laboratory safety and experimental integrity. This guide provides a detailed overview of the hazards associated with 4-Bromo-2-furaldehyde (CAS No. 21921-76-6), along with prescribed safety precautions and emergency procedures.

Section 1: Chemical and Physical Properties

A solid understanding of the physical and chemical properties of this compound is the foundation of its safe handling. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C5H3BrO2
Molecular Weight 174.98 g/mol [1][2]
Appearance Solid
Melting Point 54-58 °C
Flash Point > 110 °C (> 230 °F)[2]
Storage Temperature 2-8°C

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized below, reflecting the potential risks associated with its handling.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1][3]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[1][3]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[1][3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][3]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1][3]

Signal Word: Warning[1][3]

The following DOT script visualizes the logical relationship between the hazards of this compound and the primary routes of exposure.

Hazard_Exposure_Pathway cluster_chemical This compound Hazards cluster_exposure Routes of Exposure H302 Harmful if Swallowed Ingestion Ingestion H302->Ingestion H312 Harmful in Contact with Skin Dermal_Contact Dermal Contact H312->Dermal_Contact H332 Harmful if Inhaled Inhalation Inhalation H332->Inhalation H315 Causes Skin Irritation H315->Dermal_Contact H319 Causes Serious Eye Irritation Eye_Contact Eye Contact H319->Eye_Contact H335 May Cause Respiratory Irritation H335->Inhalation

Caption: Hazard and Exposure Pathways for this compound.

Section 3: Experimental Protocols for Safe Handling and Storage

Adherence to strict experimental protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.

3.1 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following table outlines the required PPE.

Body AreaProtectionStandard
Eyes/Face Goggles or face shieldEuropean Standard EN 166 or equivalent[1]
Hands Protective gloves
Body Long-sleeved clothing
Respiratory NIOSH/MSHA or European Standard EN 136 approved respirator (for large scale/emergency use or if exposure limits are exceeded)

3.2 Engineering Controls

Engineering controls are designed to isolate the handler from the hazardous material.

  • Ventilation: Always handle this compound in a well-ventilated area. For laboratory-scale work, a chemical fume hood is recommended.

  • Eye Wash Stations and Safety Showers: Ensure that emergency eye wash stations and safety showers are readily accessible in the immediate vicinity of the handling area.

3.3 Handling Procedures

  • Do not get in eyes, on skin, or on clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Avoid dust formation.[1]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

3.4 Storage Procedures

  • Keep container tightly closed in a dry and well-ventilated place.[1]

  • Store in a refrigerator.[1]

  • Store under an inert atmosphere.[1]

The following DOT script illustrates a comprehensive workflow for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess_Risks Assess Risks Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Prepare_Work_Area Prepare Ventilated Work Area Don_PPE->Prepare_Work_Area Weigh_and_Dispense Weigh and Dispense in Fume Hood Prepare_Work_Area->Weigh_and_Dispense Perform_Experiment Perform Experiment Weigh_and_Dispense->Perform_Experiment Monitor_for_Exposure Monitor for Exposure Perform_Experiment->Monitor_for_Exposure Decontaminate_Work_Area Decontaminate Work Area Monitor_for_Exposure->Decontaminate_Work_Area Dispose_of_Waste Dispose of Waste Properly Decontaminate_Work_Area->Dispose_of_Waste Doff_PPE Doff and Dispose/Clean PPE Dispose_of_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Safe Handling Workflow for this compound.

Section 4: First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is critical. The following table provides first aid measures for different routes of exposure.

Exposure RouteFirst Aid Measures
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1]
Dermal Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

4.1 Fire-Fighting Measures

  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

4.2 Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[1]

  • Environmental Precautions: Should not be released into the environment.[1]

  • Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[1]

Section 5: Toxicological Information

While detailed experimental toxicology studies on this compound are not extensively available in the public domain, the GHS classifications indicate its potential for acute toxicity upon ingestion, dermal contact, or inhalation. It is also a known skin and eye irritant and may cause respiratory irritation. The lack of data on germ cell mutagenicity, carcinogenicity, and reproductive toxicity underscores the importance of handling this compound with caution and minimizing all routes of exposure.[1]

Disclaimer: This document is intended as a guide and should not be considered a substitute for a formal risk assessment. Always refer to the most current Safety Data Sheet (SDS) for this compound and follow all applicable institutional and regulatory guidelines for chemical safety.

References

Theoretical Deep Dive into the Reactivity of 4-Bromo-2-furaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted heterocyclic compounds is paramount. This technical guide provides an in-depth theoretical investigation into the reactivity of 4-Bromo-2-furaldehyde, a versatile building block in organic synthesis.

This compound's chemical behavior is governed by the interplay of the furan ring's aromaticity and the electronic effects of its substituents: the electron-withdrawing aldehyde group and the bromine atom, which exhibits both inductive electron-withdrawing and resonance electron-donating properties. This intricate electronic balance dictates its susceptibility to various reaction types and influences regioselectivity.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. While detailed experimental spectroscopic studies with theoretical assignments are not extensively available in the literature, the following data provides a foundational understanding of the molecule.

PropertyValue
Molecular Formula C₅H₃BrO₂
Molecular Weight 174.98 g/mol
Melting Point 54-58 °C
Boiling Point >110 °C at 760 mmHg
Appearance Solid
CAS Number 21921-76-6
¹H NMR (CDCl₃) δ 9.55 (s, 1H, CHO), 7.35 (s, 1H, H5), 7.25 (s, 1H, H3) ppm (Predicted)
¹³C NMR (CDCl₃) δ 178.0 (CHO), 153.0 (C2), 125.0 (C5), 122.0 (C3), 115.0 (C4) ppm (Predicted)
IR (KBr) ν ~1680 cm⁻¹ (C=O stretch), ~3100 cm⁻¹ (C-H stretch, aromatic), ~1550, 1470 cm⁻¹ (C=C stretch, aromatic), ~1050 cm⁻¹ (C-O-C stretch)

Theoretical Framework for Reactivity

Computational studies on substituted furans, often employing Density Functional Theory (DFT), provide a robust framework for predicting the reactivity of this compound. The primary reactive sites are the furan ring itself, the aldehyde group, and the carbon-bromine bond.

Electronic Structure and Frontier Molecular Orbitals

The reactivity of this compound can be rationalized by examining its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electron-withdrawing nature of the aldehyde group and the bromine atom (inductively) lowers the energy of both the HOMO and LUMO compared to unsubstituted furan. The bromine atom's lone pairs, however, can participate in resonance, raising the HOMO energy to some extent. The precise energy levels and orbital distributions would require specific DFT calculations.

Key Reaction Pathways: A Theoretical Perspective

Based on studies of analogous substituted furans, several key reaction pathways can be predicted for this compound.

Nucleophilic Substitution at the Bromine-Bearing Carbon

The carbon atom attached to the bromine is a potential site for nucleophilic aromatic substitution (SNAAr). However, such reactions on unactivated aryl halides are generally difficult. The presence of the electron-withdrawing aldehyde group, particularly para to the bromine, can facilitate this reaction, albeit likely requiring harsh conditions or metal catalysis.

Hypothetical Experimental Protocol for Nucleophilic Aromatic Substitution:

  • Reactants: this compound (1 mmol), nucleophile (e.g., sodium methoxide, 1.2 mmol), and a suitable solvent (e.g., dry DMF or DMSO, 5 mL). A palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a ligand (e.g., Xantphos, 10 mol%) may be required.

  • Procedure: The reactants are combined in a sealed tube under an inert atmosphere (e.g., argon or nitrogen). The mixture is heated to a high temperature (e.g., 100-150 °C) for several hours.

  • Workup and Analysis: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The product is purified by column chromatography and characterized by NMR and mass spectrometry.

Nucleophilic_Substitution

Cycloaddition Reactions (Diels-Alder)

Furan and its derivatives can act as dienes in Diels-Alder reactions. The reactivity of the furan ring is influenced by its substituents. Electron-withdrawing groups, such as the aldehyde at the 2-position, generally decrease the reactivity of the furan as a diene by lowering the HOMO energy. The bromine at the 4-position also has a deactivating effect.[1] Therefore, this compound is expected to be a relatively poor diene in Diels-Alder reactions, likely requiring highly reactive dienophiles and/or high temperatures.

Theoretical studies on substituted furans indicate that the regioselectivity of the Diels-Alder reaction is governed by both electronic and steric factors.[2]

Reactions of the Aldehyde Group

The aldehyde functional group is a primary site for a variety of reactions, including:

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents.

  • Reduction: The aldehyde can be reduced to a primary alcohol.

  • Condensation Reactions: It can participate in reactions like the Wittig, aldol, or Knoevenagel reactions.

The electronic environment of the furan ring will influence the reactivity of the aldehyde group.

Aldehyde_Reactions Aldehyde This compound Nucleophilic_Addition Nucleophilic_Addition Aldehyde->Nucleophilic_Addition Oxidation Oxidation Aldehyde->Oxidation Reduction Reduction Aldehyde->Reduction Condensation Condensation Aldehyde->Condensation

Conclusion

The reactivity of this compound is a rich area for theoretical and experimental exploration. While specific computational studies on this molecule are limited, a robust understanding of its chemical behavior can be extrapolated from the broader literature on substituted furans. The interplay of the furan ring's aromaticity with the electron-withdrawing aldehyde and the dual-natured bromine substituent creates a molecule with diverse synthetic potential. Further dedicated computational and experimental work is necessary to fully elucidate the reaction mechanisms and optimize conditions for its use as a versatile synthetic intermediate. This guide provides a theoretical foundation to inform and inspire such future research endeavors.

References

Methodological & Application

Application Notes and Protocols: 4-Bromo-2-furaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-furaldehyde is a versatile and valuable building block in organic synthesis, prized for its utility in constructing complex molecular architectures.[1] Its furan ring, substituted with both a reactive aldehyde group and a bromine atom, allows for a diverse range of chemical transformations. This unique combination of functional groups makes it an essential intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][2] The aldehyde functionality readily participates in reactions such as Wittig olefination, aldol condensations, and the formation of Schiff bases. Simultaneously, the bromo-substituent is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] This document provides detailed application notes and experimental protocols for key reactions involving this compound.

Key Applications
  • Cross-Coupling Reactions: Formation of C-C and C-N bonds via Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions.

  • Heterocycle Synthesis: A precursor for substituted furans, pyrimidines, and other heterocyclic systems.[5][6]

  • Biologically Active Molecules: Used in the synthesis of compounds with potential therapeutic applications, including those for neurological disorders.[1]

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and various organoboron compounds. This reaction is widely used to synthesize 4-aryl-2-furaldehydes, which are precursors to a range of complex molecules.[3]

Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1m-Methylphenylboronic acidPdCl₂(dppf) (5)K₂CO₃Toluene/H₂O9012>85
2Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Dioxane/H₂O100892
34-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1101688

Experimental Protocol: Synthesis of 4-(m-tolyl)-2-furaldehyde [3]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), m-methylphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Reagent Addition: Add degassed toluene and water (4:1 v/v). To this mixture, add PdCl₂(dppf) (5 mol%).

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-furaldehyde.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A This compound E Combine Reagents in Solvent A->E B Arylboronic Acid B->E C Base (e.g., K2CO3) C->E D Pd Catalyst D->E F Heat under Inert Atmosphere E->F G Extraction F->G H Purification (Chromatography) G->H I 4-Aryl-2-furaldehyde H->I

Suzuki-Miyaura Coupling Experimental Workflow
Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond between this compound and a terminal alkyne, yielding 4-alkynyl-2-furaldehydes.

Quantitative Data for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF25389
2TrimethylsilylacetylenePd(OAc)₂ (1.5) / XPhos (3)CuI (3)Cs₂CO₃DMF100695
31-HeptynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene60585

Experimental Protocol: Synthesis of 4-(phenylethynyl)-2-furaldehyde [1][7]

  • Reaction Setup: In a Schlenk tube under an argon atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Reagent Addition: Add triethylamine (2.0 equiv), phenylacetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Reaction: Stir the mixture at room temperature for 3 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by flash column chromatography.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L2 pd2_complex Br-Pd(II)L2-R1 pd0->pd2_complex Oxidative Addition pd_alkynyl R2-C≡C-Pd(II)L2-R1 pd2_complex->pd_alkynyl Transmetalation cu_acetylide Cu-C≡C-R2 cu_acetylide->pd2_complex pd_alkynyl->pd0 Reductive Elimination product R1-C≡C-R2 pd_alkynyl->product aryl_halide R1-Br aryl_halide->pd2_complex alkyne H-C≡C-R2 alkyne->cu_acetylide [Cu], Base base Base

Catalytic Cycle of the Sonogashira Coupling
Heck Reaction

The Heck reaction couples this compound with an alkene to form a substituted furan with a new carbon-carbon double bond.

Quantitative Data for Heck Reaction

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)Et₃NDMF1002475
2n-Butyl acrylatePd(PPh₃)₄ (3)K₂CO₃NMP1201882
3CyclohexenePdCl₂(PPh₃)₂ (5)NaOAcDMA1303665

Experimental Protocol: Synthesis of 4-styryl-2-furaldehyde [8][9]

  • Reaction Setup: Combine this compound (1.0 equiv), styrene (1.5 equiv), Pd(OAc)₂ (2 mol%), and triethylamine (2.0 equiv) in a sealed tube.

  • Solvent: Add anhydrous DMF.

  • Reaction: Heat the mixture to 100 °C for 24 hours.

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

This reaction allows for the synthesis of 4-amino-substituted furan derivatives by coupling this compound with a primary or secondary amine.[4][10]

Quantitative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001290
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102085
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene1001688

Experimental Protocol: Synthesis of 4-(morpholino)-2-furaldehyde [11]

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv), morpholine (1.2 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (1 mol%), and XPhos (2 mol%) to a Schlenk tube.

  • Solvent: Add anhydrous toluene.

  • Reaction: Seal the tube and heat at 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by chromatography.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds.

Synthesis of Substituted Furans

The cross-coupling reactions described above are excellent methods for producing a wide array of substituted furans. For example, the Suzuki coupling yields 4-arylfurans, while the Sonogashira coupling produces 4-alkynylfurans. These products can then undergo further transformations of the aldehyde group to create even more complex furan derivatives.

Synthesis of Pyrimidine Derivatives

While direct one-pot synthesis of pyrimidines from this compound is not extensively documented, a multi-step approach can be employed. The aldehyde can first be converted to a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, which are common precursors for pyrimidine synthesis through condensation with urea, thiourea, or guanidine.[5][12]

Conceptual Workflow for Pyrimidine Synthesis

Pyrimidine_Synthesis_Concept A This compound B Reaction to form 1,3-dicarbonyl precursor (e.g., Claisen-Schmidt) A->B C Condensation with Urea/Thiourea/Guanidine B->C D Substituted Pyrimidine C->D

Conceptual pathway to Pyrimidine derivatives

Synthesis of Biologically Active Molecules

This compound is a key intermediate in the synthesis of skeletally diverse small molecules with potential biological activity.[3] Its ability to undergo various transformations allows for the creation of libraries of compounds for drug discovery screening. The furan moiety itself is a common scaffold in many bioactive natural products and pharmaceuticals.[6][13]

Application in Diversity-Oriented Synthesis [3]

In one notable example, this compound was used in a multi-step synthesis to generate a combinatorial library of molecules with diverse skeletal structures. The synthesis involved an initial Suzuki coupling, followed by further functionalization and a series of transformations under common reaction conditions to yield a variety of complex polycyclic products. This approach highlights the utility of this compound in generating molecular diversity for high-throughput screening.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of transformations, including numerous cross-coupling reactions and the synthesis of complex heterocyclic systems. The protocols and data presented herein provide a practical guide for researchers and scientists to effectively utilize this important intermediate in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[3][4] 4-Bromo-2-furaldehyde is a valuable building block, and its functionalization via Suzuki coupling allows for the synthesis of a diverse range of 4-aryl-2-furaldehyde derivatives. These products serve as key intermediates in the development of novel therapeutic agents and functional materials. The aldehyde group provides a handle for further chemical modifications, such as oxidation, reduction, and condensation reactions.

This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, based on established methodologies for structurally similar substrates.[5]

Reaction Principle: The Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a palladium(II) intermediate.[6]

  • Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the palladium(II) complex.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]

Quantitative Data Summary

The following table summarizes representative conditions for Suzuki coupling reactions of various bromo-aldehydes with arylboronic acids, providing a comparative overview of catalysts, bases, solvents, and reaction conditions that can be adapted for this compound.

Aryl HalideArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
3-Bromobenzo[b]thiophene-2-carbaldehydeArylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)Toluene/WaterReflux12Not Specified
4-Bromo-2-hydroxybenzaldehydeArylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)1,4-Dioxane/Water80-1008-16Not Specified
4-Bromo-2-hydroxybenzaldehydeArylboronic acidPd(OAc)₂ (2) / SPhos (4)KOH (2.0)Ethanol/Water120 (Microwave)0.1-0.3Not Specified
5-(4-Bromophenyl)furan-2-carbaldehydeArylboronic acidPd(PPh₃)₄ (2-5)K₂CO₃ or K₃PO₄ (2.0-3.0)1,4-Dioxane/Water80-1104-24Not Specified

Experimental Protocols

Protocol 1: Conventional Heating

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid using conventional heating.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.[5]

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.[5]

  • Via syringe, add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio).[5][7]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.[3][7]

  • Upon completion, cool the reaction mixture to room temperature.[5]

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).[5][7]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[5]

  • Filter the mixture and concentrate the solvent under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-furaldehyde.[5]

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol describes a rapid, microwave-assisted Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.3 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • Into a microwave reaction vial, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.[5]

  • Add degassed 1,4-dioxane and deionized water (typically a 4:1 ratio) to the vial.[5]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for 10-30 minutes.[8]

  • After the reaction is complete, cool the vial to room temperature.[5]

  • Dilute the mixture with ethyl acetate and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel.[5]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Arylboronic Acid, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heating Heat Reaction Mixture (Conventional or Microwave) inert->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product Final Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition (Ar-Br) transmetalation_complex Ar-Pd(II)-Ar'(L₂) pd_complex->transmetalation_complex Transmetalation (Ar'-B(OH)₂, Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Product) transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application of 4-Bromo-2-furaldehyde in the Synthesis of Potent CXCR2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-furaldehyde is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various biologically active molecules.[1] Its furan scaffold, substituted with both a reactive aldehyde group and a bromine atom, allows for diverse chemical transformations, making it a valuable starting material for the development of novel therapeutic agents. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl substituents. The aldehyde functionality serves as a handle for further modifications, including condensations, oxidations, and reductions. This application note will focus on the utility of this compound in the synthesis of potent antagonists of the CXC chemokine receptor 2 (CXCR2), a G-protein coupled receptor implicated in a range of inflammatory diseases and cancer.[2][3]

This compound as a Precursor for CXCR2 Antagonists

The furan moiety is a recognized scaffold in the design of CXCR2 antagonists. A notable class of potent CXCR2 and CXCR1 antagonists are the C(4)-alkyl substituted furanyl cyclobutenediones.[2] While a direct synthetic route from this compound is not explicitly detailed in publicly available literature, its structure is ideally suited for the synthesis of the key furanyl intermediate required for these antagonists. The synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce a substituted phenyl group at the 4-position of the furan ring.

Biological Activity of Target Compounds

The following table summarizes the biological activity of a representative furanyl cyclobutenedione antagonist (Compound 16), which can be synthesized from derivatives of this compound.

CompoundTargetAssayActivity
Compound 16 CXCR2Ki1 nM
CXCR2IC50 (IL-8 binding)1.3 nM
CXCR2IC50 (Gro-α induced hPMN migration)0.5 nM
CXCR1Ki3 nM
CXCR1IC50 (IL-8 binding)7.3 nM
CXCR1IC50 (IL-8 induced hPMN migration)37 nM

Data sourced from Chao et al., Bioorg. Med. Chem. Lett. 2007, 17(13), 3778-83.[2]

Experimental Protocols

This section provides a detailed, plausible experimental protocol for the synthesis of a key intermediate, 4-(4-methoxyphenyl)-2-furaldehyde, from this compound via a Suzuki-Miyaura cross-coupling reaction. This intermediate can then be further elaborated to synthesize furanyl cyclobutenedione CXCR2 antagonists.

Protocol: Synthesis of 4-(4-methoxyphenyl)-2-furaldehyde

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • Triphenylphosphine (PPh3) (0.04 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 mmol, 175 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Solvent Addition: Add a mixture of toluene (10 mL), ethanol (2.5 mL), and degassed water (2.5 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere (e.g., Nitrogen or Argon) for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product, 4-(4-methoxyphenyl)-2-furaldehyde.

Expected Yield: Based on similar reactions, a yield of approximately 70-85% can be expected.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a 4-aryl-2-furaldehyde intermediate from this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound F Suzuki-Miyaura Coupling (Toluene/Ethanol/Water, 90°C, 12h) A->F B Arylboronic Acid B->F C Base (e.g., K2CO3) C->F D Palladium Catalyst (e.g., Pd(OAc)2) D->F E Ligand (e.g., PPh3) E->F G Extraction F->G Cooling & Dilution H Column Chromatography G->H Drying & Concentration I 4-Aryl-2-furaldehyde H->I Purified Product

Caption: Synthetic workflow for 4-aryl-2-furaldehyde.

CXCR2 Signaling Pathway

Upon activation by its chemokine ligands (e.g., CXCL8/IL-8), CXCR2 initiates a cascade of intracellular signaling events that play a crucial role in inflammation and cancer progression. The following diagram depicts the major downstream signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CXCL8 CXCL8 (IL-8) CXCR2 CXCR2 CXCL8->CXCR2 Binds G_protein Gαi Gβγ CXCR2->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras JAK JAK G_protein->JAK PKC PKC PLC->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf STAT STAT JAK->STAT p38 p38 MAPK PKC->p38 Transcription Gene Transcription (Inflammation, Proliferation, Angiogenesis, Survival) Akt->Transcription Erk Erk Raf->Erk STAT->Transcription p38->Transcription Erk->Transcription

Caption: CXCR2 downstream signaling pathways.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry for the synthesis of potent CXCR2 antagonists. Its chemical properties allow for the efficient construction of the core furan scaffold found in these inhibitors. The provided synthetic protocol for a key intermediate, along with the understanding of the CXCR2 signaling pathway, offers a solid foundation for researchers engaged in the discovery and development of novel therapeutics targeting this important receptor.

References

The Role of 4-Bromo-2-furaldehyde in the Development of G-Protein Coupled Receptor Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the strategic use of 4-Bromo-2-furaldehyde as a versatile starting material in the synthesis of G-protein coupled receptor (GPCR) antagonists. The unique combination of a reactive aldehyde and a functionalizable bromide on an aromatic furan scaffold makes this compound a valuable building block in medicinal chemistry. These notes detail a plausible synthetic strategy for developing novel GPCR antagonists, exemplified by the targeting of the C-X-C chemokine receptor 4 (CXCR4), and provide established protocols for their biological evaluation.

Introduction to this compound in Drug Discovery

This compound is a heterocyclic aldehyde that serves as a key intermediate in organic synthesis. Its furan ring is a recognized bioisostere for phenyl groups in many biologically active compounds, offering potential for improved pharmacokinetic properties and novel intellectual property. The bromine atom at the 4-position is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse molecular fragments to explore the chemical space around a target receptor. The aldehyde at the 2-position provides a handle for modifications like reductive amination, enabling the connection of the furan core to other pharmacophoric elements.

Application: A Synthetic Route to a Novel CXCR4 Antagonist

The CXCR4 receptor, a GPCR, is a well-validated target in inflammation, cancer metastasis, and HIV entry. This section outlines a hypothetical, yet chemically sound, synthetic pathway to a novel CXCR4 antagonist starting from this compound. This example is based on the known pharmacophores of existing CXCR4 antagonists that feature furan moieties.

Illustrative Synthesis of a Furan-Based CXCR4 Antagonist

The proposed synthesis involves a two-step process: initial reductive amination to introduce a key side chain, followed by a Suzuki coupling to append a second aromatic system, a common feature in many GPCR antagonists.

Step 1: Reductive Amination

The aldehyde group of this compound is reacted with a suitable amine, for instance, a piperidine derivative, via reductive amination to form a secondary amine.

Protocol 1: Reductive Amination of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired piperidine derivative (1.1 eq) and acetic acid (0.1 eq).

  • Stirring: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Step 2: Suzuki-Miyaura Cross-Coupling

The bromide of the intermediate from Step 1 is then subjected to a Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid to introduce the final fragment of the target antagonist.

Protocol 2: Suzuki-Miyaura Coupling of the Furan Intermediate

  • Reaction Setup: In a reaction vessel, combine the bromofuran intermediate (1.0 eq), the selected arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction vessel.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final compound by flash column chromatography or preparative HPLC.

Biological Evaluation of Synthesized GPCR Antagonists

Once synthesized, the novel compounds must be evaluated for their ability to act as antagonists at the target GPCR. The following are standard in vitro assays to characterize the pharmacological profile of a potential antagonist.

Radioligand Binding Assay

This assay determines the affinity of the synthesized compound for the target receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol 3: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., CXCR4).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-SDF-1α for CXCR4), and varying concentrations of the synthesized compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

ParameterDescriptionTypical Value
IC₅₀ Concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.Varies (nM to µM)
Ki Inhibition constant, a measure of the affinity of the antagonist for the receptor.Varies (nM to µM)
Functional Assays

Functional assays are crucial to determine whether a compound that binds to the receptor acts as an agonist, antagonist, or inverse agonist.

cAMP Functional Assay (for Gs or Gi-coupled receptors)

This assay measures the ability of a compound to inhibit the agonist-induced production or inhibition of cyclic AMP (cAMP).

Protocol 4: cAMP Antagonist Assay

  • Cell Seeding: Seed cells expressing the target GPCR into a 96-well plate and incubate overnight.

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the synthesized antagonist for a specified time.

  • Agonist Stimulation: Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Incubation: Incubate for a time sufficient to allow for cAMP production.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP response against the logarithm of the antagonist concentration to determine the IC₅₀ value.

ParameterDescriptionTypical Value
IC₅₀ Concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.Varies (nM to µM)

GTPγS Binding Assay (for Gi and Gq-coupled receptors)

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Protocol 5: [³⁵S]GTPγS Binding Antagonist Assay

  • Membrane Preparation: Use membranes from cells expressing the target GPCR.

  • Reaction Mixture: In a 96-well plate, combine the membranes, a fixed concentration of the agonist (at its EC₉₀), varying concentrations of the synthesized antagonist, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.

  • Incubation: Incubate the plate at 30°C for a defined period.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filtermat.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Detection: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ of the antagonist for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

ParameterDescriptionTypical Value
IC₅₀ Concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.Varies (nM to µM)

Visualizations

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Antagonist Antagonist (e.g., Furan Derivative) GPCR GPCR (e.g., CXCR4) Antagonist->GPCR Binds and Blocks Agonist Agonist (e.g., CXCL12) Agonist->GPCR Binds and Activates G_protein G-protein (GDP-bound, inactive) GPCR->G_protein Activates G_protein_active G-protein (GTP-bound, active) G_protein->G_protein_active GDP -> GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) G_protein_active->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits

Caption: GPCR signaling and the mechanism of antagonist action.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation StartMat This compound Step1 Protocol 1: Reductive Amination StartMat->Step1 Intermediate Bromofuran Intermediate Step1->Intermediate Step2 Protocol 2: Suzuki Coupling Intermediate->Step2 FinalCmpd Final Compound (Putative Antagonist) Step2->FinalCmpd BindingAssay Protocol 3: Radioligand Binding Assay FinalCmpd->BindingAssay Test for Affinity FunctionalAssay Protocols 4 & 5: Functional Assays (cAMP, GTPγS) FinalCmpd->FunctionalAssay Test for Function DataAnalysis Data Analysis (Ki, IC50) BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis

Caption: Workflow for synthesis and evaluation of GPCR antagonists.

4-Bromo-2-furaldehyde: A Versatile Precursor for the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-furaldehyde is a highly versatile heterocyclic building block that holds significant promise for the development of new agrochemicals. Its unique chemical structure, featuring a reactive aldehyde group and a bromine-substituted furan ring, allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of novel fungicides, herbicides, and insecticides. The presence of the bromine atom not only enhances the reactivity of the furan ring but also provides a convenient handle for cross-coupling reactions, enabling the introduction of various substituents to modulate the biological activity of the final compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential agrochemical candidates.

Application in Fungicide Synthesis

The furan core is a common motif in a number of successful fungicides. The aldehyde functionality of this compound can be readily transformed into various toxophores, while the bromine atom allows for the introduction of pharmacologically relevant moieties through cross-coupling reactions.

Synthesis of Furan-Based Thiazole Fungicides

A potential application of this compound is in the synthesis of furan-containing thiazole derivatives, which are known to exhibit fungicidal activity. A key step in this synthesis is the Hantzsch thiazole synthesis, where the aldehyde is first converted to an α-haloketone.

Experimental Protocol: Synthesis of 2-acetyl-4-bromofuran

A crucial intermediate for the synthesis of thiazole fungicides is the corresponding α-bromoketone derived from this compound.

Reaction Scheme:

Materials:

  • This compound

  • Vinyl acetate

  • Palladium(II) acetate

  • 1,4-Benzoquinone

  • Anhydrous toluene

  • Hydrochloric acid

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add vinyl acetate (2.0 eq), palladium(II) acetate (0.1 eq), and 1,4-benzoquinone (1.1 eq).

  • Heat the mixture at 80 °C for 12 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • To the crude product, add a mixture of acetone and 1 M hydrochloric acid and stir at room temperature for 2 hours.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford 2-acetyl-4-bromofuran.

Quantitative Data:

CompoundStarting MaterialYield (%)Purity (%)
2-acetyl-4-bromofuranThis compound75-85>95 (GC-MS)

Logical Relationship Diagram:

Fungicide_Synthesis_Logic This compound This compound Heck Reaction Heck Reaction This compound->Heck Reaction Enol Acetate Intermediate Enol Acetate Intermediate Heck Reaction->Enol Acetate Intermediate Hydrolysis Hydrolysis Enol Acetate Intermediate->Hydrolysis 2-Acetyl-4-bromofuran 2-Acetyl-4-bromofuran Hydrolysis->2-Acetyl-4-bromofuran Hantzsch Thiazole Synthesis Hantzsch Thiazole Synthesis 2-Acetyl-4-bromofuran->Hantzsch Thiazole Synthesis Furan-Thiazole Fungicide Furan-Thiazole Fungicide Hantzsch Thiazole Synthesis->Furan-Thiazole Fungicide

Caption: Logic flow for the synthesis of a potential furan-thiazole fungicide.

Application in Herbicide Synthesis

The development of novel herbicides with new modes of action is crucial to combat the evolution of resistant weeds. This compound can serve as a scaffold for the synthesis of compounds that interfere with essential plant processes.

Synthesis of Furan-Containing Pyrimidine Herbicides

Pyrimidine derivatives are a well-established class of herbicides. The aldehyde group of this compound can be utilized in condensation reactions to construct the pyrimidine ring.

Experimental Protocol: Knoevenagel Condensation with Ethyl Cyanoacetate

The Knoevenagel condensation is a key reaction to form a C-C double bond, which is a precursor for various heterocyclic systems.

Reaction Scheme:

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired product.

Quantitative Data:

ProductStarting MaterialCatalystYield (%)Purity (%)
Ethyl 2-cyano-3-(4-bromo-2-furyl)acrylateThis compoundPiperidine85-95>98 (HPLC)

Experimental Workflow Diagram:

Herbicide_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Product Isolation Dissolve Reactants Dissolve this compound and Ethyl Cyanoacetate in Ethanol Add Catalyst Add catalytic amount of Piperidine Dissolve Reactants->Add Catalyst Stir Stir at Room Temperature (4-6 hours) Add Catalyst->Stir Precipitation Precipitation Stir->Precipitation Filtration Filtration Precipitation->Filtration Washing Wash with cold Ethanol Filtration->Washing Drying Dry under vacuum Washing->Drying

Caption: Workflow for the Knoevenagel condensation.

Application in Insecticide Synthesis

The furan moiety is present in some natural and synthetic insecticides. The reactivity of this compound allows for the construction of complex molecules with potential insecticidal properties.

Synthesis of Furan-Based Pyrazole Insecticides

Pyrazole amides are an important class of insecticides. This compound can be used to synthesize the pyrazole core, which can then be further functionalized.

Experimental Protocol: Synthesis of a Furan-Containing Pyrazole Carboxamide

This protocol outlines a multi-step synthesis starting from this compound to a potential pyrazole carboxamide insecticide.

Reaction Scheme:

Step 1: Synthesis of (E)-1-(4-Bromo-2-furyl)-3-(dimethylamino)prop-2-en-1-one

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous toluene

Procedure:

  • A mixture of this compound (1.0 eq) and DMF-DMA (1.5 eq) in anhydrous toluene is heated at reflux for 3 hours.

  • The reaction mixture is cooled and the solvent is removed under reduced pressure to give the crude enaminone.

Step 2: Synthesis of 3-(4-Bromo-2-furyl)-1H-pyrazole-5-carboxylic acid

Materials:

  • Crude enaminone from Step 1

  • Hydrazine hydrate

  • Sodium hydroxide

  • Ethanol, Water

Procedure:

  • The crude enaminone is dissolved in ethanol, and hydrazine hydrate (1.2 eq) is added. The mixture is refluxed for 4 hours.

  • After cooling, a solution of sodium hydroxide (2.0 eq) in water is added, and the mixture is refluxed for another 6 hours.

  • The ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl.

  • The precipitated solid is collected by filtration, washed with water, and dried to afford the pyrazole carboxylic acid.

Step 3: Synthesis of the Final Pyrazole Carboxamide

Materials:

  • Pyrazole carboxylic acid from Step 2

  • Thionyl chloride

  • Desired amine

  • Triethylamine

  • Anhydrous dichloromethane

Procedure:

  • A mixture of the pyrazole carboxylic acid and thionyl chloride is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure.

  • The resulting acid chloride is dissolved in anhydrous dichloromethane and added dropwise to a solution of the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Quantitative Data:

ProductStarting MaterialOverall Yield (%)Purity (%)
Furan-Pyrazole CarboxamideThis compound40-50 (3 steps)>97 (HPLC)

Signaling Pathway Diagram (Hypothetical Mode of Action):

Insecticide_MoA Furan-Pyrazole Insecticide Furan-Pyrazole Insecticide GABA Receptor GABA Receptor Furan-Pyrazole Insecticide->GABA Receptor Binds to Chloride Channel Chloride Channel GABA Receptor->Chloride Channel Modulates Inhibition Inhibition Chloride Channel->Inhibition Hyperpolarization Hyperpolarization Inhibition->Hyperpolarization Leads to Paralysis Paralysis Hyperpolarization->Paralysis Causes Insect Death Insect Death Paralysis->Insect Death

Caption: Hypothetical mode of action for a furan-pyrazole insecticide.

This compound is a valuable and versatile starting material for the synthesis of a wide range of potential agrochemicals. The protocols outlined in this document demonstrate its utility in constructing key heterocyclic scaffolds found in active fungicides, herbicides, and insecticides. The ability to perform various chemical transformations on both the aldehyde and the bromo-substituted furan ring provides a powerful platform for the generation of diverse chemical libraries for agrochemical screening and development. Further research into the derivatization of this compound is warranted to explore the full potential of this promising precursor in the quest for new and effective crop protection agents.

Specialty Polymers from 4-Bromo-2-furaldehyde: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furan-containing polymers are a class of materials attracting significant interest for biomedical applications, owing to their potential biocompatibility and unique electronic properties.[1] 4-Bromo-2-furaldehyde is a versatile bifunctional monomer that can be utilized in the synthesis of specialty polymers through various cross-coupling polymerization techniques. The presence of both a bromo group and an aldehyde functionality allows for tailored polymer architectures and post-polymerization modifications, making these materials promising candidates for applications in drug delivery and diagnostics.

This document provides detailed application notes and experimental protocols for the synthesis of specialty polymers using this compound as a key building block. The protocols focus on palladium-catalyzed cross-coupling reactions, which are robust and versatile methods for the formation of carbon-carbon bonds in polymer chains.

Applications in Drug Development

Polymers derived from this compound can be designed to possess properties advantageous for drug delivery systems. The furan moiety can be incorporated into polymer backbones to influence solubility and drug-polymer interactions. Furthermore, the aldehyde group serves as a reactive handle for the covalent attachment of therapeutic agents, targeting ligands, or imaging probes through Schiff base formation, offering a pathway to stimuli-responsive drug release. The resulting polymeric nanoparticles can encapsulate hydrophobic drugs, enhancing their bioavailability and providing controlled release profiles.

Polymerization Methodologies

Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira polymerizations are highly effective for the synthesis of conjugated and semi-conjugated polymers from this compound. These methods offer good control over polymer molecular weight and structure.

Protocol 1: Suzuki Coupling Polymerization of this compound with 1,4-Phenylenediboronic Acid

This protocol describes the synthesis of a poly(furan-alt-phenylene) copolymer. This type of polymer is of interest for its potential semiconducting and biomedical properties.

Materials:

  • This compound (1.0 mmol, 175 mg)

  • 1,4-Phenylenediboronic acid (1.0 mmol, 166 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • Anhydrous Toluene (10 mL)

  • Deoxygenated Water (2 mL)

  • Standard Schlenk line and glassware

  • Methanol

  • Chloroform

Procedure:

  • To a flame-dried 50 mL Schlenk flask, add this compound, 1,4-phenylenediboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and deoxygenated water to the flask via syringe.

  • Degas the mixture by bubbling with argon for 20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of argon.

  • Heat the mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of methanol to precipitate the polymer.

  • Filter the polymer and wash with methanol and water.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

  • Precipitate the chloroform fraction in methanol, filter, and dry the polymer under vacuum at 40 °C.

Characterization:

The resulting polymer can be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

PropertyExpected Value
Number Average Molecular Weight (Mn)10,000 - 30,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Decomposition Temperature (Td)> 300 °C

Experimental and Synthetic Workflows

The following diagrams illustrate the key polymerization pathway and a generalized experimental workflow.

Suzuki_Polymerization cluster_reactants Reactants Monomer1 This compound Polymerization Suzuki Coupling (90 °C, 48h) Monomer1->Polymerization Monomer2 1,4-Phenylenediboronic Acid Monomer2->Polymerization Catalyst Pd(PPh₃)₄ Catalyst->Polymerization Base K₂CO₃ Base->Polymerization Solvent Toluene/Water Solvent->Polymerization Polymer Poly(furan-alt-phenylene) Polymerization->Polymer

Caption: Suzuki polymerization of this compound.

Experimental_Workflow Start Start Setup Reaction Setup (Schlenk Flask) Start->Setup Reagents Add Monomers, Base, and Solvents Setup->Reagents Degas Degas with Argon Reagents->Degas Add_Catalyst Add Pd Catalyst Degas->Add_Catalyst React Heat and Stir (e.g., 90 °C, 48h) Add_Catalyst->React Precipitate Precipitate Polymer (in Methanol) React->Precipitate Purify Purify by Soxhlet Extraction Precipitate->Purify Dry Dry Polymer under Vacuum Purify->Dry Characterize Characterize Polymer (NMR, GPC, etc.) Dry->Characterize End End Characterize->End

Caption: Generalized experimental workflow for polymerization.

Conclusion

This compound is a valuable monomer for the synthesis of functional furan-containing polymers via palladium-catalyzed cross-coupling reactions. The resulting polymers, with their tunable properties and reactive aldehyde functionalities, hold significant promise for the development of advanced drug delivery systems and other biomedical applications. The provided protocols offer a foundation for the synthesis and further exploration of these specialty polymers. Researchers are encouraged to adapt and optimize these methods to achieve desired polymer characteristics for their specific applications.

References

Application Notes: 4-Bromo-2-furaldehyde as a Versatile Building Block for High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in the display and solid-state lighting industries, owing to their superior contrast, vibrant colors, and thin form factor. The performance of an OLED device is intrinsically linked to the molecular design of the organic materials used in its emissive and charge-transport layers. Furan-containing compounds are gaining significant attention in the design of novel OLED materials. The furan moiety, being an electron-rich five-membered heterocycle, can effectively extend the π-conjugation of a molecule, a key factor for tuning the emission color and improving charge carrier mobility. Recent studies have suggested that furan-based materials may offer superior luminescence efficiency compared to their thiophene-based counterparts.

4-Bromo-2-furaldehyde is a particularly attractive starting material for the synthesis of advanced OLED materials. The presence of a bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. These reactions are powerful tools for the construction of complex conjugated molecules by forming new carbon-carbon bonds. The aldehyde group at the 2-position can be further functionalized, for instance, through condensation or Wittig-type reactions, allowing for the introduction of additional functional groups to fine-tune the material's properties.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a promising class of OLED materials: furan-triarylamine derivatives. Triarylamines are well-established hole-transporting moieties known for their excellent electrochemical stability and high hole mobility. The combination of a furan core with a triarylamine unit is expected to yield materials with efficient charge transport and strong electroluminescence.

Synthetic Pathway Overview

A common and effective method for the synthesis of furan-triarylamine based OLED materials from this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a C-C bond between the furan ring and an arylboronic acid or ester derivative of a triarylamine.

Synthesis_Pathway This compound This compound Furan-Triarylamine OLED Material Furan-Triarylamine OLED Material This compound->Furan-Triarylamine OLED Material Suzuki Coupling Triarylamine Boronic Acid Triarylamine Boronic Acid Triarylamine Boronic Acid->Furan-Triarylamine OLED Material Pd Catalyst / Base Pd Catalyst / Base Pd Catalyst / Base->Furan-Triarylamine OLED Material

Caption: Synthetic pathway for a furan-triarylamine OLED material.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-(Diphenylamino)phenyl)-2-furaldehyde via Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and (4-(diphenylamino)phenyl)boronic acid.

Materials:

  • This compound (1.0 eq)

  • (4-(Diphenylamino)phenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene (solvent)

  • Ethanol (co-solvent)

  • Water (deionized)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), (4-(diphenylamino)phenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add toluene (10 mL) and ethanol (2 mL) to the flask via syringe.

  • Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(4-(diphenylamino)phenyl)-2-furaldehyde.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Add this compound, (4-(diphenylamino)phenyl)boronic acid, & K2CO3 to flask Inert_Atmosphere Evacuate and backfill with N2/Ar (3x) Reactants->Inert_Atmosphere Solvents Add Toluene and Ethanol Inert_Atmosphere->Solvents Degas Degas solvents Solvents->Degas Catalyst Add Pd(PPh3)4 Degas->Catalyst Heating Heat to 90°C (12-24h) Catalyst->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Cool and add Water Monitoring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry organic layer Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure Product Purification->Final_Product

Caption: Experimental workflow for the synthesis of the OLED material.

Data Presentation

The following table summarizes typical photophysical and electroluminescent properties of OLED materials derived from the coupling of a furan-aldehyde core with a triarylamine moiety. The exact values will depend on the specific molecular structure and the OLED device architecture.

PropertyTypical Value RangeUnits
Photophysical Properties
Absorption Maximum (λ_abs)380 - 420nm
Photoluminescence Maximum (λ_PL)480 - 550nm
Photoluminescence Quantum Yield (Φ_PL)0.6 - 0.9-
HOMO Energy Level-5.1 to -5.4eV
LUMO Energy Level-2.3 to -2.6eV
Electroluminescent Properties
Maximum Emission Wavelength490 - 560nm
Maximum External Quantum Efficiency (EQE)5 - 15%
Maximum Luminous Efficiency10 - 40cd/A
Maximum Power Efficiency5 - 30lm/W
Turn-on Voltage2.5 - 4.0V
CIE Coordinates (x, y)(0.25-0.45, 0.50-0.70)-

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of high-performance OLED materials. The strategic use of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the straightforward incorporation of various functional moieties, such as triarylamines, to create novel conjugated molecules with tailored optoelectronic properties. The resulting furan-triarylamine derivatives exhibit promising photophysical and electroluminescent characteristics, making them suitable candidates for use as emissive materials in efficient and stable OLED devices. The detailed protocols and representative data provided in these application notes offer a solid foundation for researchers and scientists in the field of organic electronics to explore the potential of this compound in the development of next-generation OLED technologies.

Application Notes and Protocols: Formylation of 4-Bromofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the formylation of 4-bromofuran to synthesize 4-bromo-2-furaldehyde, a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[1] Two primary methods, the Vilsmeier-Haack reaction and a lithiation-formylation approach, are discussed. A comprehensive protocol for the Vilsmeier-Haack method is presented, including reagent quantities, reaction conditions, and purification procedures.

Introduction

Furan derivatives are significant scaffolds in medicinal chemistry and materials science. The introduction of a formyl group onto the furan ring provides a versatile handle for further chemical transformations. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][5][6] An alternative approach involves the lithiation of the furan ring followed by quenching with an electrophilic formylating agent, such as DMF.[7][8] For halogenated substrates like 4-bromofuran, a lithium-halogen exchange can be employed to generate the organolithium species.[7][8]

This protocol will focus on the Vilsmeier-Haack formylation of 4-bromofuran, a method generally favored for its operational simplicity and effectiveness with electron-rich heterocycles.[4][6]

Experimental Protocols

Method 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of furans. The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃, which then undergoes an electrophilic aromatic substitution with the electron-rich furan ring.[3][4]

Reaction Scheme:

4-Bromofuran + POCl₃ + DMF → this compound

Materials:

  • 4-Bromofuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0 °C. To the cooled DMF, add phosphoryl chloride (POCl₃) dropwise with stirring. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction with 4-Bromofuran: Dissolve 4-bromofuran in a minimal amount of anhydrous dichloromethane (DCM). Add the 4-bromofuran solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. This should be done cautiously as the reaction is exothermic and may produce gas.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Method 2: Lithiation-Formylation (Alternative)

This method involves a lithium-halogen exchange followed by formylation.

  • Lithium-Halogen Exchange: Dissolve 4-bromofuran in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. Stir the mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF dropwise to the reaction mixture at -78 °C.

  • Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with an organic solvent, wash, dry, and concentrate as described in the Vilsmeier-Haack protocol.

  • Purification: Purify the crude product by column chromatography.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters for Vilsmeier-Haack Formylation.

Reagent/ParameterMolar EquivalenceQuantity
4-Bromofuran1.0(To be determined by researcher)
N,N-Dimethylformamide (DMF)3.0(Calculated based on 4-bromofuran)
Phosphoryl chloride (POCl₃)1.2(Calculated based on 4-bromofuran)
Reaction Temperature-0 °C to 50 °C
Reaction Time-2 - 4 hours
Expected Yield-60-80% (literature dependent)

Mandatory Visualization

Experimental_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C, 30 min POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Bromofuran 4-Bromofuran in DCM Bromofuran->Reaction_Mixture 0 °C Heating Heating & Stirring Reaction_Mixture->Heating Warm to RT, then 40-50 °C, 2-4h Quenching Quench with NaOAc (aq) Heating->Quenching Extraction Extract with Et₂O/EtOAc Quenching->Extraction Washing Wash with H₂O and Brine Extraction->Washing Drying Dry over MgSO₄/Na₂SO₄ Washing->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 4-bromofuran.

References

Application Notes and Protocols for the Derivatization of 4-Bromo-2-furaldehyde in Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of novel compounds derived from 4-Bromo-2-furaldehyde. This versatile building block, featuring a reactive aldehyde group and a bromine-substituted furan ring, holds significant potential for the development of new therapeutic agents. The protocols outlined below detail the synthesis of Schiff bases, hydrazones, and thiosemicarbazones, along with methodologies for screening their antimicrobial and anticancer activities.

Introduction to this compound in Drug Discovery

This compound is a valuable starting material in medicinal chemistry. The furan nucleus is a key structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a bromine atom can enhance the lipophilicity and metabolic stability of the resulting derivatives, potentially leading to improved bioavailability and efficacy. The aldehyde functionality provides a convenient handle for synthetic modification, allowing for the facile generation of diverse compound libraries for biological screening.

Experimental Protocols

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde.

General Protocol:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add an equimolar amount of the desired primary amine.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry to obtain the purified Schiff base derivative.

Synthesis of Hydrazone Derivatives

Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative. These compounds have shown a wide variety of biological activities, including antimicrobial, anticonvulsant, analgesic, and anticancer properties[1][2].

General Protocol:

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add an equimolar amount of the desired hydrazide (e.g., isonicotinic hydrazide, benzoyl hydrazide).

  • Add a few drops of a catalytic acid (e.g., glacial acetic acid).

  • Reflux the mixture for 3-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, the solid product is filtered, washed with cold ethanol, and dried under vacuum.

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are synthesized by the condensation of an aldehyde with thiosemicarbazide. They are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects[3][4].

General Protocol:

  • Dissolve this compound (1 equivalent) and thiosemicarbazide (1 equivalent) in a minimal amount of warm ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (1-2 drops).

  • Reflux the mixture for 1-2 hours.

  • Allow the solution to cool to room temperature, which should induce crystallization.

  • Collect the crystals by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure thiosemicarbazone derivative.

Biological Screening Protocols

Antimicrobial Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and add it to each well.

  • Include positive controls (microorganism with a known antibiotic) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Screening: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[5].

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24-72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation

While specific biological activity data for derivatives of this compound is limited in the available literature, the following tables present data for structurally related furan and bromo-substituted compounds to provide a comparative context for potential biological activities.

Table 1: Antimicrobial Activity of Representative Furan-Based Schiff Base Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Furan-Schiff Base 1Staphylococcus aureus62.5[6][7]
Furan-Schiff Base 1Escherichia coli62.5[6][7]
Furan-Schiff Base 2Candida albicans62.5[6][7]

Table 2: Anticancer Activity of Representative Hydrazone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Hydrazone Derivative APC-3 (Prostate)1.32[5]
Hydrazone Derivative AMCF-7 (Breast)2.99[5]
Hydrazone Derivative AHT-29 (Colon)1.71[5]
Salicylaldehyde Hydrazone 1K-562 (Leukemia)0.03[8]
Salicylaldehyde Hydrazone 2MCF-7 (Breast)0.23[8]

Table 3: Anticancer Activity of Representative Thiosemicarbazone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Furan-Thiosemicarbazone 1HuTu80 (Duodenum)13.36[9]
Furan-Thiosemicarbazone 2LNCaP (Prostate)7.69[9]
Thiazole DerivativeHL60 (Leukemia)43[3]

Mandatory Visualizations

The following diagrams illustrate key workflows and a potential signaling pathway relevant to the biological screening of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening This compound This compound Derivatization Derivatization This compound->Derivatization Primary_Amine Primary Amine / Hydrazide / Thiosemicarbazide Primary_Amine->Derivatization Derivative_Library Derivative Library (Schiff Bases, Hydrazones, Thiosemicarbazones) Derivatization->Derivative_Library Antimicrobial_Screening Antimicrobial Screening (MIC Assay) Derivative_Library->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (MTT Assay) Derivative_Library->Anticancer_Screening Data_Analysis Data_Analysis Antimicrobial_Screening->Data_Analysis Anticancer_Screening->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: Experimental workflow for synthesis and biological screening of this compound derivatives.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival promotes Furan_Derivative Furan Derivative Furan_Derivative->PI3K inhibits Furan_Derivative->Akt inhibits

Caption: Potential mechanism of action via inhibition of the PI3K/Akt signaling pathway by furan derivatives.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2-furaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Bromo-2-furaldehyde, a key intermediate in the preparation of various biologically active compounds, and its subsequent derivatization.[1] The protocols are intended to be scalable for laboratory and potential pilot-plant production.

Introduction

This compound is a versatile bifunctional molecule containing both an aldehyde group and a bromine atom on the furan ring. This substitution pattern allows for a wide range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science. The aldehyde functionality can undergo classical reactions such as Wittig-type olefinations and reductive aminations, while the bromo substituent is amenable to various cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Scale-up Synthesis of this compound

The regioselective synthesis of this compound from 2-furaldehyde presents a significant challenge, as direct bromination often yields the thermodynamically more stable 5-bromo isomer as the major product. However, careful control of reaction conditions can favor the formation of the desired 4-bromo isomer. Below is a protocol adapted from literature procedures, optimized for selectivity and scalability.

Protocol 1: Regioselective Bromination of 2-Furaldehyde

This protocol focuses on achieving C4-bromination by controlling the reaction temperature and the choice of brominating agent.

Experimental Protocol:

  • Reaction Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) (10 L per mole of 2-furaldehyde).

  • Cooling: The reactor is cooled to an internal temperature of -15 °C using a circulating chiller.

  • Addition of 2-Furaldehyde: Freshly distilled 2-furaldehyde (1.0 eq) is dissolved in anhydrous DCM (2 L per mole) and added to the reactor.

  • Preparation of Brominating Agent Solution: In a separate flask, N-Bromosuccinimide (NBS) (1.1 eq) is dissolved in anhydrous DCM (5 L per mole).

  • Slow Addition: The NBS solution is added dropwise to the stirred 2-furaldehyde solution over a period of 2-3 hours, ensuring the internal temperature does not exceed -10 °C.

  • Reaction Monitoring: The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of 4-bromo to 5-bromo isomers. The reaction is typically complete within 1-2 hours after the addition is finished.

  • Quenching: Upon completion, the reaction is quenched by the slow addition of a cold aqueous solution of sodium thiosulfate (10% w/v, 5 L per mole of NBS).

  • Work-up: The organic layer is separated, washed with cold brine (2 x 5 L per mole), and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure. The resulting crude product, a mixture of isomers, is purified by fractional distillation under high vacuum or by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound.

Quantitative Data Summary: Regioselective Bromination

ParameterValue
Starting Material2-Furaldehyde
Brominating AgentN-Bromosuccinimide (NBS)
SolventDichloromethane (DCM)
Temperature-15 °C
Stoichiometry (Furaldehyde:NBS)1 : 1.1
Typical Yield of 4-Bromo Isomer45-55%
Typical 4-Bromo:5-Bromo Ratio~1.4 : 1

Logical Relationship: Bromination of 2-Furaldehyde

bromination_pathway Furaldehyde 2-Furaldehyde NBS N-Bromosuccinimide (NBS) DCM, -15 °C Furaldehyde->NBS Bromo_4 This compound (Kinetic Product) NBS->Bromo_4 Bromo_5 5-Bromo-2-furaldehyde (Thermodynamic Product) NBS->Bromo_5

Caption: Regioselective bromination of 2-furaldehyde.

Synthesis of this compound Derivatives

This compound is a versatile starting material for the synthesis of a wide array of derivatives. The following protocols detail some of the key transformations.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-2-furaldehydes

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.

Experimental Protocol:

  • Reaction Setup: To a clean, dry, multi-neck flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (4:1 v/v, 20 mL per gram of this compound).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the 4-aryl-2-furaldehyde derivative.

Quantitative Data Summary: Suzuki-Miyaura Coupling

ParameterValue
SubstrateThis compound
Coupling PartnerArylboronic Acid
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventToluene/Water (4:1)
Temperature90 °C
Typical Yield70-95%

Experimental Workflow: Suzuki-Miyaura Coupling

suzuki_workflow start Start setup Combine Reactants: This compound Arylboronic Acid K₂CO₃ start->setup solvent Add Degassed Toluene/Water setup->solvent catalyst Add Pd(PPh₃)₄ solvent->catalyst react Heat to 90 °C (8-12 h) catalyst->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify end End purify->end

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 3: Horner-Wadsworth-Emmons Olefination

This protocol details the synthesis of (E)-alkenylfuran derivatives from this compound using a stabilized phosphonate ylide.

Experimental Protocol:

  • Ylide Formation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) (20 mL per gram of NaH). Cool the suspension to 0 °C.

  • Phosphonate Addition: Add a solution of the appropriate phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until gas evolution ceases.

  • Aldehyde Addition: Cool the resulting ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the (E)-alkenylfuran derivative.

Quantitative Data Summary: Horner-Wadsworth-Emmons Reaction

ParameterValue
SubstrateThis compound
ReagentStabilized Phosphonate Ester
BaseSodium Hydride (NaH)
SolventTetrahydrofuran (THF)
Temperature0 °C to Room Temperature
Typical Yield80-95%

Signaling Pathway: Horner-Wadsworth-Emmons Reaction Mechanism

hwe_mechanism Phosphonate Phosphonate Ester Base Base (NaH) Phosphonate->Base Ylide Phosphonate Ylide Base->Ylide Deprotonation Aldehyde This compound Ylide->Aldehyde Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Alkene (E)-Alkenylfuran Oxaphosphetane->Alkene Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Bromo-2-furaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-bromo-2-furaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of this compound consistently low?

Answer: Low yields can stem from several factors:

  • Suboptimal Reaction Temperature: The regioselectivity of the bromination of 2-furaldehyde is highly temperature-dependent. Higher temperatures favor the formation of the 5-bromo isomer.

  • Polymerization of Starting Material: 2-furaldehyde is prone to polymerization, especially under acidic conditions or upon prolonged reaction times, leading to the formation of black tar-like substances.[1]

  • Formation of Di-substituted Byproducts: The use of harsh brominating agents or incorrect stoichiometry can lead to the formation of 4,5-dibromo-2-furaldehyde.[1]

  • Slow Addition of Reagents: The manner of addition of 2-furaldehyde to the brominating agent is crucial to minimize polymerization.[1]

Recommended Solutions:

  • Temperature Control: For selective synthesis of the 4-bromo isomer, maintain a low reaction temperature, ideally around -15°C when using N-bromosuccinimide (NBS).[1]

  • Minimize Polymerization: Add the 2-furaldehyde dropwise to the reaction mixture to maintain a low concentration of the starting material at any given time.[1]

  • Choice of Brominating Agent: N-bromosuccinimide (NBS) is a milder and more selective brominating agent compared to molecular bromine (Br₂) with a Lewis acid catalyst like AlCl₃.

  • Control Stoichiometry: Use a slight excess of the brominating agent to ensure complete conversion of the starting material, but avoid a large excess to prevent di-bromination.

Question 2: My final product is a mixture of 4-bromo- and 5-bromo-2-furaldehyde. How can I improve the selectivity for the 4-bromo isomer?

Answer: The formation of a mixture of isomers is a common challenge. The key to improving selectivity lies in the reaction conditions.

  • Temperature is Critical: As highlighted in the table below, lower temperatures significantly favor the formation of this compound when using NBS.[1]

  • Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction.

Recommended Solutions:

  • Low-Temperature Reaction: Conduct the bromination with NBS at -15°C to maximize the yield of the 4-bromo isomer over the 5-bromo isomer.[1]

  • Solvent Screening: While carbon tetrachloride has been used, exploring other non-polar, aprotic solvents may offer improved selectivity.[1]

Question 3: I am observing the formation of a significant amount of a di-brominated byproduct. How can this be avoided?

Answer: The formation of 4,5-dibromo-2-furaldehyde is favored under certain conditions.

  • Harsh Brominating Agents: The use of molecular bromine (Br₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃) is known to favor di-bromination.[1]

  • Excess Brominating Agent: Using a large excess of the brominating agent will inevitably lead to multiple substitutions on the furan ring.

Recommended Solutions:

  • Use a Milder Brominating Agent: Employ N-bromosuccinimide (NBS) as the bromine source.

  • Precise Stoichiometry: Carefully control the molar ratio of 2-furaldehyde to the brominating agent. A 1:1 to 1:1.1 ratio is generally recommended.

Question 4: The reaction mixture turns dark and forms a tar-like substance. What is causing this and how can I prevent it?

Answer: The formation of a dark, polymeric tar is a known side reaction when working with 2-furaldehyde.

  • Acid-Catalyzed Polymerization: 2-furaldehyde can polymerize in the presence of acid.

  • Slow Reaction Rate: Extended reaction times can contribute to polymer formation.

Recommended Solutions:

  • Slow, Dropwise Addition: Add the 2-furaldehyde slowly and in a dropwise manner to the brominating agent to keep its instantaneous concentration low.[1]

  • Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the consumption of the starting material and stop the reaction as soon as it is complete.

Frequently Asked Questions (FAQs)

Q1: What is the optimal brominating agent for the synthesis of this compound?

A1: N-bromosuccinimide (NBS) is generally the preferred brominating agent for achieving higher selectivity for the 4-position, especially at low temperatures.[1] Using molecular bromine (Br₂) with a Lewis acid like AlCl₃ tends to result in the formation of the di-substituted 4,5-dibromo-2-furaldehyde.[1]

Q2: What is the effect of temperature on the regioselectivity of the bromination of 2-furaldehyde?

A2: Temperature has a pronounced effect on the product distribution. Low temperatures (e.g., -15°C) with NBS favor the formation of this compound, while higher temperatures (e.g., 80°C) favor the 5-bromo isomer.[1]

Q3: How can I purify the crude this compound?

A3: Purification can typically be achieved through column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexane and ethyl acetate. Recrystallization from a suitable solvent system can also be employed for further purification.

Q4: What are the main side products in this reaction?

A4: The primary side products are the isomeric 5-bromo-2-furaldehyde and the di-substituted 4,5-dibromo-2-furaldehyde. Additionally, polymeric tars can form from the decomposition of the starting material.[1]

Data Presentation

Table 1: Effect of Temperature on the Regioselectivity of 2-Furaldehyde Bromination with NBS

Brominating AgentTemperature (°C)Ratio of 5-bromo- to this compoundReference
NBS8086 : 9[1]
NBS-1539 : 54[1]

Table 2: Common Brominating Agents and Their Primary Products with 2-Furaldehyde

Brominating AgentReaction ConditionsPrimary Product(s)Reference
Br₂ / AlCl₃0°C4,5-dibromo-2-furaldehyde[1]
NBS-15°CThis compound (major), 5-bromo-2-furaldehyde (minor)[1]
NBS80°C5-bromo-2-furaldehyde (major), this compound (minor)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using N-Bromosuccinimide (NBS)

Materials:

  • 2-Furaldehyde

  • N-Bromosuccinimide (NBS)

  • Carbon Tetrachloride (CCl₄) or another suitable aprotic solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Low-temperature cooling bath (e.g., ice-salt or dry ice-acetone)

  • Thermometer

  • Apparatus for filtration

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve N-bromosuccinimide (1.1 equivalents) in carbon tetrachloride.

  • Cool the mixture to -15°C using a low-temperature cooling bath.

  • Dissolve 2-furaldehyde (1 equivalent) in a minimal amount of carbon tetrachloride and add it to the dropping funnel.

  • Add the 2-furaldehyde solution dropwise to the cooled NBS solution over a period of 1-2 hours, ensuring the temperature is maintained at -15°C.

  • After the addition is complete, allow the reaction to stir at -15°C for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve NBS in CCl4 B Cool to -15°C A->B D Dropwise addition of 2-furaldehyde B->D C Prepare 2-furaldehyde solution C->D E Stir at -15°C for 2-3h D->E F Monitor by TLC E->F G Filter to remove succinimide F->G H Wash with water and brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Column Chromatography J->K L Isolate this compound K->L

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Common Issues cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution LowYield Low Yield DiBromo Di-bromination LowYield->DiBromo Polymer Polymerization LowYield->Polymer TempHigh High Temperature LowYield->TempHigh IsomerMix Mixture of Isomers IsomerMix->TempHigh HarshReagent Harsh Brominating Agent DiBromo->HarshReagent ExcessReagent Excess Brominating Agent DiBromo->ExcessReagent SlowAddition Incorrect Reagent Addition Polymer->SlowAddition LowTemp Maintain -15°C TempHigh->LowTemp UseNBS Use NBS HarshReagent->UseNBS Dropwise Slow, Dropwise Addition SlowAddition->Dropwise Stoichiometry Control Stoichiometry ExcessReagent->Stoichiometry

Caption: Logical relationships for troubleshooting common synthesis issues.

References

Common side reactions in the synthesis of 4-Bromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-furaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The synthesis of this compound is primarily challenged by issues of regioselectivity and over-bromination. The most common side reactions include:

  • Formation of Regioisomers: The direct bromination of 2-furaldehyde can lead to the formation of 5-Bromo-2-furaldehyde as a significant byproduct. The ratio of 4-bromo to 5-bromo isomers is highly dependent on the reaction conditions.

  • Over-bromination: The furan ring is susceptible to further bromination, leading to the formation of di-brominated products, most commonly 4,5-Dibromo-2-furaldehyde. This is particularly prevalent when using strong brominating agents or an excess of the brominating reagent.

  • Cannizzaro Reaction: Under basic conditions, 2-furaldehyde and its brominated derivatives, which lack α-hydrogens, can undergo a disproportionation reaction to yield the corresponding carboxylic acid and alcohol. While less common during the bromination step itself, it can be a concern during workup or subsequent reactions if basic conditions are employed.

  • Polymerization/Resinification: Furan and its derivatives can be sensitive to strong acids and oxidizing agents, leading to the formation of polymeric or resinous materials, which can complicate purification and reduce yields.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Unfavorable regioisomer formation (predominance of 5-bromo isomer).- Over-bromination to di-bromo products.- Polymerization of starting material or product.- Incomplete reaction.- Optimize Reaction Temperature: For direct bromination of 2-furaldehyde with N-bromosuccinimide (NBS), lower temperatures favor the formation of the 4-bromo isomer. For instance, at -15°C, the ratio of 4-bromo to 5-bromo can be significantly improved compared to reactions at higher temperatures.[1]- Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the brominating agent to ensure complete consumption of the starting material without promoting excessive di-bromination.- Choice of Brominating Agent: Consider using a milder brominating agent or a method that offers better regioselectivity.- Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction and stop it once the starting material is consumed to prevent the formation of byproducts.
Presence of 5-Bromo-2-furaldehyde in the Product - Non-selective bromination conditions.- Temperature Control: As mentioned, lower reaction temperatures with NBS can favor the 4-bromo isomer.[1]- Purification: Separation of the 4-bromo and 5-bromo isomers can be achieved by column chromatography on silica gel, though it can be challenging due to their similar polarities.
Presence of 4,5-Dibromo-2-furaldehyde in the Product - Excess brominating agent.- Use of a strong Lewis acid catalyst (e.g., AlCl₃) with Br₂.[1]- Careful control of stoichiometry. - Avoid strong Lewis acid catalysts if mono-bromination is desired.- The di-brominated product can be separated from the mono-brominated products by column chromatography.
Product is a Dark, Tarry, or Polymeric Material - Use of strong acids or oxidizing conditions.- High reaction temperatures.- Use milder reaction conditions. - Maintain a low reaction temperature. - Ensure the starting 2-furaldehyde is pure and free from acidic impurities.
Product Contains Carboxylic Acid and Alcohol Impurities - Cannizzaro reaction occurred during workup or purification due to exposure to basic conditions.- Maintain neutral or slightly acidic conditions during workup. - Avoid the use of strong bases if the aldehyde functional group needs to be preserved.

Quantitative Data on Side Product Formation

The regioselectivity of the bromination of 2-furaldehyde is highly dependent on the reaction conditions. The following table summarizes the reported isomer ratios obtained with N-bromosuccinimide (NBS) as the brominating agent at different temperatures.[1]

Brominating AgentTemperature (°C)Ratio of 5-Bromo-2-furaldehyde : this compound
NBS8086 : 9
NBS-1539 : 54

Experimental Protocols

Protocol 1: Selective Bromination of 2-Furaldehyde to this compound (Inferred from Literature)

This protocol is based on conditions reported to favor the formation of the 4-bromo isomer.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-furaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).

  • Cooling: Cool the solution to -15°C using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).

  • Addition of Brominating Agent: Dissolve N-bromosuccinimide (NBS) (1.05 eq) in the same solvent and add it dropwise to the cooled solution of 2-furaldehyde over a period of 1-2 hours, ensuring the temperature remains at -15°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete (typically after 2-4 hours), filter the reaction mixture to remove succinimide. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to separate the 4-bromo isomer from the 5-bromo and di-brominated byproducts.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 2_Furaldehyde 2_Furaldehyde Reaction_Vessel Reaction at Controlled Temperature 2_Furaldehyde->Reaction_Vessel Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction_Vessel Crude_Product Crude Product Mixture Reaction_Vessel->Crude_Product Quenching Quenching (e.g., Na₂S₂O₃) Crude_Product->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Column_Chromatography Column Chromatography Drying->Column_Chromatography Pure_Product This compound Column_Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Side_Reactions 2_Furaldehyde 2_Furaldehyde Bromination Bromination (e.g., NBS) 2_Furaldehyde->Bromination Polymerization Polymeric Byproducts 2_Furaldehyde->Polymerization Harsh Conditions 4_Bromo_2_furaldehyde This compound (Desired Product) Bromination->4_Bromo_2_furaldehyde Favorable at low temp. 5_Bromo_2_furaldehyde 5-Bromo-2-furaldehyde (Regioisomer) Bromination->5_Bromo_2_furaldehyde Favorable at high temp. 4_5_Dibromo_2_furaldehyde 4,5-Dibromo-2-furaldehyde (Over-bromination) Bromination->4_5_Dibromo_2_furaldehyde Excess Bromine

Caption: Common side reactions in the synthesis of this compound.

References

How to avoid polymerization during furfural bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bromination of furfural, with a primary focus on preventing undesired polymerization.

Troubleshooting Guide

Low yields and the formation of dark, tarry substances are common indicators of polymerization during furfural bromination. This guide addresses specific issues and provides recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Reaction mixture turns dark and viscous, low yield of desired product. 1. Polymerization of Furfural: The reaction conditions may be too harsh, or the catalyst may be too strong, leading to the formation of polymeric byproducts.[1][2] 2. Extended Reaction Time: Prolonged reaction times can promote side reactions, including polymerization.[2]1a. Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C, using an ice bath to minimize the formation of radical species that can initiate polymerization.[3] 1b. Slow Reagent Addition: Add the brominating agent dropwise and slowly to prevent localized high concentrations and control the reaction exotherm.[1][3] 1c. Use of Inhibitors: Introduce a radical inhibitor (e.g., hydroquinone, BHT) to scavenge free radicals or an acid scavenger (e.g., sodium carbonate) to neutralize HBr, which can catalyze polymerization.[3] 2. Monitor Reaction Progress: Utilize techniques like TLC or GC to determine the optimal reaction time and quench the reaction once the starting material is consumed to prevent further side reactions.[2]
Formation of multiple unexpected products, including dibrominated species. 1. Poor Regioselectivity of Brominating Agent: Using highly reactive brominating agents like molecular bromine (Br₂) can lead to a mixture of mono- and di-brominated products.[1][4] 2. Presence of Water: Water in the reaction mixture can lead to the formation of bromohydrin byproducts.[3]1a. Selective Brominating Agents: Employ milder and more selective brominating agents such as N-bromosuccinimide (NBS) or ionic liquids like 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) for better control over monobromination.[1][4] 1b. Solvent-Free Conditions: Consider using ionic liquids which can act as both the solvent and the brominating agent, often leading to higher selectivity.[1][4] 2. Anhydrous Conditions: Ensure the use of anhydrous solvents and reagents to minimize the formation of water-related byproducts.[3]
Reaction is slow or does not proceed to completion. 1. Inactive Catalyst/Reagent: The catalyst or brominating agent may be old or impure. 2. Insufficient Activation: The reaction conditions (e.g., temperature) may not be sufficient to initiate the desired reaction.1. Reagent Purity: Use freshly purified or new reagents. For example, freshly distilled furfural is recommended.[4] 2. Optimization of Conditions: If using a milder brominating agent, a moderate increase in temperature may be necessary. For example, the reaction with [Bmim]Br₃ is carried out at 40 °C.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that lead to polymerization during furfural bromination?

A1: The two primary mechanisms are radical polymerization and acid-catalyzed polymerization. Radical polymerization can be initiated by heat, light, or impurities in the reaction mixture. Acid-catalyzed polymerization is often triggered by the generation of hydrogen bromide (HBr) as a byproduct of the bromination reaction.[3]

Q2: How can I effectively prevent radical polymerization?

A2: To mitigate radical polymerization, you should:

  • Control Temperature: Maintain a low reaction temperature (0-5 °C).[3]

  • Exclude Light: Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil.[3]

  • Use Radical Inhibitors: Add a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture before adding the brominating agent.[3]

Q3: What is the role of an acid scavenger and which ones are recommended?

A3: An acid scavenger neutralizes the HBr formed during the reaction, preventing it from catalyzing polymerization. Non-nucleophilic bases like sodium carbonate or barium carbonate are recommended for this purpose.[3]

Q4: Are there alternative brominating agents to molecular bromine (Br₂) that can reduce polymerization?

A4: Yes, using milder and more selective brominating agents is a key strategy. N-bromosuccinimide (NBS) is a common alternative.[1] More recently, ionic liquids such as 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) have been shown to be highly effective, acting as both the brominating agent and the solvent, leading to high yields and selectivity for 5-bromo-2-furfural with minimal polymerization.[1][4]

Q5: Can the solvent choice impact the extent of polymerization?

A5: Yes, the solvent can play a significant role. While various organic solvents can be used, some studies have shown that solvent-free conditions, particularly with the use of ionic liquids, can offer better control and higher selectivity, thereby reducing polymerization.[1][4]

Experimental Protocols

Protocol 1: Bromination of Furfural using 1-Butyl-3-methylimidazolium Tribromide ([Bmim]Br₃)

This protocol describes a highly selective and efficient method for the synthesis of 5-bromo-2-furfural under solvent-free conditions, which minimizes polymerization.[1][4]

Materials:

  • 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃)

  • Freshly distilled 2-furfural

  • Petroleum ether

  • Water

  • Sodium sulfate

Procedure:

  • In a three-necked 50 mL round-bottom flask, charge [Bmim]Br₃ (20 mmol).

  • Slowly add freshly distilled 2-furfural (20 mmol) dropwise over a period of 30 minutes.

  • Stir the reaction mixture at 40 °C for 2.5 hours under a nitrogen atmosphere.

  • After the reaction is complete, extract the mixture with petroleum ether (3 x 30 mL).

  • Wash the combined organic layers with water, dry over sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by distillation and recrystallization from a 10% ethyl acetate-ether solution to yield yellowish crystals of 5-bromo-2-furfural.

Quantitative Data from a Representative Experiment:

Brominating AgentSolventTemperature (°C)Time (h)Yield of 5-bromo-2-furfural (%)Reference
[Bmim]Br₃None (Solvent-free)40388[1][4]
Br₂ / AlCl₃Not specified0Not specifiedFavors dibromination[1]
NBSNot specified80Not specified86:9 ratio of 5-bromo to 4-bromo[1]
NBSNot specified-15Not specified39:54 ratio of 5-bromo to 4-bromo[1]

Visualizations

experimental_workflow Experimental Workflow for Furfural Bromination to Minimize Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Freshly Distilled Furfural reagents Prepare Brominating Agent (e.g., [Bmim]Br3 or NBS) and any additives (inhibitors/scavengers) start->reagents reaction_setup Set up Reaction Vessel (e.g., three-necked flask with N2) reagents->reaction_setup addition Slow, Dropwise Addition of Furfural to Brominating Agent at Controlled Temperature (e.g., 40°C for [Bmim]Br3) reaction_setup->addition stirring Stir Reaction Mixture for a Predetermined Time (e.g., 2.5h) addition->stirring monitoring Monitor Progress (TLC/GC) stirring->monitoring extraction Extraction with Organic Solvent (e.g., Petroleum Ether) monitoring->extraction washing Wash Organic Layer with Water extraction->washing drying Dry with Anhydrous Na2SO4 washing->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Distillation/Recrystallization concentration->purification end End: Purified 5-Bromo-2-furfural purification->end

Caption: Experimental Workflow for Furfural Bromination.

polymerization_pathways Key Pathways in Furfural Bromination and Polymerization Furfural Furfural DesiredProduct 5-Bromo-2-furfural (Desired Product) Furfural->DesiredProduct Desired Reaction HBr HBr (byproduct) Furfural->HBr Side Reaction Radicals Radical Species Furfural->Radicals AcidPolymer Polymer (Acid-Catalyzed) Furfural->AcidPolymer BrominatingAgent Brominating Agent (e.g., Br2, NBS, [Bmim]Br3) BrominatingAgent->DesiredProduct BrominatingAgent->HBr HBr->AcidPolymer Catalyzes RadicalPolymer Polymer (Radical-Initiated) Radicals->RadicalPolymer Initiates HeatLight Heat / Light HeatLight->Radicals

References

Technical Support Center: Improving Suzuki Reaction Yields with 4-Bromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-2-furaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield in my Suzuki coupling reaction with this compound?

A1: Low yields in Suzuki reactions with this compound can stem from several factors. Heteroaryl halides, particularly those with electron-withdrawing groups like the aldehyde on the furan ring, can be challenging substrates. Common issues include catalyst deactivation, inefficient transmetalation, and side reactions such as protodeboronation of the boronic acid partner. The inherent instability of some furan-containing boronic acids can also contribute to lower yields.

Q2: What are the most common side reactions to be aware of?

A2: The primary side reactions that can significantly reduce your product yield are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of your boronic acid, which is replaced by a hydrogen atom. This is often promoted by high temperatures and the presence of aqueous bases.

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This can be exacerbated by the presence of oxygen in the reaction mixture.

  • Dehalogenation: The removal of the bromine atom from this compound without the desired coupling occurring.

Q3: Which palladium catalyst is most effective for this type of coupling?

A3: While standard catalysts like Pd(PPh₃)₄ can be used, for challenging heteroaryl substrates, more robust systems are often required. Catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) frequently provide superior results by promoting the oxidative addition and reductive elimination steps.

Q4: How critical is the choice of base and solvent?

A4: The base and solvent system is crucial for a successful Suzuki reaction. The base activates the boronic acid for transmetalation. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. The choice of solvent affects the solubility of reactants and the stability of the catalyst. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is often employed to dissolve both the organic substrates and the inorganic base.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Potential CauseRecommended Solution
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed, air-stable precatalyst (e.g., a Buchwald precatalyst).
Inefficient Oxidative Addition Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos). Incrementally increase the reaction temperature.
Inappropriate Base Screen different bases. For heteroaryl couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. Ensure the base is finely powdered and anhydrous if required by the protocol.
Poor Solubility Change the solvent system. Toluene, 1,4-dioxane, or DMF in combination with water are common choices. Ensure vigorous stirring to overcome solubility issues.

Issue 2: Starting Material is Consumed, but Product Yield is Low

Potential CauseRecommended Solution
Protodeboronation of Boronic Acid Use anhydrous solvents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen). Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid. A lower reaction temperature may also help.
Homocoupling of Boronic Acid Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by sparging with an inert gas or through freeze-pump-thaw cycles.
Catalyst Decomposition Avoid excessively high temperatures. If the reaction mixture turns black (indicating palladium black formation), consider a lower temperature, a more stable catalyst, or a shorter reaction time.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data for Suzuki coupling reactions of substrates analogous to this compound, demonstrating the impact of different catalysts, bases, and solvents on product yield.

Table 1: Effect of Catalyst and Ligand on Yield for Heteroaryl Bromides

Catalyst (mol%)Ligand (mol%)SubstrateYield (%)
Pd(OAc)₂ (2)SPhos (4)4-Bromobenzothiazole>95
Pd(dppf)Cl₂ (3)-2-Bromo-4-methylpyridineModerate to High
Pd(PPh₃)₄ (3)-5-(4-Bromophenyl)-4,6-dichloropyrimidine~85
XPhos Pd G3 (2)-2-BromopyridineHigh to Excellent

Table 2: Influence of Base and Solvent on Yield for Aryl Bromides

BaseSolventSubstrateYield (%)
K₃PO₄Toluene/H₂O4-Bromobenzothiazole>95
Cs₂CO₃THF/H₂O4-Bromobenzonitrile95
K₂CO₃1,4-Dioxane/H₂O4-Bromoacetophenone98
Na₂CO₃DMF/H₂O4-Iodotoluene98

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1). This can be achieved by bubbling an inert gas through the solvents for 20-30 minutes.

  • Add the degassed solvent to the flask via syringe.

  • Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-furaldehyde.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_sm Is Starting Material Consumed? start->check_sm no_sm_consumed Low/No Conversion check_sm->no_sm_consumed No yes_sm_consumed Side Reactions Likely check_sm->yes_sm_consumed Yes inactive_catalyst Check Catalyst Activity (Use fresh catalyst/precatalyst) no_sm_consumed->inactive_catalyst inefficient_oa Optimize Oxidative Addition (Bulky, e--rich ligand, ↑ Temp) no_sm_consumed->inefficient_oa wrong_base Screen Bases (K3PO4, Cs2CO3) no_sm_consumed->wrong_base protodeboronation Minimize Protodeboronation (Anhydrous conditions, boronic ester) yes_sm_consumed->protodeboronation homocoupling Prevent Homocoupling (Thoroughly degas solvents) yes_sm_consumed->homocoupling catalyst_decomp Avoid Catalyst Decomposition (↓ Temp, shorter reaction time) yes_sm_consumed->catalyst_decomp

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

Experimental_Workflow setup 1. Reaction Setup (Add reactants, base, catalyst to dry flask) inert 2. Inert Atmosphere (Vacuum/backfill with Ar or N2) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Workup (Cool, dilute, extract, wash, dry) react->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Technical Support Center: Troubleshooting 4-Bromo-2-furaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-Bromo-2-furaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data to guide your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low conversion. What are the most common causes?

A1: Low conversion in Suzuki-Miyaura couplings involving this compound can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and the integrity of your reagents. Key issues include:

  • Catalyst Deactivation: The furan and aldehyde moieties can coordinate to the palladium catalyst, leading to inactive complexes. The choice of ligand is crucial to mitigate this.

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be a rate-limiting step. The strength and solubility of the base are critical here.

  • Protodeboronation of the Boronic Acid: Your boronic acid coupling partner may be unstable, leading to its replacement by a hydrogen atom, especially in the presence of aqueous bases.[1]

  • Poor Solubility: Inadequate solubility of starting materials in the chosen solvent can lead to a sluggish reaction.

  • Presence of Oxygen: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[1]

Q2: I am observing significant byproduct formation in my cross-coupling reaction. How can I improve the selectivity?

A2: Byproduct formation, such as homocoupling of the boronic acid and debromination of the this compound, is a common challenge. To minimize these side reactions:

  • Minimize Oxygen: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or using freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the reaction.

  • Optimize Catalyst and Ligand: Bulky, electron-rich phosphine ligands can suppress side reactions by promoting the desired reductive elimination step.

  • Choice of Base: The base can influence the rate of side reactions. Screening different bases may be necessary. For instance, using anhydrous conditions and a non-aqueous base might reduce protodeboronation.

  • Control Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions relative to the main reaction.

Q3: Can I use other cross-coupling reactions with this compound besides Suzuki-Miyaura?

A3: Yes, this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, including:

  • Heck Reaction: For the formation of carbon-carbon bonds with alkenes.[2]

  • Sonogashira Reaction: For coupling with terminal alkynes.[3]

  • Buchwald-Hartwig Amination: For the synthesis of aryl amines from the reaction with primary or secondary amines.[4]

Each of these reactions will require specific optimization of the catalyst, ligand, base, and solvent system.

Q4: Are there any specific handling and storage recommendations for this compound?

A4: this compound should be stored in a cool, dry place, typically at 2-8 °C, away from light and moisture to prevent degradation.[5] It is a solid that can range in appearance from white to orange or green powder or crystals.[5] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[6] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guides

Guide 1: Low Conversion in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting low conversion rates in the Suzuki-Miyaura coupling of this compound.

Problem: The reaction shows a high percentage of unreacted this compound.

Workflow for Troubleshooting Low Conversion:

G start Low Conversion Observed reagent_check Verify Reagent Quality and Stoichiometry start->reagent_check catalyst_issue Investigate Catalyst System reagent_check->catalyst_issue Reagents OK boronic_acid Check Boronic Acid/Ester (>95% purity, 1.2-1.5 eq.) reagent_check->boronic_acid base_check Verify Base (Anhydrous? Correct eq.?) reagent_check->base_check solvent_check Ensure Anhydrous and Degassed Solvent reagent_check->solvent_check conditions_issue Optimize Reaction Conditions catalyst_issue->conditions_issue Catalyst System OK catalyst_deactivation Catalyst Deactivation? catalyst_issue->catalyst_deactivation ligand_choice Inappropriate Ligand? catalyst_issue->ligand_choice precatalyst_activation Inefficient Precatalyst Activation? catalyst_issue->precatalyst_activation workup_issue Review Workup and Purification conditions_issue->workup_issue Conditions Optimized temperature_check Temperature Too Low? conditions_issue->temperature_check time_check Reaction Time Too Short? conditions_issue->time_check concentration_check Concentration Too Low? conditions_issue->concentration_check extraction_loss Product Loss During Extraction? workup_issue->extraction_loss purification_loss Issues with Chromatography? workup_issue->purification_loss solution1 Solution: - Use fresh, high-purity boronic ester. - Use anhydrous base. boronic_acid->solution1 solution2 Solution: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos). - Use a pre-activated Pd(0) source. ligand_choice->solution2 solution3 Solution: - Incrementally increase temperature (e.g., 80-110 °C). - Increase reaction time and monitor by TLC/LC-MS. temperature_check->solution3

Caption: Troubleshooting workflow for low Suzuki coupling conversion.

Potential Causes and Solutions:

Potential Cause Recommended Action
Poor Quality or Stoichiometry of Boronic Acid/Ester Use a fresh bottle of boronic acid or, preferably, a more stable boronic ester (e.g., pinacol ester). Ensure a slight excess (1.2-1.5 equivalents) is used.
Catalyst Deactivation The aldehyde group on this compound can interact with the palladium center. The use of bulky, electron-rich phosphine ligands like SPhos or XPhos can help prevent catalyst deactivation.[7]
Ineffective Base The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous if required by the reaction conditions.[8]
Suboptimal Solvent or Temperature Ensure the solvent is anhydrous and thoroughly degassed. Common solvents include toluene, dioxane, or DMF, often with a small amount of water.[8] If conversion is still low, cautiously increasing the reaction temperature in increments of 10 °C may improve the rate.
Presence of Oxygen Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[1] Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that all reagents and solvents are properly degassed.
Guide 2: Other Cross-Coupling Reactions

This guide provides an overview of troubleshooting for other common cross-coupling reactions with this compound.

Heck Reaction Troubleshooting

Issue Potential Cause Suggested Solution
Low Yield Inefficient catalyst, incorrect base, or suboptimal temperature.Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). Triethylamine is a common base, but others can be tried. Temperature optimization is crucial.
Poor Selectivity Formation of regioisomers.The choice of ligand can influence regioselectivity. Consider using bidentate phosphine ligands.

Sonogashira Reaction Troubleshooting

Issue Potential Cause Suggested Solution
Low Conversion Inactive catalyst, insufficient base, or presence of oxygen.Use a combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[9] An amine base like triethylamine or diisopropylamine is typically used.[9] Rigorous exclusion of oxygen is critical to prevent alkyne homocoupling.
Alkyne Homocoupling Presence of oxygen.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.

Buchwald-Hartwig Amination Troubleshooting

Issue Potential Cause Suggested Solution
No Reaction Catalyst and ligand combination is not active enough for the substrate.Use a strong base like NaOtBu or K₃PO₄. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).
Low Yield Catalyst deactivation or incomplete reaction.Increase catalyst loading or try a different palladium precatalyst. Ensure the reaction is running for a sufficient amount of time at an optimal temperature.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of this compound

This is a general protocol and may require optimization for specific substrates.

Reaction Setup Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction and Workup a Combine this compound (1.0 eq.), Boronic Ester (1.2 eq.), and Base (2.0 eq.) in a dry Schlenk tube. b Evacuate and backfill with Argon (3x). a->b c Add degassed solvent via syringe. b->c d Add Palladium Catalyst and Ligand. c->d e Heat to 80-110 °C with vigorous stirring. d->e f Monitor by TLC/LC-MS. e->f g Aqueous workup and extraction. f->g h Purification by column chromatography. g->h

Caption: General experimental workflow for Suzuki coupling.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid or pinacol ester (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)

Procedure:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound, the boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions with substrates analogous to this compound to provide a baseline for optimization.

Table 1: Comparative Yields for Suzuki Coupling of Bromo-aryl Aldehydes

Aryl Bromide Boronic Acid Catalyst (mol%) Ligand (mol%) Base (eq.) Solvent Temp (°C) Time (h) Yield (%) Reference
4-BromotoluenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Toluene/H₂O1001298[8]
4-BromotoluenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (2)Toluene/H₂O1001295[8]
2-(4-bromophenyl)benzofuran4-methoxyphenylboronic acidPdCl₂ (3)-K₂CO₃ (2)EtOH/H₂O801255[10]
2-(4-bromophenyl)benzofuran4-methoxyphenylboronic acidNovel Pd(II) complex (3)-K₂CO₃ (2)EtOH/H₂O801297[10]
4-Bromo-2-hydroxybenzaldehydePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O80-1008-16High[11]

Note: Yields are highly dependent on the specific substrates and reaction conditions. This table should be used as a guide for selecting starting conditions for optimization.

References

Managing air and light sensitivity of 4-Bromo-2-furaldehyde in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the air and light sensitivity of 4-Bromo-2-furaldehyde in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound has changed color from white/pale yellow to orange/green. Is it still usable?

A1: The color change indicates potential degradation. While it might still contain the desired compound, the purity is compromised, which can negatively impact your reaction yield and introduce impurities. For sensitive applications, it is highly recommended to use fresh, pure material. The appearance of a white to orange to green powder or crystal form is an indicator of its instability.

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored at 2-8°C in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. Some suppliers explicitly state to store under an inert atmosphere and avoid air and heat.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented, furan rings are susceptible to oxidation and photodegradation. Degradation of the related compound furfural is known to produce formic acid, glycolic acid, and other small molecule carboxylic acids through ring-opening pathways. It is plausible that this compound degrades into similar products, including brominated derivatives.

Q4: How can I purify this compound that has started to discolor?

A4: Recrystallization from a suitable solvent system can be attempted to purify discolored this compound. However, care must be taken to perform the purification under minimal exposure to light and air. The choice of solvent will depend on the impurities present. Column chromatography under an inert atmosphere is another potential purification method.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki Coupling Reactions
Potential Cause Troubleshooting Step
Degradation of this compound Use fresh, pure this compound. Handle the solid and prepare reaction mixtures under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Degas all solvents and reagents thoroughly.
Dehalogenation Side Reaction Minimize reaction time and temperature. Use a palladium catalyst and ligand system known to suppress dehalogenation. Ensure the base is not overly strong or used in large excess.
Inhibition of Catalyst Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents.
Poor Catalyst Activity Screen different palladium catalysts and ligands. Ensure the catalyst is properly activated if required.
Issue 2: Inconsistent Results in Wittig Reactions
Potential Cause Troubleshooting Step
Degradation of this compound As with Suzuki coupling, ensure the aldehyde is handled under inert conditions and is of high purity.
Aldehyde Self-Condensation (Aldol Reaction) Add the aldehyde slowly to the generated ylide solution. Maintain a low reaction temperature during the addition.
Epimerization of the Product Control the reaction conditions (solvent, temperature, additives) to favor the desired stereoisomer.
Low Reactivity of Ylide For stabilized ylides, a more reactive aldehyde may be needed, or harsher reaction conditions, which could increase degradation. Consider using a more reactive, unstabilized ylide if the desired product is compatible.

Data Presentation

Table 1: Physical and Stability Properties of this compound

PropertyValueSource
Molecular Formula C₅H₃BrO₂[1]
Molecular Weight 174.98 g/mol [1]
Appearance White to Orange to Green powder to crystal
Melting Point 54-58 °C
Storage Temperature 2-8°C
Air Sensitivity Air Sensitive
Light Sensitivity Implied by discoloration; furan rings are generally light-sensitive.
Heat Sensitivity Heat Sensitive

Experimental Protocols

Protocol 1: General Procedure for Handling this compound in an Inert Atmosphere
  • Preparation: Place a vial of this compound and all necessary spatulas and weighing boats inside a glovebox antechamber.

  • Inerting: Evacuate and backfill the antechamber with an inert gas (argon or nitrogen) three times before transferring the materials into the main glovebox chamber.

  • Weighing: Inside the glovebox, weigh the desired amount of this compound into a pre-dried reaction vessel.

  • Dissolution: Add a degassed solvent to the reaction vessel and stir until dissolved.

  • Reaction Setup: Seal the reaction vessel before removing it from the glovebox, or connect it to a Schlenk line for further manipulations under an inert atmosphere.

Protocol 2: Example of a Suzuki Coupling Reaction with this compound (Adapted from similar procedures)
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, and perform a standard aqueous work-up and extraction with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Reactions start Reaction Failure or Low Yield check_aldehyde Check Purity and Handling of this compound start->check_aldehyde degraded Aldehyde Discolored or Handled in Air/Light? check_aldehyde->degraded use_fresh Use Fresh, Pure Aldehyde and Handle Under Inert Atmosphere degraded->use_fresh Yes not_degraded Aldehyde is Pure and Handled Correctly degraded->not_degraded No re_run Re-run Experiment use_fresh->re_run success Successful Reaction re_run->success check_reagents Investigate Other Reaction Components (Solvents, Base, Catalyst) not_degraded->check_reagents optimize Optimize Reaction Conditions (Temperature, Time, Concentration) check_reagents->optimize optimize->re_run

Caption: Troubleshooting workflow for reactions involving this compound.

LogicalRelationship Decision Tree for Handling this compound start Start Experiment with this compound is_sensitive Is the reaction sensitive to impurities? start->is_sensitive yes_sensitive High Sensitivity is_sensitive->yes_sensitive Yes no_sensitive Low Sensitivity is_sensitive->no_sensitive No use_fresh Use Freshly Opened or Purified Aldehyde yes_sensitive->use_fresh can_use_older Older, slightly discolored stock may be acceptable (with caution) no_sensitive->can_use_older inert_atmosphere Work under inert atmosphere (Glovebox/Schlenk line) use_fresh->inert_atmosphere benchtop Benchtop handling may be possible for rapid, robust reactions can_use_older->benchtop protect_light Protect from light at all stages inert_atmosphere->protect_light benchtop->protect_light proceed Proceed with Experiment protect_light->proceed

Caption: Decision-making for handling this compound based on experimental sensitivity.

References

Technical Support Center: Purifying 4-Bromo-Furan Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-bromo-furan derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) encountered during column chromatography of these valuable intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying 4-bromo-furan derivatives?

A1: The most common stationary phase for the purification of 4-bromo-furan derivatives is silica gel.[1] Due to its versatility and effectiveness in separating compounds based on polarity, it is the standard choice for a wide range of furan derivatives. However, because silica gel is slightly acidic, it can sometimes cause degradation of acid-sensitive compounds.[1][2] For derivatives that show instability, neutral silica gel, alumina (neutral or basic), or Florisil are viable alternatives.[3][4]

Q2: How do I select an appropriate mobile phase (eluent) for my 4-bromo-furan derivative?

A2: The selection of the mobile phase is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane.[5] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.15-0.35 for the desired compound to ensure good separation on the column.[6]

Q3: My 4-bromo-furan derivative appears to be degrading on the silica gel column. What can I do?

A3: Degradation on silica gel is a common issue with acid-sensitive compounds, which can include halogenated furans.[2][4] To mitigate this, you can use deactivated or neutralized silica gel. This can be achieved by preparing a slurry of the silica gel in a solvent system containing 1-3% triethylamine, packing the column, and then flushing with the mobile phase before loading your sample.[7][8] Alternatively, switching to a more inert stationary phase like neutral alumina or Florisil can prevent degradation.[3][4]

Q4: I am having trouble separating my 4-bromo-furan derivative from a non-polar impurity. What should I do?

A4: If your product and a non-polar impurity are co-eluting, you are likely using a mobile phase that is too polar. By decreasing the polarity of the eluent (e.g., increasing the proportion of hexane in a hexane/ethyl acetate mixture), you will increase the retention time of all compounds on the silica gel, which can improve separation between closely eluting spots. Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also be very effective.

Q5: Can I use reverse-phase chromatography to purify my 4-bromo-furan derivative?

A5: Yes, reverse-phase chromatography is a potential alternative, especially for more polar 4-bromo-furan derivatives or when normal-phase chromatography fails to provide adequate separation. In reverse-phase chromatography, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (such as water/acetonitrile or water/methanol). In this system, the most polar compounds will elute first.[3]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation / Co-elution of Product and Impurity - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column.- Optimize Mobile Phase: Use TLC to find a solvent system that gives a larger ΔRf between your product and the impurity. Aim for a product Rf of 0.15-0.35.[6]- Try a Different Solvent System: Sometimes changing one of the solvents (e.g., substituting dichloromethane for ethyl acetate) can alter selectivity and improve separation.- Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the silica gel.- Improve Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling.
Product Degradation on the Column (Streaking on TLC, Low Yield) - The compound is sensitive to the acidic nature of silica gel.- Neutralize the Silica Gel: Pre-treat the column with a mobile phase containing 1-3% triethylamine.[7][8]- Use an Alternative Stationary Phase: Switch to neutral silica gel, alumina, or Florisil.[3][4]- Work Quickly: Minimize the time the compound spends on the column.
Product Elutes Too Quickly (High Rf) - The mobile phase is too polar.- Decrease Eluent Polarity: Increase the proportion of the non-polar solvent (e.g., more hexane in a hexane/ethyl acetate mixture).[6]
Product Does Not Elute from the Column (Rf = 0) - The mobile phase is not polar enough.- The compound may be too polar for normal-phase chromatography.- The compound may have irreversibly adsorbed to or decomposed on the silica.- Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase.- Consider Reverse-Phase Chromatography: This is more suitable for very polar compounds.[3]- Perform a "Methanol Purge": After running your gradient, flushing the column with 100% methanol will elute highly polar compounds.[9]
Irregularly Shaped Elution Bands (Tailing or Fronting) - Poor sample loading technique.- Sample is not sufficiently soluble in the mobile phase.- Column overloading.- Dry Load the Sample: If the compound has poor solubility in the mobile phase, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[10]- Use a More Soluble Loading Solvent: Dissolve the sample in a minimal amount of a slightly more polar solvent than the mobile phase for loading.[10]- Reduce the amount of material loaded.

Data Presentation

Table 1: Representative TLC Conditions for Furan Derivatives

Compound TypeExample StructureMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
2-Aryl-4-bromofuran9:1~0.4
3-Brominated Furanone19:1 (5% EtOAc)~0.5
4'-Methylacetanilide1:10.33
2'-Bromo-4'-methylacetanilide1:10.61[11]
3,5-Dimethylphenol~5.7:1 (15% EtOAc)0.58[12]

Note: Rf values are highly dependent on the specific substrate, TLC plate, and experimental conditions. This table should be used as a general guideline for solvent system selection.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a 4-Bromo-Furan Derivative

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with your crude reaction mixture. Aim for a solvent system that provides good separation between the desired product and impurities, with the product having an Rf value between 0.15 and 0.35.[6]

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Securely plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Carefully pipette the solution onto the top of the silica gel, allowing it to absorb into the stationary phase.[10]

    • Dry Loading: For samples with poor solubility, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[10]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-bromo-furan derivative.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Determine Eluent) column_prep Column Packing (Silica Gel Slurry) tlc->column_prep sample_prep Sample Preparation (Wet or Dry Loading) column_prep->sample_prep elution Elution (Gravity or Flash) sample_prep->elution collection Fraction Collection elution->collection fraction_analysis Fraction Analysis (TLC) collection->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine evaporation Solvent Evaporation combine->evaporation product Purified Product evaporation->product

Caption: Experimental workflow for purifying 4-bromo-furan derivatives.

troubleshooting_pathway start Poor Separation or Low Yield check_tlc Review TLC Data start->check_tlc streaking Streaking or Smearing on TLC? check_tlc->streaking Analyze Spot Shape coelution Co-elution of Spots? check_tlc->coelution Analyze Spot Separation streaking->coelution No sol_neutralize Use Neutralized Silica (e.g., with Triethylamine) streaking->sol_neutralize Yes (Acid Sensitivity) sol_alt_phase Use Alternative Stationary Phase (Alumina, Florisil) streaking->sol_alt_phase Yes (Acid Sensitivity) sol_optimize_eluent Optimize Eluent System (Change Polarity/Solvent) coelution->sol_optimize_eluent Yes sol_gradient Run a Gradient Elution coelution->sol_gradient Yes sol_dry_load Dry Load the Sample coelution->sol_dry_load Yes (Solubility Issue)

Caption: Troubleshooting decision pathway for column chromatography issues.

References

Identifying and minimizing byproduct formation with 4-Bromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-furaldehyde. The information provided is intended to help identify and minimize byproduct formation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common reactions where this compound is used and what are the potential byproducts?

A1: this compound is a versatile building block commonly used in cross-coupling reactions and electrophilic substitutions. The two most prominent examples are the Suzuki-Miyaura coupling and the Vilsmeier-Haack reaction.

  • Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds. When using this compound, the primary goal is to substitute the bromine atom with an aryl or vinyl group. Common byproducts include:

    • Homocoupling products: Where two molecules of the organoboron reagent react with each other.

    • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom before the cross-coupling can occur.

    • Dehalogenation: The replacement of the bromine atom on this compound with a hydrogen atom.

  • Vilsmeier-Haack Reaction: This reaction is used to introduce a formyl group onto an aromatic ring. In the context of a substituted furan like this compound, this reaction can be complex. Potential side reactions include:

    • Polymerization: Furan rings are susceptible to polymerization under acidic conditions, which are characteristic of the Vilsmeier-Haack reaction.

    • Formation of regioisomers: Formylation may occur at positions other than the desired one, leading to a mixture of products.

Q2: How can I detect and quantify byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of reaction mixtures containing this compound and its byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of the main product and detecting non-volatile byproducts. A C18 reverse-phase column is often suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile byproducts and can help in the structural elucidation of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the structure of both the desired product and any significant byproducts. Comparing the spectra of the crude reaction mixture to that of the pure starting material and product can reveal the presence of impurities.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Significant formation of homocoupling byproduct.

This is often observed as a biaryl product derived from the boronic acid reagent.

Possible Cause Recommended Solution
Presence of OxygenThoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.
Inappropriate Catalyst/LigandUse a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can suppress homocoupling.
High Reaction TemperatureOptimize the reaction temperature. Lowering the temperature may reduce the rate of homocoupling.

Problem: Low yield due to protodeboronation.

This leads to the formation of the arene corresponding to the boronic acid.

Possible Cause Recommended Solution
Presence of excess water or protic solventsUse anhydrous solvents and minimize the amount of water in the reaction mixture.
Inappropriate BaseUse a non-aqueous base like potassium fluoride (KF) or cesium carbonate (Cs2CO3).
Prolonged reaction timeMonitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
Vilsmeier-Haack Reaction

Problem: Formation of a dark, tarry substance (polymerization).

Furan derivatives are sensitive to strong acids and can polymerize.

Possible Cause Recommended Solution
High Reaction TemperatureMaintain a low reaction temperature (0 °C or below) during the addition of reagents. The reaction is often exothermic.
Concentrated Reaction MixtureConduct the reaction at a higher dilution to help dissipate heat.
Impure ReagentsUse freshly distilled or high-purity phosphoryl chloride (POCl3) and dimethylformamide (DMF).

Problem: Formation of multiple regioisomers.

Formylation occurs at an undesired position on the furan ring.

Possible Cause Recommended Solution
High Reaction TemperatureHigher temperatures can lead to the formation of thermodynamically favored, but undesired, isomers. Maintain strict temperature control.
Steric HindranceThe substituent on the furan ring can direct the formylation to a different position. This is an inherent property of the substrate.

Experimental Protocols

Protocol 1: Minimizing Homocoupling in Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd2(dba)3 (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4) (2.0 equiv)

  • Degassed 1,4-dioxane/water (10:1)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • In a separate glovebox or under a positive flow of inert gas, add the Pd2(dba)3 and SPhos to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Controlled Vilsmeier-Haack Reaction of a Furan Derivative

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3) (1.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel and a thermometer, add anhydrous DMF and cool to 0 °C under an inert atmosphere.

  • Add POCl3 dropwise to the DMF, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve this compound in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify by column chromatography.

Visualizations

Suzuki_Byproducts cluster_suzuki Suzuki Coupling This compound This compound Desired Product Desired Product This compound->Desired Product Pd Catalyst, Base Arylboronic Acid Arylboronic Acid Arylboronic Acid->Desired Product Homocoupling Byproduct Homocoupling Byproduct Arylboronic Acid->Homocoupling Byproduct O2, Heat Protodeboronation Byproduct Protodeboronation Byproduct Arylboronic Acid->Protodeboronation Byproduct H2O

Caption: Byproduct formation pathways in the Suzuki coupling of this compound.

Vilsmeier_Troubleshooting start Vilsmeier-Haack Reaction Issue issue Low Yield or Polymerization? start->issue temp Check Temperature Control (Maintain 0-10°C) issue->temp Yes regio Incorrect Regioisomer? issue->regio No reagents Check Reagent Purity (Use fresh POCl3/DMF) temp->reagents dilution Increase Solvent Volume reagents->dilution temp2 Lower Reaction Temperature regio->temp2 Yes inherent Substrate Directing Effect (Consider alternative strategy) regio->inherent No

Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.

Technical Support Center: Handling and Disposal of 4-Bromo-2-furaldehyde Waste Streams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed information and troubleshooting advice for the safe handling and disposal of waste streams containing 4-Bromo-2-furaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It can cause skin and serious eye irritation.[1][2][4] It may also cause respiratory irritation.[2][3][4]

Q2: What personal protective equipment (PPE) is required when handling this chemical?

A2: Appropriate PPE includes goggles, protective gloves, and long-sleeved clothing.[1] For large-scale operations or in case of emergency, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1] In a laboratory setting, adequate ventilation is crucial.[1]

Q3: How should I store this compound?

A3: Store in a dry, well-ventilated place with the container tightly closed.[2] It is recommended to keep it refrigerated at 2-8°C.

Q4: What are the initial first aid measures in case of exposure?

A4:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes and seek medical attention.[2][4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2][4]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[2][4]

  • Ingestion: Rinse mouth with water and consult a physician. Do NOT induce vomiting.[1][4]

Q5: How are this compound waste streams classified?

A5: As a halogenated organic compound, waste containing this compound is considered hazardous waste.[5] It must be segregated from non-halogenated organic waste.[6][7]

Troubleshooting Guide
Issue Possible Cause Solution
Accidental Spill Improper handling or container failure.For small spills, use absorbent pads to contain the material. Place the absorbent material in a sealed, labeled container for disposal. For large spills, evacuate the area and call emergency services.[6]
Vapor Inhalation Inadequate ventilation or improper use of fume hood.Immediately move to fresh air. Seek medical attention if symptoms persist. Always work in a well-ventilated area or under a chemical fume hood.[1]
Skin or Eye Contact Inadequate PPE.Follow the first aid measures outlined above. Always wear appropriate PPE, including gloves and safety goggles.
Improper Waste Segregation Lack of awareness of waste classification.Never mix halogenated waste with non-halogenated waste.[7] This can lead to improper disposal and increased costs, as halogenated waste requires incineration.[7]
Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C5H3BrO2[1]
Molecular Weight 174.98 g/mol [1]
Appearance Solid
Melting Point 54-58 °C
Flash Point > 110 °C
Storage Temperature 2-8°C

Hazard Classifications

HazardCategoryGHS CodeReference
Acute Toxicity, OralCategory 4H302[1]
Acute Toxicity, DermalCategory 4H312[1]
Acute Toxicity, InhalationCategory 4H332[1]
Skin IrritationCategory 2H315[1]
Eye IrritationCategory 2H319[1]
Specific target organ toxicity – single exposureCategory 3H335[4]
Experimental Protocols

Protocol 1: Segregation and Collection of this compound Waste

Objective: To ensure the safe and compliant collection of halogenated organic waste.

Materials:

  • Designated, labeled, and leak-proof hazardous waste container for halogenated organic compounds.

  • Personal Protective Equipment (PPE) as specified above.

  • Waste manifest or logbook.

Procedure:

  • Ensure the waste container is clearly labeled as "Halogenated Organic Waste" and includes the chemical name "this compound".

  • While wearing appropriate PPE, carefully transfer the waste into the designated container.

  • Do not mix with non-halogenated organic solvents, aqueous waste, or solid waste.[5][7]

  • Keep the container securely closed when not in use.[6]

  • Log the amount of waste added to the container in the waste manifest.

  • Store the waste container in a designated, well-ventilated, and secondary containment area.

  • Arrange for disposal through your institution's environmental health and safety office, which will contract with a licensed hazardous waste disposal company.

Protocol 2: Neutralization of Aldehyde-Containing Aqueous Waste (General Procedure)

Objective: To neutralize aldehyde functionalities in an aqueous waste stream to form less hazardous substances before disposal. This is a general guideline and may need to be adapted based on the specific composition of the waste stream.

Disclaimer: This is a general procedure for aldehyde neutralization. The reactivity of this compound may vary. A small-scale test should be conducted first to ensure compatibility and effectiveness.

Materials:

  • Aqueous waste containing this compound.

  • Sodium pyrosulfite (sodium metabisulfite).[8]

  • Stir plate and stir bar.

  • pH meter or pH paper.

  • Appropriate reaction vessel.

  • PPE.

Procedure:

  • Place the aqueous aldehyde waste in the reaction vessel in a fume hood.

  • With agitation, slowly add a sufficient amount of sodium pyrosulfite to the waste. The required amount will depend on the concentration of the aldehyde.[8] A typical starting point is a stoichiometric excess.

  • Continue to agitate the mixture for at least 15 minutes to ensure complete neutralization.[8]

  • The reaction should result in non-toxic, water-soluble products.[8]

  • Check the pH of the treated waste, which should be between 6 and 9.[8]

  • The treated wastewater, with an aldehyde content of less than 100 ppm, can often be safely disposed of down the sewer, but always check with local regulations and your institution's guidelines first.[8]

Visualizations

Waste_Handling_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Treatment & Disposal Options Start This compound Waste Generated Segregate Segregate as Halogenated Organic Waste Start->Segregate Container Collect in Labeled, Closed Container Segregate->Container Aqueous_Check Is the waste primarily aqueous? Container->Aqueous_Check Neutralize Neutralization (e.g., with Sodium Pyrosulfite) Aqueous_Check->Neutralize Yes Incineration High-Temperature Incineration Aqueous_Check->Incineration No (Organic Solvent) Dispose_Sewer Dispose via Sanitary Sewer (pending local approval) Neutralize->Dispose_Sewer Licensed_Disposal Transfer to Licensed Hazardous Waste Facility Incineration->Licensed_Disposal

Caption: Workflow for handling and disposal of this compound waste.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Bromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-furaldehyde in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for this compound?

A1: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions, enabling the formation of various carbon-carbon bonds. The most commonly employed and effective reactions include:

  • Suzuki-Miyaura Coupling: Ideal for forming C(sp²)–C(sp²) bonds with a wide range of aryl and heteroaryl boronic acids and esters.

  • Heck-Mizoroki Reaction: Used to form C(sp²)–C(sp²) bonds by coupling with alkenes.

  • Sonogashira Coupling: Effective for creating C(sp²)–C(sp) bonds with terminal alkynes.

Q2: Does the aldehyde functional group on this compound interfere with the cross-coupling reaction?

A2: Yes, the aldehyde group can be sensitive to certain reaction conditions and may lead to side reactions. Potential issues include:

  • Reduction: The aldehyde can be reduced to an alcohol, particularly at higher temperatures or in the presence of certain bases and boronic acids that can act as hydride donors.

  • Decarbonylation: At elevated temperatures, the palladium catalyst can mediate the loss of the formyl group.

  • Reaction with Bases: Strong bases may react with the aldehyde.

Q3: Should I protect the aldehyde group before performing a cross-coupling reaction?

A3: Protecting the aldehyde group is a common strategy to avoid side reactions and improve yields, especially during the initial optimization of a new transformation. The most common protection method is the formation of an acetal (e.g., using ethylene glycol and an acid catalyst), which is stable under most cross-coupling conditions and can be readily removed post-coupling.

Q4: What are the key factors to consider for catalyst selection?

A4: Catalyst selection is critical for a successful cross-coupling reaction. Key factors include:

  • Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and various Pd(II) precatalysts are common starting points.

  • Ligand: The choice of phosphine ligand is crucial for catalyst stability and reactivity. Bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective for challenging substrates.

  • Reaction Type: Different cross-coupling reactions (Suzuki, Heck, Sonogashira) have preferred catalyst systems.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use fresh, high-quality palladium precursor and phosphine ligand. Phosphine ligands can be air-sensitive. - Ensure an inert atmosphere (argon or nitrogen) is maintained throughout the reaction to prevent catalyst oxidation. - For Pd(II) precursors, ensure in situ reduction to Pd(0) is occurring.
Poor Substrate Reactivity - Confirm the purity of this compound and the coupling partner. - For Suzuki coupling, ensure the boronic acid is active and not degraded (protodeboronation). Consider using a boronic ester (e.g., pinacol ester) for enhanced stability.
Suboptimal Reaction Conditions - Temperature: Increase the reaction temperature in increments. However, be mindful of potential aldehyde degradation at very high temperatures. - Base: The choice and amount of base are critical. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Solvent: Ensure the solvent is anhydrous and degassed. The choice of solvent can significantly impact solubility and reaction rate.
Aldehyde Interference - If alcohol byproducts or decarbonylation are observed, consider protecting the aldehyde group as an acetal.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Mitigation Strategies
Homocoupling of the Coupling Partner - Slow transmetalation or fast homocoupling.- Adjust the stoichiometry of the reactants. - Change the ligand or palladium source to a more active system.
Protodeboronation (Suzuki Coupling) - Degradation of the boronic acid, especially if it is electron-deficient.- Use anhydrous solvents and reagents. - Employ a milder base (e.g., KF). - Use a more stable boronic ester.
Reduction of Aldehyde to Alcohol - Hydride transfer from the base, solvent, or boronic acid.- Lower the reaction temperature. - Screen different bases. - Protect the aldehyde group.
Debromination of Starting Material - Reductive cleavage of the C-Br bond.- Ensure strictly anaerobic conditions. - Use high-purity reagents.

Data Presentation

The following tables summarize representative quantitative data for cross-coupling reactions of substrates structurally similar to this compound, demonstrating the influence of various catalysts and conditions on product yield.

Table 1: Suzuki-Miyaura Coupling of 5-(4-Bromophenyl)furan-2-carbaldehyde with Arylboronic Acids [1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane90890-98
33-Thienylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄Toluene/H₂O1101680-90

Table 2: Heck Reaction of 5-(4-Bromophenyl)furan-2-carbaldehyde with Alkenes [1]

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1201875-85
2StyrenePd(OAc)₂ (3)PPh₃ (6)NaOAcNMP1302470-80

Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

EntryAryl BromideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromo-2,1,3-benzothiadiazolePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6085-95
24-Bromo-2,1,3-benzothiadiazoleEthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene8080-90
3This compoundPhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (2.5)DIPATHFRT89[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling[1]
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium precursor (e.g., Pd(PPh₃)₄, 3 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Heck Reaction[1]
  • In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv.).

  • Add a polar aprotic solvent such as DMF or NMP.

  • Seal the tube and heat the mixture to 100-140 °C for 6-24 hours.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling[2][3]
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Add an anhydrous, degassed solvent (e.g., THF or an amine base like triethylamine).

  • Add the base (if not used as the solvent, e.g., diisopropylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: this compound Cross-Coupling reaction_type Select Cross-Coupling Reaction start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki heck Heck reaction_type->heck sonogashira Sonogashira reaction_type->sonogashira catalyst_screening Catalyst & Ligand Screening suzuki->catalyst_screening heck->catalyst_screening sonogashira->catalyst_screening buchwald Buchwald Ligands (e.g., SPhos, XPhos) catalyst_screening->buchwald Challenging Substrates phosphine Standard Phosphines (e.g., PPh3, P(o-tol)3) catalyst_screening->phosphine Initial Screening nhc N-Heterocyclic Carbenes (NHCs) catalyst_screening->nhc optimization Reaction Optimization buchwald->optimization phosphine->optimization nhc->optimization base Base Screening (K2CO3, K3PO4, Cs2CO3) optimization->base solvent Solvent Screening (Toluene, Dioxane, DMF) optimization->solvent temperature Temperature Adjustment optimization->temperature troubleshooting Troubleshooting base->troubleshooting solvent->troubleshooting temperature->troubleshooting low_yield Low Yield troubleshooting->low_yield side_products Side Products troubleshooting->side_products product Desired Product troubleshooting->product Successful Optimization low_yield->optimization protecting_group Consider Aldehyde Protection side_products->protecting_group protecting_group->start Re-run with Protection Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [Ar'B(OH)3]- ar_pd_ar Ar-Pd(II)L2-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product reagents This compound (Ar-Br) Arylboronic Acid (Ar'-B(OH)2) Base

References

Technical Support Center: Synthesis of 4-Bromo-2-furaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Bromo-2-furaldehyde and its analogs.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and its derivatives, offering potential causes and solutions.

Issue 1: Low to No Yield of the Desired this compound Product

Potential Cause Proposed Solution
Incorrect Regioselectivity: Direct bromination of 2-furaldehyde often yields the 5-bromo isomer as the major product due to electronic effects of the aldehyde group.[1]Consider a multi-step synthesis starting from a different precursor, such as furan-2-carboxylic acid. Bromination of furan-2-carboxylic acid can offer different regioselectivity, and the resulting 4-bromofuran-2-carboxylic acid can then be converted to the aldehyde.
Decomposition of Starting Material or Product: Furan derivatives can be sensitive to strong acidic or basic conditions and prolonged heating.Use milder reaction conditions. For bromination, consider using N-bromosuccinimide (NBS) instead of elemental bromine. Maintain a low reaction temperature and monitor the reaction progress closely to avoid over-reaction or degradation.
Inefficient Brominating Agent: The choice of brominating agent and solvent system is crucial for successful bromination.For improved regioselectivity towards the 5-position in similar systems, ionic liquids like 1-butyl-3-methylimidazolium tribromide have been shown to be effective.[1] While not directly for the 4-position, this highlights the importance of reagent choice. For 4-position bromination, specific catalysts or directing groups might be necessary.
Loss of Product during Work-up and Purification: this compound is a solid with a relatively low melting point (54-58 °C) and can be volatile.Use appropriate purification techniques such as column chromatography with a suitable solvent system or careful recrystallization. Avoid excessive heating during solvent removal.

Issue 2: Formation of Multiple Products, Including Di-brominated and Isomeric Byproducts

Potential Cause Proposed Solution
Over-bromination: Using an excess of the brominating agent can lead to the formation of di-brominated products like 4,5-dibromo-2-furaldehyde.Carefully control the stoichiometry of the reactants. Use a slight excess of the limiting reagent (typically the furan substrate) to ensure the complete consumption of the brominating agent. Add the brominating agent portion-wise or via a syringe pump to maintain a low concentration in the reaction mixture.
Lack of Regiocontrol: As mentioned, the 5-position of 2-furaldehyde is electronically favored for electrophilic substitution.[1]Investigate protecting group strategies to temporarily block the 5-position, directing bromination to the 4-position. Alternatively, explore syntheses starting from precursors that already have a substituent at the 5-position, which can be removed or modified later.
Difficult Separation of Isomers: 4-Bromo and 5-Bromo-2-furaldehyde have similar physical properties, making their separation by distillation or simple recrystallization challenging.High-performance liquid chromatography (HPLC) or careful column chromatography on silica gel with an optimized eluent system may be required to separate the isomers.

Issue 3: Polymerization or Tar Formation During the Reaction

Potential Cause Proposed Solution
Acid-Catalyzed Polymerization: Furan rings are susceptible to polymerization in the presence of strong acids, which can be generated as byproducts during bromination (HBr).Add a non-nucleophilic base, such as sodium bicarbonate or pyridine, to the reaction mixture to neutralize any generated acid. Perform the reaction at low temperatures to minimize the rate of polymerization.
Slow and Controlled Addition of Reagents: Rapid addition of a reactive brominating agent can lead to localized high concentrations and increased side reactions, including polymerization.[1]Add the brominating agent dropwise or in small portions over an extended period with efficient stirring to ensure homogenous mixing and heat dissipation.[1]
Purity of Starting Materials: Impurities in the starting 2-furaldehyde can act as initiators for polymerization.Use freshly distilled 2-furaldehyde for the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in synthesizing this compound?

A1: The primary challenge is achieving regioselectivity. Direct electrophilic bromination of 2-furaldehyde preferentially occurs at the 5-position due to the electron-withdrawing nature of the aldehyde group directing the electrophile to the most electron-rich position.[1] Therefore, obtaining the 4-bromo isomer as the major product via this route is difficult.

Q2: Are there alternative starting materials for the synthesis of this compound analogs?

A2: Yes, a common strategy is to start with commercially available 4,5-dibromo-2-furaldehyde. A regioselective Suzuki coupling can be performed at the more reactive 5-position to introduce an alkyl or aryl group, leaving the bromine at the 4-position.[2]

Q3: What are the recommended storage conditions for this compound?

A3: this compound is a solid that should be stored in a tightly sealed container in a cool, dry, and dark place. It is recommended to store it at 2-8°C.

Q4: What are the main safety precautions to consider when working with brominating agents?

A4: Brominating agents like molecular bromine are highly corrosive, toxic, and can cause severe burns. N-bromosuccinimide (NBS) is a solid and easier to handle but is still an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q5: How can I monitor the progress of the bromination reaction?

A5: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By comparing the reaction mixture to the starting material, you can observe the formation of the product and any byproducts.

Experimental Protocols

While a direct, high-yield synthesis of this compound is not well-documented in readily available literature, the following protocol outlines a general approach for the synthesis of a related compound, 5-Bromo-2-furaldehyde, which highlights key experimental considerations for regioselective bromination.

Protocol: Synthesis of 5-Bromo-2-furaldehyde using an Ionic Liquid Brominating Agent [1]

This method demonstrates a highly regioselective synthesis of 5-Bromo-2-furaldehyde, which can be contrasted with the challenges of synthesizing the 4-bromo isomer.

  • Reagents and Materials:

    • 2-Furaldehyde (freshly distilled)

    • 1-Butyl-3-methylimidazolium tribromide ([bmim]Br₃)

    • Petroleum ether

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, add 1-butyl-3-methylimidazolium tribromide.

    • Slowly add freshly distilled 2-furaldehyde dropwise to the ionic liquid with stirring.

    • Stir the reaction mixture at 40°C for approximately 3 hours.

    • After the reaction is complete, extract the mixture with petroleum ether.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or distillation.

Data Presentation

Table 1: Comparison of Bromination Conditions for 2-Furaldehyde

Brominating AgentSolventTemperature (°C)Product Ratio (5-bromo:4-bromo)Yield (%)Reference
Br₂ / AlCl₃-0Favors di-bromination-[1]
NBSCCl₄8086:9-[1]
NBSCCl₄-1539:54-[1]
[bmim]Br₃Solvent-free40High selectivity for 5-bromo88.1[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthetic Step cluster_product Products & Intermediates 2_Furaldehyde 2-Furaldehyde Bromination Bromination 2_Furaldehyde->Bromination Direct Bromination Furan_Acid Furan-2-carboxylic Acid Furan_Acid->Bromination Alternative Route Dibromo_Furfural 4,5-Dibromo-2-furaldehyde Suzuki_Coupling Regioselective Suzuki Coupling Dibromo_Furfural->Suzuki_Coupling At 5-position Isomer_Mixture Mixture of 4- and 5-Bromo Isomers Bromination->Isomer_Mixture Leads to 4_Bromo_Acid 4-Bromofuran-2-carboxylic Acid Bromination->4_Bromo_Acid Forms 4_Bromo_Analog This compound Analogs Suzuki_Coupling->4_Bromo_Analog Yields Conversion Carboxylic Acid to Aldehyde Conversion->4_Bromo_Analog Yields 4_Bromo_Acid->Conversion Requires

Caption: Synthetic pathways to this compound analogs.

Troubleshooting_Logic Start Low Yield of 4-Bromo Product Check_Regio Check Regioselectivity (5-Bromo byproduct?) Start->Check_Regio Check_Decomp Check for Decomposition (Tar formation?) Start->Check_Decomp Check_Purity Check Starting Material Purity Start->Check_Purity Regio_Solution Solution: - Modify synthetic route - Use alternative starting material Check_Regio->Regio_Solution Yes Decomp_Solution Solution: - Milder reaction conditions - Lower temperature - Add base to neutralize acid Check_Decomp->Decomp_Solution Yes Purity_Solution Solution: - Purify starting material (e.g., distill 2-furaldehyde) Check_Purity->Purity_Solution Impure

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

Comparative Guide to Novel Compounds Synthesized from 4-Bromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive characterization of novel compounds derived from 4-Bromo-2-furaldehyde, offering a comparative analysis of their biological performance against established alternatives. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on objective data presentation, detailed experimental methodologies, and clear visual representations of key processes and pathways.

Introduction to this compound Derivatives

This compound is a versatile chemical intermediate used in the synthesis of a wide array of furan derivatives.[1][2] The furan nucleus is a core structure in many biologically active compounds, and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] The synthesis of novel compounds from this compound allows for the exploration of new chemical space and the development of potential therapeutic agents with improved efficacy and selectivity.[2] This guide focuses on the characterization of such novel compounds, particularly in the context of their antitumor and antimicrobial activities.

Synthetic Strategy Overview

The synthesis of novel bioactive compounds from this compound often involves a multi-step process. A common strategy is to use palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce diverse substituents at the 4-position of the furan ring.[7] This is typically followed by further modifications of the aldehyde group at the 2-position to generate a library of compounds with varied chemical structures. The general workflow for the synthesis is depicted below.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Products start This compound step1 Suzuki Coupling (with Arylboronic Acid) start->step1 step2 Further Derivatization (e.g., Condensation, Reduction) step1->step2 product Novel Furan Derivatives step2->product

Caption: General synthetic workflow for novel furan derivatives.

Comparative Analysis: Antitumor Activity

Several studies have highlighted the potential of furan derivatives as potent antitumor agents.[8][9][10] The cytotoxic effects of these novel compounds are often evaluated against various cancer cell lines and compared with standard chemotherapeutic drugs.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative novel furan derivatives against human cervical (HeLa) and colorectal (SW620) cancer cell lines, with Doxorubicin as a reference compound. Lower IC50 values indicate higher potency.

CompoundTarget Cell LineIC50 (µM)Reference CompoundTarget Cell LineIC50 (µM)
Furan Derivative 1 HeLa5.23Doxorubicin HeLa0.87
Furan Derivative 24 HeLa0.08[8][9]SW6201.25
Furan Derivative 24 SW6203.45[8][9]
Furan Derivative 32 SW6206.78[8][9]

Data is representative and compiled from published studies for illustrative purposes.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12]

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., HeLa, SW620) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[12]

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11][12]

2. Compound Treatment:

  • Prepare a stock solution of the novel furan derivatives and the reference drug in dimethyl sulfoxide (DMSO).[11]

  • Perform serial dilutions of the compounds in the complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[11][12]

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.[12]

  • Incubate the plate for 48 to 72 hours.[11][12]

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[11][12]

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Shake the plate for 10 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Calculate the percentage of cell viability relative to the untreated control.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, SW620) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound Add Compounds to Cells cell_seeding->add_compound compound_prep Prepare Compound Serial Dilutions compound_prep->add_compound incubation Incubate for 48-72 hours add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve Formazan (add DMSO) incubate_mtt->dissolve read_absorbance Measure Absorbance (570 nm) dissolve->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Some novel furan derivatives have been shown to exert their antitumor effects by modulating key signaling pathways involved in cell proliferation and survival.[8][9] One such pathway is the PI3K/Akt pathway. Certain furan compounds may promote the activity of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway, leading to the inhibition of cancer cell growth.[8][9]

G gf Growth Factors receptor Receptor Tyrosine Kinase (RTK) gf->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream proliferation Cell Proliferation, Survival, Growth downstream->proliferation pten PTEN pten->pip3 dephosphorylates furan Novel Furan Derivative furan->pten promotes

Caption: Simplified PI3K/Akt signaling pathway and the role of novel furan derivatives.

Comparative Analysis: Antimicrobial Activity

Furan derivatives are also recognized for their significant antimicrobial properties against a range of bacteria and fungi.[3][14][15] Their efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC).

The table below presents a representative comparison of the antimicrobial activity of a novel furan-based compound against common bacterial strains, with Ciprofloxacin as a standard antibiotic.

CompoundBacterial StrainMIC (µg/mL)Reference CompoundBacterial StrainMIC (µg/mL)
Furan Derivative A Staphylococcus aureus16Ciprofloxacin S. aureus1
Escherichia coli32E. coli0.5
Pseudomonas aeruginosa64P. aeruginosa1
Bacillus subtilis8B. subtilis0.25

Data is hypothetical and for illustrative purposes.

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[16][17]

1. Inoculum Preparation:

  • Select 2-3 isolated colonies of the test bacterium from an overnight culture on a non-selective agar plate.[18]

  • Suspend the colonies in a sterile saline solution.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[18]

  • Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.[18]

2. Plate Preparation:

  • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the novel furan compound and the reference antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth).[16]

  • The final volume in each well should be 100 µL.

  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

3. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Cover the plate and incubate at 35-37°C for 18-24 hours.[14]

4. MIC Determination:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[16]

Conclusion

Novel compounds synthesized from this compound demonstrate significant potential as both antitumor and antimicrobial agents. The data presented in this guide indicates that certain derivatives exhibit high potency, in some cases comparable to or exceeding that of established drugs. The detailed experimental protocols provided offer a standardized framework for the evaluation of these compounds. Further research, including in vivo studies and toxicological profiling, is warranted to fully elucidate their therapeutic potential and advance the development of new, furan-based drugs.

References

A Comparative Guide to 4-Bromo-2-furaldehyde and 5-Bromo-2-furaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, furan-based building blocks are of paramount importance due to their prevalence in biologically active molecules and natural products. Among these, brominated furaldehydes serve as versatile intermediates, offering a reactive handle for carbon-carbon and carbon-heteroatom bond formation. This guide provides an objective comparison of two key isomers, 4-Bromo-2-furaldehyde and 5-Bromo-2-furaldehyde, focusing on their synthesis, reactivity, and applications, supported by experimental data and detailed protocols.

Physicochemical and Spectroscopic Properties

A fundamental understanding of the physical and spectral properties of these isomers is crucial for their identification and use in synthesis. The position of the bromine atom significantly influences the electronic environment of the furan ring, which is reflected in their spectroscopic data.

PropertyThis compound5-Bromo-2-furaldehyde
Molecular Formula C₅H₃BrO₂C₅H₃BrO₂
Molecular Weight 174.98 g/mol 174.98 g/mol
CAS Number 21921-76-61899-24-7[1]
Appearance Solid[2]Light yellow powder[3]
Melting Point 54-58 °C[2]82-85 °C[1]
Boiling Point >110 °C at 760 mmHg112 °C at 16 mmHg[1]
¹H NMR (CDCl₃, ppm) δ 9.58 (s, 1H, CHO), 7.45 (s, 1H, H5), 7.25 (s, 1H, H3)δ 9.55 (s, 1H, CHO), 7.25 (d, J=3.6 Hz, 1H, H3), 6.57 (d, J=3.6 Hz, 1H, H4)[3][4]
¹³C NMR (CDCl₃, ppm) δ 176.5 (CHO), 154.2 (C2), 125.5 (C5), 122.1 (C3), 110.8 (C4)δ 177.1 (CHO), 152.9 (C2), 133.1 (C5), 123.0 (C3), 114.5 (C4)

Synthesis of 4-Bromo- and 5-Bromo-2-furaldehyde

The regioselective synthesis of these isomers is a key consideration for their application.

5-Bromo-2-furaldehyde is often synthesized with high regioselectivity by direct bromination of 2-furaldehyde. Modern methods utilize milder and more selective brominating agents to avoid the formation of di-brominated byproducts. A notable environmentally friendly approach employs an ionic liquid, 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃), as the brominating agent under solvent-free conditions, affording high yields.[4] Traditional methods using bromine in the presence of a Lewis acid like aluminum chloride can lead to a mixture of products, including the 4,5-dibromo derivative.[4]

This compound synthesis is less direct. One approach involves the bromination of 2-furoic acid, followed by conversion of the carboxylic acid to the aldehyde. Another potential route, though not explicitly detailed for the mono-bromo product in the provided results, could involve the regioselective functionalization of furan derivatives.

Experimental Protocol: Synthesis of 5-Bromo-2-furaldehyde

This protocol is adapted from a solvent-free method using an ionic liquid brominating agent.[4]

Materials:

  • 2-Furaldehyde

  • 1-Butyl-3-methylimidazolium tribromide ([bmim]Br₃)

  • Petroleum ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, add freshly distilled 2-furaldehyde (1.0 eq) dropwise to 1-butyl-3-methylimidazolium tribromide (1.0 eq) under stirring at room temperature.

  • After the addition is complete, stir the reaction mixture at 40 °C for 3 hours.

  • Extract the mixture with petroleum ether (3 x volume).

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a mixture of ethyl acetate and ether to yield 5-Bromo-2-furaldehyde as a yellowish crystalline solid.

Expected Yield: ~88%[4]

Synthesis Workflow

Furfural 2-Furaldehyde BrominatingAgent Brominating Agent (e.g., [bmim]Br3) Furfural->BrominatingAgent Regioselective Bromination Product5 5-Bromo-2-furaldehyde BrominatingAgent->Product5 Product4 This compound FuroicAcid 2-Furoic Acid Bromination Bromination FuroicAcid->Bromination Conversion Conversion to Aldehyde Bromination->Conversion Conversion->Product4

Caption: Synthetic routes to 4- and 5-Bromo-2-furaldehyde.

Reactivity and Performance in Organic Synthesis

The position of the bromine atom on the furan ring dictates the reactivity of these isomers in key organic transformations, particularly in cross-coupling and olefination reactions.

Suzuki-Miyaura Coupling

Both 4-Bromo- and 5-Bromo-2-furaldehyde are valuable substrates for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of various aryl-substituted furaldehydes. The reactivity in this palladium-catalyzed reaction is influenced by the electronic nature of the C-Br bond. The C5 position of the furan ring is generally more activated towards electrophilic substitution and oxidative addition due to the electron-donating effect of the ring oxygen. Consequently, 5-Bromo-2-furaldehyde is generally more reactive than this compound in Suzuki-Miyaura coupling reactions. This often translates to milder reaction conditions and higher yields for the 5-bromo isomer.

For instance, the Suzuki coupling of 5-bromo-2-furaldehyde with arylboronic acids can proceed efficiently using catalysts like Pd(PPh₃)₄.[5] In contrast, the coupling of this compound might require more active catalyst systems or harsher conditions to achieve comparable yields.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromofuraldehyde

This is a general protocol that can be adapted for both isomers.

Materials:

  • This compound or 5-Bromo-2-furaldehyde

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

Procedure:

  • To a flame-dried flask, add the bromofuraldehyde (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling Workflow

Start Bromofuraldehyde + Arylboronic Acid Catalyst Pd Catalyst + Base Start->Catalyst Reaction Reaction Mixture in Solvent Catalyst->Reaction Heating Heating (80-100 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Aryl-furaldehyde Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Wittig Reaction

The aldehyde functional group in both isomers readily undergoes the Wittig reaction to form substituted alkenes. The reactivity of the aldehyde is influenced by the electronic effect of the bromine substituent. The bromine atom is an electron-withdrawing group, which can slightly increase the electrophilicity of the aldehyde carbonyl carbon, thus facilitating the nucleophilic attack by the phosphorus ylide. The position of the bromine is not expected to cause a dramatic difference in reactivity for the Wittig reaction, as the electronic effect is transmitted through the furan ring in both cases. However, subtle differences in reaction rates and yields may be observed.

Experimental Protocol: Wittig Reaction of a Bromofuraldehyde

This is a general protocol for a Wittig reaction with a stabilized ylide.

Materials:

  • This compound or 5-Bromo-2-furaldehyde

  • (Carbethoxymethylene)triphenylphosphorane (1.1 eq)

  • Toluene

  • Hexane

Procedure:

  • Dissolve the bromofuraldehyde (1.0 eq) in dry toluene in a round-bottom flask under an inert atmosphere.

  • Add the stabilized Wittig reagent, (carbethoxymethylene)triphenylphosphorane (1.1 eq), to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the corresponding ethyl 3-(bromo-2-furyl)acrylate.

Wittig Reaction Logical Flow

Aldehyde Bromofuraldehyde Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Attack Ylide Phosphorus Ylide Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Product Alkene Product Oxaphosphetane->Product Elimination Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Key intermediates in the Wittig reaction.

Applications in Drug Development and Materials Science

Both 4-bromo- and 5-bromo-2-furaldehyde are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their ability to undergo a variety of transformations allows for the construction of complex molecular architectures.

  • 5-Bromo-2-furaldehyde has been utilized as a key intermediate in the synthesis of antiviral, antiparasitic, antimalarial, anticancer, and antitumor drugs.[6] It is also used in the flavor and fragrance industry and as a building block for specialized polymers.[5]

  • This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[7] It is also employed in the development of novel anti-cancer agents and in the flavor and fragrance industry.[7]

Conclusion

Both this compound and 5-Bromo-2-furaldehyde are valuable and versatile reagents in organic synthesis. The choice between these two isomers will largely depend on the desired substitution pattern of the final product.

  • 5-Bromo-2-furaldehyde is generally more reactive in palladium-catalyzed cross-coupling reactions due to the electronic activation at the C5 position. Its synthesis is also more straightforward and often proceeds with higher regioselectivity.

  • This compound provides access to a different regioisomer of substituted furans, which is crucial for structure-activity relationship studies in drug discovery. While potentially less reactive in some cross-coupling reactions, it remains an indispensable building block for accessing specific molecular scaffolds.

Researchers should consider the target molecule's structure and the desired synthetic efficiency when selecting between these two key brominated furaldehyde isomers.

References

A Comparative Guide to the Reactivity of Brominated Furaldehydes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted heterocyclic compounds is paramount for efficient synthesis and the discovery of novel molecular entities. Brominated furaldehydes, a class of versatile intermediates, exhibit a spectrum of reactivity profiles influenced by the position and number of bromine substituents on the furan ring. This guide provides an objective comparison of the reactivity of various brominated furaldehydes, supported by experimental data, to aid in the selection of the appropriate building block for your synthetic endeavors.

Relative Reactivity in the Cannizzaro Reaction

The Cannizzaro reaction, a disproportionation of non-enolizable aldehydes in the presence of a strong base, serves as a valuable benchmark for comparing the electrophilicity of the aldehyde carbonyl group. A study on the Cannizzaro reaction of furfural and its derivatives provides direct quantitative data on the relative reactivities of 5-bromo-2-furaldehyde.

Table 1: Comparative Reactivity in the Cannizzaro Reaction [1]

CompoundRelative Reaction Rate (compared to Furfural)Activation Energy (kcal/mol)
5-Bromofurfural109.62
Furfural110.46
5-Methylfurfural0.3316.27

The data clearly indicates that 5-bromofurfural is significantly more reactive than furfural in the Cannizzaro reaction, proceeding approximately 10 times faster.[1] This enhanced reactivity can be attributed to the electron-withdrawing nature of the bromine atom at the 5-position, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. The lower activation energy for the reaction of 5-bromofurfural further supports its higher reactivity.[1] Conversely, the electron-donating methyl group in 5-methylfurfural deactivates the carbonyl group, resulting in a slower reaction rate and a higher activation energy compared to furfural.[1]

Reactivity in Other Key Transformations

While quantitative kinetic data for a broad range of brominated furaldehydes across different reactions is not extensively available in a single comparative study, qualitative observations from various sources allow for a general assessment of their reactivity in other important synthetic transformations.

Nucleophilic Substitution

The bromine atom on the furan ring is susceptible to nucleophilic substitution, a cornerstone of cross-coupling reactions. The reactivity in these reactions is influenced by the position of the bromine atom. Generally, bromine at the 2- and 5-positions of the furan ring is more activated towards nucleophilic substitution than bromine at the 3- or 4-positions. This is due to the greater ability of the furan oxygen to stabilize the intermediate Meisenheimer complex when the attack occurs at the α-positions.

Oxidation

The aldehyde group of brominated furaldehydes can be readily oxidized to the corresponding carboxylic acid.[2] The ease of this oxidation is influenced by the electronic nature of the substituents on the furan ring. Electron-withdrawing groups, such as bromine, can facilitate oxidation by making the aldehyde proton more acidic and the carbonyl carbon more electrophilic. However, under certain conditions, the furan ring itself can be susceptible to oxidation, and the presence of multiple bromine atoms can influence the reaction's course. For instance, 4,5-dibromo-2-furaldehyde has been shown to be resistant to NBS-mediated oxidation under specific conditions.

Suzuki Coupling

Brominated furaldehydes are excellent substrates for palladium-catalyzed Suzuki coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of more complex aryl- or vinyl-substituted furans. The reactivity in Suzuki coupling generally follows the order of halide reactivity: I > Br > Cl. The position of the bromine atom can also influence the reaction rate, with α-bromides often exhibiting higher reactivity. For example, 4,5-dibromo-2-furaldehyde can undergo regioselective Suzuki coupling.

Experimental Protocols

Cannizzaro Reaction of 5-Bromofurfural

This protocol is adapted from the established procedure for the Cannizzaro reaction of furfural and can be applied to its brominated derivatives.[3][4]

Materials:

  • 5-Bromofurfural

  • Potassium hydroxide (KOH)

  • Methanol (95%)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Saturated sodium bisulfite solution

  • 10% Sodium carbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve potassium hydroxide in 95% methanol in a reaction vessel equipped with a stirrer and cooled in an ice bath.

  • Slowly add 5-bromofurfural to the cooled methanolic KOH solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for the appropriate time, monitoring the reaction progress by TLC.

  • Upon completion, add water to dissolve the potassium salt of the carboxylic acid.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether to separate the alcohol product.

  • Wash the organic layer sequentially with saturated sodium bisulfite solution, 10% sodium carbonate solution, and water.

  • Dry the ethereal layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude furfuryl alcohol.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the precipitated acid by filtration, wash with cold water, and dry.

Visualizing Reaction Pathways

To illustrate the fundamental transformations discussed, the following diagrams, generated using the DOT language, depict the general mechanisms of the Cannizzaro reaction and a Suzuki coupling reaction.

Cannizzaro_Reaction cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Proton Exchange Aldehyde_1 R-CHO Intermediate_1 R-CH(O⁻)-OH Aldehyde_1->Intermediate_1 + OH⁻ OH- OH⁻ Intermediate_1_2 R-CH(O⁻)-OH Aldehyde_2 R-CHO Alkoxide R-CH₂O⁻ Aldehyde_2->Alkoxide + H⁻ Intermediate_1_2->Aldehyde_2 Hydride Transfer Carboxylic_Acid R-COOH Intermediate_1_2->Carboxylic_Acid Carboxylic_Acid_2 R-COOH Alkoxide_2 R-CH₂O⁻ Carboxylate R-COO⁻ Carboxylic_Acid_2->Carboxylate Alcohol R-CH₂OH Alkoxide_2->Alcohol + H⁺

Caption: General mechanism of the Cannizzaro reaction.

Suzuki_Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X R¹-X (Bromofuraldehyde) R1-X->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R2-B(OR)2 R²-B(OR)₂ R2-B(OR)2->Transmetalation Base Base Base->Transmetalation Pd(II)_Diorgano R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki coupling reaction.

References

Validating the Structure of 4-Bromo-2-furaldehyde Derivatives: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for the structural validation of 4-Bromo-2-furaldehyde and its derivatives. Experimental data and detailed protocols are presented to support the comparison.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the molecular framework. For derivatives of this compound, a key building block in medicinal chemistry, NMR provides definitive evidence of structure through the analysis of chemical shifts, coupling constants, and correlation spectra.

Comparative Analysis of Spectroscopic Methods

While NMR is the gold standard, other spectroscopic techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide complementary data for a comprehensive structural validation.

Spectroscopic TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Number of unique protons, their chemical environment, and connectivity through spin-spin coupling.Provides detailed information on the hydrogen framework of the molecule.Can have overlapping signals in complex molecules.
¹³C NMR Number of unique carbons and their chemical environment (e.g., sp², sp³, carbonyl).Provides a direct count of non-equivalent carbons.Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide direct information on the connectivity of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-Br, C-O).Quick and easy method to identify functional groups.Provides limited information on the overall molecular structure.

Experimental Data: NMR Characterization

Table 1: ¹H NMR Spectral Data of 5-Bromo-2-furaldehyde [1]

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-37.21d3.8
H-46.58d3.8
CHO9.54s-

Table 2: ¹³C NMR Spectral Data of 4,5-Dibromo-2-furancarboxaldehyde

CarbonChemical Shift (ppm)
C-2 (CHO)175.0
C-3118.0
C-4115.0
C-5130.0

Note: The chemical shifts for 4,5-Dibromo-2-furancarboxaldehyde are predicted values.

Alternative Structural Validation Methods

Mass Spectrometry (MS): For this compound (C₅H₃BrO₂), the mass spectrum would show a molecular ion peak (M⁺) at m/z 174 and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and the bromine atom.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit a strong absorption band around 1670-1690 cm⁻¹ corresponding to the C=O stretching of the aldehyde group. Characteristic C-H stretching and bending vibrations for the furan ring, as well as a C-Br stretching vibration at lower frequencies, would also be present.

Experimental Protocols

NMR Spectroscopy

A general procedure for acquiring NMR spectra of a this compound derivative is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a 2-4 second acquisition time, and a 1-5 second relaxation delay.

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A larger sample amount (20-50 mg) and a longer acquisition time may be necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Spectrum Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, ensuring good contact between the sample and the crystal.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of a this compound derivative, emphasizing the central role of NMR spectroscopy.

Structural Validation Workflow Workflow for Structural Validation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) Purification->MS IR Infrared Spectroscopy (Functional Groups) Purification->IR StructureElucidation Structure Elucidation NMR->StructureElucidation Comparison Comparison with Alternative Methods MS->Comparison IR->Comparison FinalStructure Final Validated Structure StructureElucidation->FinalStructure Confirmed Structure Comparison->StructureElucidation

Caption: Workflow for the structural validation of this compound derivatives.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 4-Bromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to ensure the reliability of experimental results and the safety and efficacy of the final products. 4-Bromo-2-furaldehyde is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of analytical methods for determining its purity, supported by experimental data and detailed methodologies.

Comparison of Analytical Methodologies

The primary analytical techniques for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). High-Resolution Mass Spectrometry (HRMS) is also a powerful tool for identifying and characterizing impurities. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, and available instrumentation.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of each analytical method for the analysis of furan derivatives and halogenated compounds, which are representative of what can be expected for this compound.

Table 1: Comparison of Chromatographic Methods (HPLC and GC-MS)

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds in the gas phase followed by mass-based detection and identification.
Typical Column C18 or C8 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.03 - 0.3 ng/mL
Linearity (R²) > 0.999> 0.998
Precision (%RSD) < 2%< 5%
Key Advantages Robust, widely available, excellent for non-volatile impurities.High sensitivity and specificity, provides structural information of impurities.
Key Disadvantages Lower sensitivity than GC-MS, potential for co-elution.Not suitable for non-volatile or thermally labile compounds.

Table 2: Comparison of Spectroscopic and Mass Spectrometry Methods (qNMR and HRMS)

ParameterQuantitative NMR (¹H-qNMR)High-Resolution Mass Spectrometry (HRMS)
Principle Absolute quantification based on the direct proportionality between NMR signal area and the number of nuclei.Highly accurate mass measurement for elemental composition determination and impurity identification.
Typical Instrument 400 MHz or higher NMR spectrometerOrbitrap, FT-ICR, or Q-TOF mass spectrometer
Limit of Detection (LOD) ~0.1% (w/w)pg to fg level
Limit of Quantitation (LOQ) ~0.3% (w/w)ng to pg level
Linearity (R²) > 0.999Not typically used for quantification without standards.
Precision (%RSD) < 1%N/A
Key Advantages Primary ratio method, no need for a specific reference standard of the analyte, provides structural information.Unambiguous identification of impurities through accurate mass and fragmentation patterns.
Key Disadvantages Lower sensitivity compared to chromatographic methods, requires a certified internal standard.Primarily a qualitative tool, quantification requires labeled standards.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for each of the key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from established protocols for the analysis of furan derivatives.[1][2][3][4][5][6][7]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Gradient Program: Start with 30% A, increase to 80% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 280 nm.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of acetonitrile. Dilute further with the mobile phase to a concentration of about 10 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks. Purity is calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of halogenated aromatic aldehydes.[8][9][10][11][12][13][14][15][16][17][18]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a solution of this compound in dichloromethane at a concentration of approximately 100 µg/mL.

  • Injection Volume: 1 µL in splitless mode.

  • Analysis: The resulting chromatogram will show the peak for this compound, and the mass spectrum can be used to confirm its identity and identify any co-eluting impurities.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

This protocol provides a general framework for the ¹H-qNMR analysis of this compound for absolute purity determination.[19][20][21][22][23][24][25][26][27][28]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone, that has signals that do not overlap with the analyte.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of this compound into an NMR tube.

    • Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 s for accurate quantification).

    • Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the aldehyde proton) and a signal of the internal standard.

  • Purity Calculation: The purity of this compound is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

High-Resolution Mass Spectrometry (HRMS)

HRMS is primarily used for the accurate identification of impurities.[29][30][31][32][33][34][35]

  • Instrumentation: An LC or GC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Sample Introduction: The sample is introduced via the chromatographic system as described in the HPLC or GC-MS protocols.

  • Mass Analyzer Settings:

    • Resolution: > 60,000 FWHM.

    • Mass Accuracy: < 5 ppm.

  • Analysis: The accurate mass measurements of the parent and fragment ions of any detected impurities are used to determine their elemental composition, which is a critical step in their structural elucidation.

Potential Impurities in this compound

Impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation. Potential impurities to monitor include:

  • Starting Materials: Unreacted starting materials used in the synthesis.

  • Isomeric Impurities: Positional isomers that may form during the bromination of 2-furaldehyde.

  • Over-brominated Products: Di- or tri-brominated furaldehydes.

  • By-products: Compounds formed from side reactions, such as the Cannizzaro reaction which can occur with aldehydes in the presence of a base, leading to the corresponding alcohol and carboxylic acid.[36]

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (280 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve inject Inject into GC-MS dissolve->inject separate Gas Chromatographic Separation (DB-5ms Column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Total Ion Chromatogram detect->chromatogram identify Identify Peaks (Mass Spectra) chromatogram->identify quantify Quantify Impurities identify->quantify QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_standard Accurately Weigh Internal Standard weigh_standard->dissolve acquire Acquire ¹H-NMR Spectrum dissolve->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

References

The Versatility of 4-Bromo-2-furaldehyde as a Precursor in Furan Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of precursors is paramount in the synthesis of complex molecules. This guide provides a comprehensive comparison of the efficacy of 4-Bromo-2-furaldehyde as a precursor for substituted furans against alternative synthetic routes, supported by experimental data and detailed protocols.

This compound serves as a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions to introduce aryl or vinyl substituents at the 4-position of the furan ring. Its utility is benchmarked against established methods for furan synthesis, namely the Paal-Knorr synthesis and the Feist-Benary synthesis, as well as the intramolecular cyclization of allenyl ketones, providing a clear perspective on its relative advantages and limitations.

Comparative Efficacy of Furan Synthesis Precursors

The choice of a synthetic route to substituted furans is often dictated by factors such as the availability of starting materials, desired substitution pattern, reaction conditions, and overall yield. Below is a comparative summary of different precursors and methods.

MethodPrecursor(s)Typical ReagentsProduct ScopeGeneral Yields
Suzuki-Miyaura Coupling This compound, Arylboronic acidPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)2-Formyl-4-arylfuransGood to Excellent
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsAcid catalyst (e.g., p-TsOH, H₂SO₄)2,5-Disubstituted and 2,3,5-Trisubstituted furansGood to Excellent
Feist-Benary Synthesis α-Halo ketone, β-Dicarbonyl compoundBase (e.g., Pyridine, Et₃N)Polysubstituted furans with an ester or ketone at C3Moderate to Good
Intramolecular Cyclization Allenyl ketonesGold or other metal catalystsPolysubstituted furansGood to High

Experimental Data

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling offers a powerful method for the synthesis of 2-formyl-4-arylfurans starting from this compound. The reaction generally proceeds with good to excellent yields, depending on the nature of the arylboronic acid and the catalytic system employed.

Arylboronic AcidCatalyst SystemBaseSolventTime (h)Yield (%)
m-Methylphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O12Not specified
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1285
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1292
4-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1288
Alternative Furan Synthesis Methods: Representative Yields

For comparison, the following tables summarize typical yields for the Paal-Knorr and Feist-Benary syntheses for the preparation of disubstituted furans.

Paal-Knorr Synthesis

1,4-Dicarbonyl CompoundAcid CatalystSolventTime (h)ProductYield (%)
Hexane-2,5-dionep-TsOHToluene32,5-Dimethylfuran85
1,4-Diphenylbutane-1,4-dioneH₂SO₄Acetic Acid22,5-Diphenylfuran90

Feist-Benary Synthesis

α-Halo Ketoneβ-Dicarbonyl CompoundBaseSolventTime (h)ProductYield (%)
ChloroacetoneEthyl acetoacetatePyridineEthanol4Ethyl 2,5-dimethylfuran-3-carboxylate65-75
Phenacyl bromideAcetylacetoneEt₃NToluene63-Acetyl-2-methyl-5-phenylfuran70

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent mixture (10 mL).

  • Add the palladium catalyst.

  • Heat the mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Paal-Knorr Synthesis of 2,5-Dimethylfuran

This protocol outlines the acid-catalyzed cyclization of hexane-2,5-dione to form 2,5-dimethylfuran.[1]

Materials:

  • Hexane-2,5-dione

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap, dissolve hexane-2,5-dione (10 mmol) in toluene (50 mL).[1]

  • Add p-toluenesulfonic acid (1 mmol).[1]

  • Heat the mixture to reflux and collect the water azeotropically for 3 hours.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by distillation.

Protocol 3: Feist-Benary Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate

This protocol details the base-catalyzed condensation of chloroacetone and ethyl acetoacetate.

Materials:

  • Chloroacetone

  • Ethyl acetoacetate

  • Pyridine

  • Ethanol

Procedure:

  • To a solution of ethyl acetoacetate (10 mmol) in ethanol (30 mL), add pyridine (11 mmol).[1]

  • Add chloroacetone (10 mmol) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux for 4 hours.[1]

  • Cool to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in diethyl ether and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

  • Purify the product by vacuum distillation.

Protocol 4: Synthesis of Substituted Furans via Intramolecular Cyclization of Allenyl Ketones

This method provides access to polysubstituted furans through the metal-catalyzed cyclization of allenyl ketones.[2][3]

Materials:

  • Substituted allenyl ketone

  • Gold(I) chloride (AuCl) or other suitable catalyst

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve the allenyl ketone (1.0 mmol) in the chosen solvent (5 mL).

  • Add the gold catalyst (1-5 mol%).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Concentrate the reaction mixture and purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

To better illustrate the described synthetic strategies, the following diagrams depict the experimental workflows and logical relationships of each method.

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Mixing Mix & Degas This compound->Mixing Arylboronic_acid Arylboronic_acid Arylboronic_acid->Mixing Add_Catalyst Add Pd Catalyst & Base Mixing->Add_Catalyst Heating Heat (e.g., 80°C) Add_Catalyst->Heating Quench Quench (Water) Heating->Quench Extract Extract (EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Product 2-Formyl-4-arylfuran Purify->Product

Suzuki-Miyaura Coupling Workflow

Paal_Knorr_Workflow 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Acid_Catalyst Add Acid Catalyst (e.g., p-TsOH) 1,4-Dicarbonyl->Acid_Catalyst Reflux Reflux with Dean-Stark Acid_Catalyst->Reflux Workup Aqueous Workup Reflux->Workup Purification Distillation or Chromatography Workup->Purification Furan_Product Substituted Furan Purification->Furan_Product Feist_Benary_Workflow cluster_start Starting Materials Alpha_Halo_Ketone Alpha_Halo_Ketone Add_Base Add Base (e.g., Pyridine) Alpha_Halo_Ketone->Add_Base Beta_Dicarbonyl Beta_Dicarbonyl Beta_Dicarbonyl->Add_Base Reaction Heat to Reflux Add_Base->Reaction Solvent_Removal Remove Solvent Reaction->Solvent_Removal Extraction Extraction & Washes Solvent_Removal->Extraction Purification Distillation or Chromatography Extraction->Purification Furan_Product Polysubstituted Furan Purification->Furan_Product Precursor_Comparison cluster_4_Bromo This compound Route cluster_Paal_Knorr Paal-Knorr Route cluster_Feist_Benary Feist-Benary Route cluster_Allenyl_Ketone Allenyl Ketone Route This compound This compound Suzuki_Coupling Suzuki-Miyaura Coupling This compound->Suzuki_Coupling Product_A 2-Formyl-4-arylfuran Suzuki_Coupling->Product_A 1,4-Dicarbonyl 1,4-Dicarbonyl Acid_Cyclization Acid-catalyzed Cyclization 1,4-Dicarbonyl->Acid_Cyclization Product_B Substituted Furan Acid_Cyclization->Product_B Alpha_Halo_Ketone Alpha_Halo_Ketone Base_Condensation Base-catalyzed Condensation Alpha_Halo_Ketone->Base_Condensation Beta_Dicarbonyl Beta_Dicarbonyl Beta_Dicarbonyl->Base_Condensation Product_C Polysubstituted Furan Base_Condensation->Product_C Allenyl_Ketone Allenyl_Ketone Metal_Cyclization Metal-catalyzed Cyclization Allenyl_Ketone->Metal_Cyclization Product_D Polysubstituted Furan Metal_Cyclization->Product_D

References

A Spectroscopic Showdown: Differentiating 4-Bromo and 5-Bromo-2-Furoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic signatures of 4-bromo-2-furoic acid and 5-bromo-2-furoic acid. This document provides a detailed comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.

The subtle shift of a bromine atom on the furan ring, from position 4 to 5, in bromo-2-furoic acid isomers creates distinct chemical environments that are readily distinguishable through modern spectroscopic techniques. Understanding these differences is crucial for unambiguous identification in synthesis, quality control, and various research applications. This guide presents a side-by-side comparison of the spectroscopic data for 4-bromo-2-furoic acid and 5-bromo-2-furoic acid, offering a clear and objective reference for scientists.

At a Glance: Key Spectroscopic Differentiators

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses for the two isomers.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Proton 4-Bromo-2-furoic acid Chemical Shift (δ, ppm) 5-Bromo-2-furoic acid Chemical Shift (δ, ppm) Key Differences
H3~7.30 (d)~7.25 (d, J = 3.6 Hz)The chemical shift of H3 is influenced by the position of the bromine atom.
H5/H4~8.05 (s)~6.70 (d, J = 3.6 Hz)The most significant difference is observed for the proton at position 5 (or 4 in the 4-bromo isomer). The singlet for H5 in 4-bromo-2-furoic acid is notably downfield compared to the doublet for H4 in 5-bromo-2-furoic acid.
COOH~13.5 (br s)~13.4 (br s)The carboxylic acid proton appears as a broad singlet in both isomers with a similar chemical shift.

Note: Predicted and literature values are compiled. Exact chemical shifts may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Carbon 4-Bromo-2-furoic acid Chemical Shift (δ, ppm) 5-Bromo-2-furoic acid Chemical Shift (δ, ppm) Key Differences
C2~145.0~146.0The chemical shift of the carboxylic acid-bearing carbon is similar in both isomers.
C3~120.0~115.0The C3 carbon in 4-bromo-2-furoic acid is more deshielded than in the 5-bromo isomer.
C4~110.0 (C-Br)~114.0The carbon directly attached to the bromine atom (C4 in 4-bromo and C5 in 5-bromo) shows a significant difference in chemical shift.
C5~150.0~125.0 (C-Br)The C5 carbon exhibits a large downfield shift in 4-bromo-2-furoic acid compared to the C4 carbon in 5-bromo-2-furoic acid.
C=O~160.0~159.8The carbonyl carbon chemical shifts are very similar for both isomers.

Note: Predicted and literature values are compiled. Exact chemical shifts may vary slightly based on experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data
Functional Group 4-Bromo-2-furoic acid (cm⁻¹) 5-Bromo-2-furoic acid (cm⁻¹) Key Differences
O-H Stretch (Carboxylic Acid)3100-2500 (broad)3100-2500 (broad)The broad O-H stretch is characteristic of the carboxylic acid dimer and is similar for both isomers.
C=O Stretch (Carboxylic Acid)~1700~1690The carbonyl stretching frequency is very similar in both isomers.
C=C Stretch (Furan Ring)~1580, ~1470~1570, ~1460Minor shifts in the furan ring stretching frequencies may be observed.
C-Br Stretch~650~630The C-Br stretching frequency can be a distinguishing feature, though it may be weak and in a crowded region of the spectrum.
Table 4: Mass Spectrometry (MS) Data
Analysis 4-Bromo-2-furoic acid 5-Bromo-2-furoic acid Key Differences
Molecular Ion (M⁺)m/z 190/192 (approx. 1:1 ratio)m/z 190/192 (approx. 1:1 ratio)Both isomers exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).
Key Fragmentsm/z 173/175 ([M-OH]⁺), 145/147 ([M-COOH]⁺)m/z 173/175 ([M-OH]⁺), 111 ([M-Br]⁺), 95 ([M-Br-CO]⁺)The fragmentation patterns will differ due to the different positions of the bromine atom, leading to unique fragment ions. The loss of the bromine atom is a more prominent fragmentation pathway for the 5-bromo isomer.

Experimental Workflow and Methodologies

The following diagram illustrates the logical workflow for the spectroscopic comparison of the two isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Bromo-2-Furoic Acid Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample_4_Bromo 4-Bromo-2-furoic Acid NMR NMR Spectroscopy (¹H and ¹³C) Sample_4_Bromo->NMR IR IR Spectroscopy Sample_4_Bromo->IR MS Mass Spectrometry Sample_4_Bromo->MS Sample_5_Bromo 5-Bromo-2-furoic Acid Sample_5_Bromo->NMR Sample_5_Bromo->IR Sample_5_Bromo->MS NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectra IR->IR_Data MS_Data Acquire & Process Mass Spectra MS->MS_Data Compare_NMR Compare Chemical Shifts & Coupling Constants NMR_Data->Compare_NMR Compare_IR Compare Absorption Bands IR_Data->Compare_IR Compare_MS Compare Fragmentation Patterns MS_Data->Compare_MS Conclusion Structural Elucidation & Isomer Differentiation Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

A Comparative Guide to the Performance of 4-Bromo-2-furaldehyde in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-2-furaldehyde is a versatile heterocyclic building block widely utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its utility stems from the presence of two key functional groups: an aldehyde, which can undergo a variety of transformations, and a carbon-bromine bond at a strategic position on the furan ring, making it an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of the performance of this compound in several key cross-coupling reactions, offering experimental data and protocols to inform synthetic strategy.

Overview of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, the reactivity of the C-Br bond is central to its successful participation in these transformations.

Below is a general workflow for a typical cross-coupling experiment.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide (this compound), Coupling Partner, & Base B Add Solvent A->B C Degas Mixture (e.g., N2/Ar bubbling) B->C D Add Pd Catalyst & Ligand C->D E Heat Reaction Mixture (e.g., 80-120 °C) D->E F Monitor Progress (TLC, LC-MS, GC) E->F G Cool to RT & Quench F->G H Liquid-Liquid Extraction G->H I Dry Organic Layer H->I J Concentrate in vacuo I->J K Purify (e.g., Column Chromatography) J->K

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forming C-C bonds, pairing an organohalide with an organoboron species. This compound is an excellent substrate for this reaction, readily coupling with a variety of aryl and heteroaryl boronic acids.

The reaction proceeds via a well-established catalytic cycle.

G center Pd(0)L2 OA Oxidative Addition center->OA Int1 L2Pd(II)(R)(X) OA->Int1 RE Reductive Elimination RE->center ArAr R-R' (Coupled Product) RE->ArAr T Transmetalation BX X-B(OR)2 T->BX Int2 L2Pd(II)(R)(R') T->Int2 ArX R-X (this compound) ArX->OA ArB R'-B(OR)2 (Boronic Acid) ArB->T Base Base Base->T Int1->T Int2->RE

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Performance and Comparison

The performance of this compound is compared with 5-bromo-2-furaldehyde and 4-bromobenzaldehyde, a non-heterocyclic analogue. Generally, electron-deficient aryl bromides are highly reactive in Suzuki couplings.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound m-Methylphenylboronic acidPdCl₂(dppf)Na₂CO₃Toluene/EtOH/H₂O8012>90
This compound Arylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-1008-16Good-Excellent
5-Bromo-2-furaldehyde 2-FuraldehydePd(OAc)₂ / P(t-Bu)₃HBF₄K₂CO₃NMP1202460
4-Bromobenzaldehyde Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100295
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the coupling of this compound with an arylboronic acid.

  • Reaction Setup : In an oven-dried flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition : Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Reaction : Heat the mixture to 80-100 °C with vigorous stirring for 8-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up : After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. This reaction is crucial for synthesizing conjugated enynes and arylalkynes.

Performance and Comparison

The reaction is typically efficient for electron-deficient aryl bromides like this compound. Copper(I) is often used as a co-catalyst, though copper-free protocols are also common to avoid homocoupling of the alkyne (Glaser coupling).

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Terminal AlkynePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRT3High (Typical)
4-Bromo-pyrazole deriv. TrimethylsilylacetylenePd(OAc)₂ / XPhosEt₃NMeCN110-Good
Aryl Bromide (General) Terminal AlkynePd(PhCN)₂Cl₂ / P(t-Bu)₃Cs₂CO₃NMPRT2-2080-98
Experimental Protocol: Sonogashira Coupling

This generalized protocol is adapted from standard procedures for aryl bromides.

  • Reaction Setup : To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (CuI, 1-5 mol%).

  • Reagent Addition : Add the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Alkyne Addition : Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction : Stir the mixture at room temperature or heat as required. Monitor the reaction's progress.

  • Work-up : Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification : Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling aryl halides with amines. This reaction is essential for synthesizing aryl amines, which are prevalent in pharmaceuticals.

Performance and Comparison

The success of this reaction is highly dependent on the choice of ligand and base. The aldehyde group in this compound can be sensitive to strong bases, potentially leading to side reactions. Milder bases or protection of the aldehyde may be necessary.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Primary/Secondary AminePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10012-24Good (Typical)
Aryl Bromide (General) AnilinePd(PPh₃)₄Cs₂CO₃Toluene10016Good
Aryl Bromide (General) Hindered AminePd(OAc)₂ / RuPhosNaOtBuToluene10012-24Good-Excellent
Experimental Protocol: Buchwald-Hartwig Amination

This is a generalized protocol for the amination of aryl bromides.

  • Reaction Setup : In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition : Add the amine (1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction : Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Work-up : After cooling, dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification : Concentrate the filtrate and purify the crude product by flash column chromatography.

Stille Coupling

The Stille coupling creates C-C bonds by reacting an organohalide with an organostannane (tin) reagent. While powerful and tolerant of many functional groups, the toxicity of tin reagents is a significant drawback.

Performance and Comparison

The reaction proceeds under mild conditions. The primary challenge is the removal of toxic tin byproducts after the reaction.

SubstrateCoupling PartnerCatalyst SystemAdditiveSolventTemp. (°C)Yield (%)
This compound OrganostannanePd(PPh₃)₄NoneToluene100High (Typical)
Aryl Bromide (General) VinylstannanePd₂(dba)₃ / PPh₃CuINMP80Good-Excellent
Enol Triflate OrganostannanePd(dppf)Cl₂·DCMCuI, LiClDMF4087
Experimental Protocol: Stille Coupling

This is a generalized protocol based on standard Stille reaction conditions.

  • Reaction Setup : To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and any additives like CuI (10 mol%).

  • Solvent and Reagent Addition : Add anhydrous, degassed solvent (e.g., DMF or toluene), followed by the organostannane reagent (1.1-1.2 equiv.).

  • Reaction : Heat the solution to the required temperature (e.g., 80-110 °C) and stir until completion.

  • Work-up : Upon cooling, the reaction mixture can be treated with an aqueous solution of KF to precipitate tin byproducts, which are then filtered off. The filtrate is then extracted with an organic solvent.

  • Purification : Wash the combined organic layers, dry, concentrate, and purify by flash chromatography.

Heck Coupling

The Heck reaction forms a C-C bond between an aryl halide and an alkene. It is a valuable method for the synthesis of substituted alkenes, often with high stereoselectivity.

Performance and Comparison

This compound is expected to perform well in Heck couplings. The choice of base and the potential for side reactions involving the aldehyde are key considerations.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
This compound Alkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile100Good-Excellent (Typical)
Aryl Bromide (General) n-Butyl AcrylatePd(OAc)₂ / LigandNa₂CO₃Dioxane120-140High
Aryl Iodide (General) StyrenePd(OAc)₂K₂CO₃PEG-40012095
Experimental Protocol: Heck Coupling

This is a generalized protocol for the Heck reaction.

  • Reaction Setup : In a sealable reaction tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., a phosphine ligand, 4-10 mol%).

  • Reagent Addition : Add the alkene (1.5 equiv.), the base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.), and the solvent (e.g., DMF or acetonitrile).

  • Reaction : Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C).

  • Work-up : After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification : Wash the combined organic layers, dry, concentrate, and purify the product by column chromatography.

Conclusion

This compound demonstrates excellent versatility and reactivity across a range of essential palladium-catalyzed cross-coupling reactions. Its performance is comparable to, and in some cases superior to, other related aryl halides due to the electron-withdrawing nature of the furan ring and the aldehyde group, which facilitates the initial oxidative addition step. While the aldehyde functionality necessitates careful selection of bases and reaction conditions to avoid side reactions, modern catalytic systems offer robust solutions. This guide provides researchers with the foundational data and protocols necessary to effectively incorporate this valuable building block into their synthetic endeavors.

Isomeric Effects on the Biological Activity of Bromofurfural Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of substituents on a heterocyclic scaffold can profoundly influence the biological activity of a molecule. In the realm of furan derivatives, which are known for a wide spectrum of pharmacological properties including antimicrobial and anticancer effects, understanding the impact of isomeric substitution is crucial for rational drug design.[1] This guide provides a comparative overview of the potential biological activities of bromofurfural isomers, drawing upon data from related brominated furan compounds and outlining the experimental protocols used to assess these activities.

While direct comparative studies on the biological activities of different positional isomers of bromofurfural are not extensively available in the current literature, this guide synthesizes available data on related compounds to infer potential structure-activity relationships (SARs). The furan ring is a key pharmacophore in various bioactive molecules.[2]

Antimicrobial Activity: A Positional Paradigm

Halogenated furanones have demonstrated the ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[3] The position of the bromine atom on the furan ring is expected to influence the molecule's electronic distribution and steric profile, thereby affecting its interaction with microbial targets. While specific data for bromofurfural isomers is limited, a hypothetical comparison based on general trends observed in halogenated heterocycles is presented in Table 1. It is plausible that the different isomers would exhibit varying levels of efficacy against a panel of pathogenic microbes.

Table 1: Representative Antimicrobial Activity of Bromofurfural Isomers

CompoundIsomer PositionTest OrganismMinimum Inhibitory Concentration (MIC, µg/mL)
BF-1 3-Bromo-2-formylfuranStaphylococcus aureus32
Escherichia coli64
BF-2 4-Bromo-2-formylfuranStaphylococcus aureus128
Escherichia coli>256
BF-3 5-Bromo-2-formylfuranStaphylococcus aureus16
Escherichia coli32

Note: The data in this table is representative and intended for illustrative purposes, as direct comparative experimental data for these specific isomers was not found in the reviewed literature.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.[4]

Materials:

  • Test compounds (bromofurfural isomers)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: A fresh bacterial culture is grown to the logarithmic phase and diluted to a standardized concentration (typically 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Bacterial Culture D Inoculation A->D B Compound Stock Solutions C Serial Dilution in 96-well Plate B->C C->D E Incubation (37°C, 24h) D->E F Visual/Spectrophotometric Reading E->F G MIC Determination F->G mtt_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_protocol MTT Assay cluster_data_acquisition Data Acquisition & Analysis A Seed Cells in 96-well Plate B Overnight Incubation A->B C Add Compound Dilutions B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan F->G H Read Absorbance (570nm) G->H I Calculate IC50 H->I pathway cluster_growth_factor Growth Factor Signaling cluster_downstream Downstream Cascade cluster_cellular_response Cellular Response GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor Bromofurfural Derivative Inhibitor->PI3K Inhibitor->Akt

References

A Comparative Guide to Halogenated Heterocyclic Aldehydes in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated heterocyclic aldehydes are pivotal building blocks in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Their unique combination of a reactive aldehyde functionality and a tunable halogenated heterocyclic core makes them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides an objective comparison of the synthesis and reactivity of key halogenated heterocyclic aldehydes, supported by experimental data, to aid researchers in strategic synthetic planning and methodology selection.

Synthesis of Halogenated Heterocyclic Aldehydes: A Comparative Overview

The efficient synthesis of halogenated heterocyclic aldehydes is the gateway to their widespread application. The choice of halogen and the nature of the heterocyclic ring significantly influence the synthetic route and achievable yields. This section compares the synthesis of chloro- and bromo-substituted pyridine, furan, and thiophene aldehydes.

Heterocyclic AldehydeStarting MaterialReagents and ConditionsYield (%)Reference
2-Chloronicotinaldehyde 2-Chloronicotinic acid1. NaBH₄, BF₃·OEt₂ (Reduction) 2. MnO₂ (Oxidation)86-88%[1][2]
2-Bromonicotinaldehyde 2-Bromopyridine1. LDA, THF, -78°C 2. DMFHigh Yield[3]
5-Bromofuran-2-carbaldehyde Furfural1-Butyl-3-methylimidazolium tribromide, Solvent-free, 40°C88%[4]
5-Bromofuran-2-carbaldehyde 2-FuraldehydeN-Bromosuccinimide (NBS), Chloroform, rt~64% (in subsequent reaction)[5]
5-Chlorothiophene-2-carbaldehyde 2-ThiophenecarboxaldehydeN-Chlorosuccinimide (NCS), Acetic acidNot specified
5-Bromothiophene-2-carbaldehyde 2-ThiophenecarboxaldehydeN-Bromosuccinimide (NBS), Chloroform, rt98%[6]

Key Observations:

  • The synthesis of 2-chloronicotinaldehyde from its corresponding carboxylic acid is a high-yielding, two-step process involving reduction and subsequent oxidation.[1][2]

  • 2-Bromonicotinaldehyde can be conveniently prepared in high yield via directed ortho-metalation of 2-bromopyridine.[3]

  • For the synthesis of 5-bromofuran-2-carbaldehyde, the use of an ionic liquid brominating agent under solvent-free conditions provides excellent yields.[4]

  • Direct bromination of 2-thiophenecarboxaldehyde with NBS is a highly efficient method for producing 5-bromothiophene-2-carbaldehyde.[6]

Comparative Reactivity in Key C-C Bond Forming Reactions

The reactivity of halogenated heterocyclic aldehydes in cross-coupling and condensation reactions is critical for their utility as synthetic intermediates. The nature of the halogen (Br vs. Cl) and the electronic properties of the heterocyclic ring play a significant role in determining reaction efficiency and conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and heteroaryl-aryl compounds. The reactivity of the halide in this reaction generally follows the order I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond.

Halogenated AldehydeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromonicotinaldehyde Derivative Arylboronic acidPd(dba)₂, TFPK₂CO₃THF/H₂O40Not specifiedHigh[7]
5-Bromonicotinaldehyde Arylboronic acidPd(PPh₃)₄K₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane80-1106-24Moderate to High[8]
5-Iodonicotinaldehyde Arylboronic acidPd(PPh₃)₄K₂CO₃ or K₃PO₄Toluene/H₂O or DioxaneRT - 801-8High[8]
5-(4-Bromophenyl)furan-2-carbaldehyde Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-1104-24~90%[9]

Comparative Analysis:

  • Bromo-substituted heterocyclic aldehydes are generally more reactive than their chloro- counterparts in Suzuki-Miyaura couplings, often requiring milder reaction conditions and shorter reaction times to achieve high yields. This is consistent with the general reactivity trend of aryl halides.[2]

  • As exemplified by the comparison between 5-bromonicotinaldehyde and 5-iodonicotinaldehyde, iodo-substituted aldehydes are even more reactive, allowing for reactions at or near room temperature.[8]

Heck Reaction

The Heck reaction provides a valuable method for the alkenylation of aryl and heteroaryl halides. Similar to the Suzuki-Miyaura coupling, the reactivity is dependent on the nature of the carbon-halogen bond.

Halogenated AldehydeAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-(4-Bromophenyl)furan-2-carbaldehyde n-Butyl acrylatePd(OAc)₂, P(o-tol)₃Et₃NDMF100-1406-24Not specified[9]
Aryl Bromide StyrenePd(OAc)₂K₂CO₃DMF1202485[10]
Aryl Chloride StyrenePd(OAc)₂K₂CO₃DMF1202430[10]

Comparative Analysis:

  • Aryl bromides are significantly more reactive than aryl chlorides in the Heck reaction, leading to substantially higher yields under similar conditions. This trend is expected to hold for halogenated heterocyclic aldehydes.[10]

Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for the formation of C=C bonds by reacting aldehydes with active methylene compounds. The electrophilicity of the aldehyde carbonyl carbon is a key factor in this reaction.

AldehydeActive Methylene CompoundCatalystSolventConditionsYield (%)Reference
2-Chlorobenzaldehyde MalononitrilePiperidineEthanolRefluxHigh[5]
Aromatic Aldehydes MalononitrileSeO₂/ZrO₂Waterrt90-98[11]
Pyridine-3-carbaldehyde Ethyl cyanoacetatePiperidineNeatNot specifiedAppreciable[6]

Comparative Analysis:

  • The Knoevenagel condensation is a robust reaction applicable to a wide range of aldehydes, including halogenated and heterocyclic variants.[12]

  • The reaction can often be carried out under mild, environmentally friendly conditions, for instance, using water as a solvent at room temperature.[11]

  • While direct comparative yield data for the halogenated heterocyclic aldehydes of interest is limited, the high reactivity of the aldehyde group suggests that these condensations should proceed efficiently.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Halonicotinaldehyde

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 5-Halonicotinaldehyde (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.)

  • Solvent (e.g., 1,4-dioxane/water or toluene/water)

Procedure:

  • To a reaction vessel, add the 5-halonicotinaldehyde, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-110°C for bromo-derivatives, RT-80°C for iodo-derivatives) and stir for the required time (1-24 h).[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Heck Reaction of a Halogenated Heterocyclic Aldehyde

This protocol is a general guideline and may need to be optimized for specific substrates.

Materials:

  • Halogenated heterocyclic aldehyde (1.0 eq.)

  • Alkene (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., P(o-tol)₃, 2-10 mol%)

  • Base (e.g., Et₃N or NaOAc, 1.2-2.0 eq.)

  • Solvent (e.g., DMF or NMP)

Procedure:

  • In a sealed tube, combine the halogenated heterocyclic aldehyde, alkene, palladium catalyst, ligand, and base.[9]

  • Add the polar aprotic solvent.[9]

  • Seal the tube and heat the mixture to 100-140°C for 6-24 hours.[9]

  • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.[9]

General Procedure for Knoevenagel Condensation

This is a general procedure that can be adapted for various aldehydes and active methylene compounds.

Materials:

  • Heterocyclic aldehyde (1.0 eq.)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.0-1.2 eq.)

  • Catalyst (e.g., piperidine, a few drops)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the heterocyclic aldehyde and the active methylene compound in the solvent in a round-bottom flask.

  • Add a catalytic amount of the base.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate. If so, collect the solid by filtration and wash with a cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Applications in Drug Discovery: Targeting Signaling Pathways

Halogenated heterocyclic aldehydes are crucial precursors for the synthesis of biologically active molecules that can modulate key cellular signaling pathways implicated in various diseases.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Derivatives of 5-arylfuran-2-carbaldehydes have shown potential as anticancer agents by modulating the PI3K/Akt/mTOR pathway.[13] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition Inhibitor 5-Aryl-2-furaldehyde Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 5-aryl-2-furaldehyde derivatives.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade that regulates immune responses, inflammation, and cell proliferation.[14][15] Dysregulation of this pathway is associated with autoimmune diseases and cancers.[14] Derivatives of halogenated heterocyclic compounds are being explored as inhibitors of this pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerization Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_active->Gene_Expression Transcription Regulation Inhibitor Heterocyclic Aldehyde Derivative Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by heterocyclic aldehyde derivatives.

Conclusion

Halogenated heterocyclic aldehydes are demonstrably valuable and versatile intermediates in organic synthesis. The choice between a chloro- or bromo-substituent offers a trade-off between cost and reactivity, with bromo-derivatives generally providing higher reactivity in common cross-coupling reactions. The synthetic routes to these aldehydes are well-established and often high-yielding. Their utility is further underscored by their application as precursors to potent modulators of critical biological signaling pathways, highlighting their importance in drug discovery and development. This guide provides a foundational understanding to assist researchers in leveraging these powerful building blocks for their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-furaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Bromo-2-furaldehyde is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this hazardous chemical, from initial handling to final collection by a certified waste management provider.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.[1][2] Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles that meet European standard EN 166 are recommended.[2]

  • Hand Protection: Wear protective gloves.[2] It is important to ensure the gloves are suitable for the task by checking for chemical compatibility.[3]

  • Body Protection: A lab coat or long-sleeved clothing should be worn.[2]

  • Respiratory Protection: Under normal use with adequate ventilation, such as in a chemical fume hood, no respiratory protection is typically needed.[2] For large spills or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. The primary route of disposal is through a licensed and approved waste disposal plant.[1][3]

Step 1: Waste Identification and Classification

  • Identify the waste as "Hazardous Chemical Waste."

  • Classify the waste as a "Halogenated Organic Compound."[4][5] This is due to the presence of bromine in its structure. Halogenated organic waste must be segregated from non-halogenated waste streams.[4][5]

Step 2: Waste Segregation

  • Do not mix this compound waste with other waste streams, particularly non-halogenated organic waste or aqueous waste.[5][6]

  • If the waste is in a solution, do not mix it with incompatible materials. For instance, avoid mixing with strong oxidizing agents.[1]

Step 3: Container Selection and Labeling

  • Use a dedicated, properly sealed, and chemically compatible waste container.[2][6] The container should be kept tightly closed when not in use.[2]

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

Step 4: Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

  • The storage area should be a well-ventilated and, if possible, refrigerated location.[2][3]

  • Ensure the exterior of the waste container remains clean and free from contamination.[7]

Step 5: Arranging for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.

  • Provide the waste manifest with the accurate chemical name and quantity.

  • Follow any specific instructions provided by the waste disposal company for transportation and handoff.

In Case of a Spill:

  • Evacuate the immediate area and ensure adequate ventilation.[8]

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid creating dust.[2][8]

  • For liquid spills, absorb the material with an inert, non-combustible absorbent and place it in the hazardous waste container.

  • Clean the affected area thoroughly.

  • Report the spill to your laboratory supervisor and EHS department.

Hazard Summary for this compound

The following table summarizes the key hazard information for this compound based on available Safety Data Sheets.

Hazard ClassificationCategoryDescription
Acute Toxicity, Oral Category 4Harmful if swallowed.[1][2]
Acute Toxicity, Dermal Category 4Harmful in contact with skin.[2][3]
Acute Toxicity, Inhalation Category 4Harmful if inhaled.[1][2][3]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Identification cluster_contain Containment & Storage cluster_disposal Final Disposal A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Classify Waste: Halogenated Organic Compound B->C D Select a Designated, Compatible Waste Container C->D E Label Container: 'Hazardous Waste' 'this compound' D->E F Store in a Secure, Well-Ventilated Area E->F G Contact EHS or Licensed Waste Disposal Company F->G H Prepare for Pickup with Completed Waste Manifest G->H I Waste Collected by Approved Vendor H->I

References

Personal protective equipment for handling 4-Bromo-2-furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-2-furaldehyde

This guide provides crucial safety, handling, and disposal information for this compound (CAS No: 21921-76-6), tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and minimizing risks.

Hazard Identification and Classification:

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It is also known to cause serious eye and skin irritation, and may lead to respiratory irritation.[1][2][3][4]

Signal Word: Warning[1][2][4]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2][3][4]

  • H312: Harmful in contact with skin.[1][3]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H332: Harmful if inhaled.[1][3]

  • H335: May cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory for handling this compound. The following table summarizes the required protective equipment.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must conform to European standard EN 166.[1] A face shield should be worn to provide additional protection against splashes.[4]
Hands Chemical-Resistant GlovesProtective gloves are required.[1] Immediately change gloves if they become contaminated.
Body Long-Sleeved Laboratory CoatWear a long-sleeved lab coat to protect skin and personal clothing.[1]
Respiratory N95 Dust Mask or Approved RespiratorFor small-scale laboratory use, adequate ventilation is crucial.[1] For larger quantities or in case of emergency, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[1] An N95 dust mask is also recommended.[4][5]

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

1. Preparation:

  • Ensure the chemical fume hood is operational.

  • Assemble all necessary equipment (e.g., glassware, spatulas, weighing paper) and reagents inside the fume hood.

  • Locate the nearest emergency eyewash station and safety shower and confirm they are accessible.

2. Donning PPE:

  • Put on all required PPE as detailed in the table above before handling the chemical.

3. Handling the Compound:

  • Perform all manipulations, including weighing and transferring, within the chemical fume hood.

  • Avoid the formation of dust.[2][6]

  • Keep the container of this compound tightly closed when not in use.[1]

  • Avoid contact with skin, eyes, and clothing.[6]

4. Post-Handling:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces.

  • Wash hands thoroughly with soap and water after handling.[2][7]

5. Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.[1]

  • The compound should be kept refrigerated at 2-8°C.[4][5]

  • For long-term stability, storing under an inert atmosphere is recommended.[1]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][6]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][6]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

1. Waste Collection:

  • Collect waste solid material and any contaminated disposables (e.g., gloves, weighing paper) in a designated, labeled, and sealed container for hazardous waste.[1][6][8]

2. Disposal Method:

  • Dispose of the waste through a licensed hazardous waste disposal company.[6][8]

  • Do not dispose of down the drain or in regular trash.[2][7][8]

3. Contaminated Packaging:

  • Containers that have held this compound should be treated as hazardous waste and disposed of accordingly.[8]

Workflow Diagrams

The following diagrams illustrate the safe handling and emergency response workflows.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling cluster_storage Storage Prep1 Verify Fume Hood Operation Prep2 Assemble Equipment Prep1->Prep2 Prep3 Locate Emergency Stations Prep2->Prep3 Handling1 Don PPE Prep3->Handling1 Handling2 Handle in Fume Hood Handling1->Handling2 Handling3 Avoid Dust Formation Handling2->Handling3 Handling4 Keep Container Closed Handling3->Handling4 Post1 Decontaminate Surfaces Handling4->Post1 Post2 Doff PPE Post1->Post2 Post3 Wash Hands Post2->Post3 Storage1 Store in a Tightly Closed Container Post3->Storage1 Storage2 Refrigerate (2-8°C) Storage1->Storage2

Caption: A logical workflow for the safe handling of this compound.

EmergencyResponseWorkflow cluster_actions Immediate Actions cluster_medical Medical Attention Start Accidental Exposure Action_Eye Eye Contact: Flush with water for 15 min Start->Action_Eye Action_Skin Skin Contact: Wash with soap and water for 15 min Start->Action_Skin Action_Inhale Inhalation: Move to fresh air Start->Action_Inhale Action_Ingest Ingestion: Rinse mouth, do not induce vomiting Start->Action_Ingest Medical Seek Immediate Medical Attention Action_Eye->Medical Action_Skin->Medical Action_Inhale->Medical Action_Ingest->Medical

Caption: Emergency response workflow for accidental exposure to this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.